molecular formula C11H16ClNO2 B7948600 (S)-3-(4-Methoxyphenyl)morpholine hydrochloride

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride

カタログ番号: B7948600
分子量: 229.70 g/mol
InChIキー: XQZMRYIDFXCERH-RFVHGSKJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(4-Methoxyphenyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(4-Methoxyphenyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(3S)-3-(4-methoxyphenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZMRYIDFXCERH-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride CAS 1171560-33-0

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-3-(4-Methoxyphenyl)morpholine Hydrochloride (CAS 1171560-33-0)

Executive Summary: The Strategic Value of Chiral Morpholines

In the landscape of modern medicinal chemistry, the morpholine ring is universally recognized as a "privileged scaffold." Its unique combination of an ether oxygen and a secondary amine provides a balanced lipophilic-hydrophilic profile, enhancing aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability.

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride (CAS 1171560-33-0) represents an advanced evolution of this scaffold. By introducing a chiral 4-methoxyphenyl group at the C3 position, this building block provides a rigid spatial vector for pharmacophore projection. This specific stereochemical orientation is highly sought after in the development of kinase inhibitors, CNS-active agents, and neurodegenerative disease therapeutics, where the morpholine oxygen acts as a critical hydrogen bond acceptor (often interacting with the hinge region of kinase domains), while the chiral aryl group dictates target selectivity[1].

Physicochemical Profiling & Quantitative Data

To ensure reproducibility and stability in drug formulation, understanding the baseline physicochemical properties of this compound is critical. The hydrochloride salt form is specifically utilized to prevent the oxidative degradation common to free secondary amines and to maximize solubility in polar reaction media.

Table 1: Physicochemical and Structural Properties

ParameterSpecification / Value
CAS Number 1171560-33-0
Molecular Formula C₁₁H₁₆ClNO₂ (C₁₁H₁₅NO₂ · HCl)
Molecular Weight 229.70 g/mol
Physical Form Pale-yellow to Yellow-brown Solid
Stereochemistry (S)-enantiomer (C3 position)
Storage Temperature 2-8 °C (Desiccated)
Key Functional Utility Chiral intermediate, Pharmaceutical building block[2]

Advanced Synthetic Methodologies

The synthesis of 3-aryl morpholines is notoriously challenging due to the risk of racemization at the alpha-chiral center. Two primary methodologies dominate the current literature:

  • The Chiral Pool Approach (Route A): Utilizes commercially available enantiopure amino acids (e.g., (S)-4-methoxyphenylglycine). This is the preferred industrial route due to its high enantiomeric fidelity and scalability.

  • The Petasis Borono-Mannich Approach (Route B): A multicomponent reaction utilizing aqueous glyoxal, arylboronic acids, and aminoethanols. Recent 2026 advancements have demonstrated that intermediate 2-hydroxy-3-arylmorpholines can be efficiently deoxygenated to yield the target morpholine[3]. However, this route often requires downstream chiral resolution if racemic aminoethanol is used.

Synthesis cluster_0 Route A: Chiral Pool Synthesis (Preferred) cluster_1 Route B: Petasis Borono-Mannich A1 (S)-4-Methoxyphenylglycine A2 Reduction (NaBH4/I2) A1->A2 A3 (S)-Amino Alcohol Intermediate A2->A3 A4 Cyclization (ClCH2COCl, Base) A3->A4 A5 (S)-Morpholin-3-one Intermediate A4->A5 A6 Lactam Reduction (BH3-THF) A5->A6 C1 (S)-3-(4-Methoxyphenyl)morpholine (Free Base) A6->C1 B1 4-Methoxyphenylboronic acid + Glyoxal + Aminoethanol B2 Petasis Reaction B1->B2 B3 2-Hydroxy-3-arylmorpholine B2->B3 B4 Deoxygenation (Ms2O, NaBH(OAc)3) B3->B4 B5 Chiral Resolution B4->B5 B5->C1 C2 Salt Formation (HCl/Dioxane) C1->C2 C3 (S)-3-(4-Methoxyphenyl)morpholine HCl CAS: 1171560-33-0 C2->C3

Fig 1: Comparative synthetic workflows for (S)-3-(4-Methoxyphenyl)morpholine hydrochloride.

Step-by-Step Experimental Protocol (Chiral Pool Route)

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodology details the Route A synthesis, explicitly outlining the causality behind reagent selection and the in-process controls required to guarantee structural and stereochemical integrity.

Step 1: Chemoselective Reduction of the Amino Acid
  • Objective: Convert (S)-4-methoxyphenylglycine to (S)-2-amino-2-(4-methoxyphenyl)ethan-1-ol.

  • Procedure: Suspend (S)-4-methoxyphenylglycine (1.0 equiv) in anhydrous THF at 0 °C. Add NaBH₄ (2.5 equiv) in one portion. Slowly add a solution of Iodine (I₂, 1.0 equiv) in THF dropwise over 1 hour. Reflux the mixture for 12 hours, then carefully quench with Methanol until effervescence ceases.

  • Causality: The NaBH₄/I₂ system generates Borane (BH₃) in situ. BH₃ is a highly chemoselective electrophilic reducing agent that reduces the carboxylic acid to the alcohol without risking the racemization of the alpha-chiral center—a severe risk if harsher basic conditions or high temperatures were employed.

  • Self-Validation Check: Monitor via TLC (Ninhydrin stain). The reaction is complete when the baseline amino acid spot disappears entirely, replaced by a new, higher Rf spot (the amino alcohol).

Step 2: Schotten-Baumann Acylation and Cyclization
  • Objective: Form the (S)-5-(4-methoxyphenyl)morpholin-3-one lactam core.

  • Procedure: Dissolve the amino alcohol in a biphasic mixture of Dichloromethane (DCM) and 2M aqueous NaOH. Cool to 0 °C. Add Chloroacetyl chloride (1.1 equiv) dropwise. Stir vigorously for 4 hours at room temperature.

  • Causality: The biphasic Schotten-Baumann conditions ensure that the highly reactive chloroacetyl chloride selectively acylates the amine rather than the hydroxyl group. The intermediate chloroacetamide subsequently undergoes a base-promoted intramolecular Sₙ2 displacement, where the hydroxyl oxygen attacks the alkyl chloride to close the morpholine ring.

  • Self-Validation Check: Extract an aliquot of the organic layer for LC-MS analysis. The mass spectrum must show a dominant peak at m/z 208.1 [M+H]⁺, confirming the loss of HCl and H₂O during cyclization.

Step 3: Lactam Reduction
  • Objective: Reduce the morpholin-3-one to the target morpholine free base.

  • Procedure: Dissolve the lactam in anhydrous THF. Add Borane-THF complex (BH₃·THF, 3.0 equiv) at 0 °C. Heat to 65 °C for 8 hours. Quench cautiously with 1M HCl, then basify with NaOH and extract with Ethyl Acetate.

  • Causality: The lactam carbonyl must be completely reduced. BH₃·THF is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄) because it is milder, avoids the potential reductive cleavage of the morpholine ether linkage, and flawlessly preserves the C3 stereocenter.

  • Self-Validation Check: Perform FT-IR spectroscopy on an evaporated aliquot of the extract. The complete disappearance of the strong lactam carbonyl stretch at ~1660 cm⁻¹ validates the success of the reduction.

Step 4: Anhydrous Salt Formation
  • Objective: Isolate the final product as a stable hydrochloride salt.

  • Procedure: Dissolve the free base in anhydrous Diethyl Ether. Dropwise, add a 4M solution of HCl in Dioxane (1.2 equiv) at 0 °C. Filter the resulting precipitate, wash with cold ether, and dry under high vacuum.

  • Causality: Utilizing anhydrous HCl in Dioxane prevents hydrate formation, ensuring the precipitation of a crisp, free-flowing, and highly pure crystalline hydrochloride salt suitable for long-term storage and precise molar dosing in subsequent drug discovery assays.

Analytical Characterization & Quality Control Standards

To certify the compound for advanced biochemical research, the following quantitative release specifications must be met.

Table 2: Analytical Release Specifications

Quality ParameterAnalytical MethodAcceptance Criteria
Chemical Purity RP-HPLC (UV detection at 254 nm)≥ 95.0% (Area Normalization)
Enantiomeric Excess (ee) Chiral HPLC (e.g., Chiralcel OD-H column)≥ 98.0%
Structural Identity ¹H-NMR (400 MHz, DMSO-d₆)Conforms to theoretical structure
Mass Confirmation LC-MS (ESI+)m/z 194.1 [M+H]⁺ (Free base mass)
Residual Solvents Headspace GC-FIDMeets ICH Q3C guidelines

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752. URL: [Link]

  • Paromov, A. et al. (2026). "Aqueous glyoxal: a versatile synthon in heterocyclic synthesis." RSC Advances, 16, 9942-9990. URL: [Link]

An In-depth Technical Guide to (S)-3-(4-Methoxyphenyl)morpholine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a specialized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and pharmaceutical development. Its unique structural framework, incorporating a morpholine ring, a chiral center, and a methoxyphenyl group, makes it a valuable building block for synthesizing complex, biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a conceptual synthesis and characterization workflow, its primary applications in research and development, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the drug discovery and development sector who require a detailed understanding of this important chemical intermediate.

Chemical Identity and Physicochemical Properties

(S)-3-(4-Methoxyphenyl)morpholine HCl is the hydrochloride salt of the (S)-enantiomer of 3-(4-methoxyphenyl)morpholine. The morpholine ring, a saturated heterocycle containing both ether and amine functional groups, is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The presence of the 4-methoxyphenyl substituent and a defined stereocenter at the C3 position allows for specific interactions with biological targets.

Chemical Structure:

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueReference(s)
IUPAC Name (3S)-3-(4-methoxyphenyl)morpholine;hydrochloride[2]
CAS Number 1171560-33-0[3]
Molecular Formula C₁₁H₁₅NO₂·HCl[3]
Molecular Weight 229.71 g/mol [3]
Appearance Off-white to pale-yellow or beige solid[3]
Purity ≥ 95%[3]
Storage Conditions 0 - 8 °C, in a dry, cool, and well-ventilated place[3][4][5]
SMILES COC1=CC=C(C=C1)C2COCCN2.Cl[2]
InChI Key XQZMRYIDFXCERH-UHFFFAOYSA-N[2]

Conceptual Synthesis and Characterization

The synthesis of chiral morpholine derivatives is a critical task in organic chemistry. While the precise, proprietary synthesis for this specific compound is not publicly detailed, a conceptual workflow can be outlined based on established methodologies for creating substituted morpholines.

Conceptual Synthesis Workflow

The synthesis of 3-substituted morpholines can be achieved through various strategies, often involving the cyclization of an appropriate amino alcohol precursor. For an enantiomerically pure product like the (S)-isomer, the synthesis would typically start from a chiral building block or involve an asymmetric synthesis step.

G cluster_0 Conceptual Synthesis of (S)-3-(4-Methoxyphenyl)morpholine HCl start Chiral Precursor ((S)-amino alcohol derivative) reagent1 Introduction of 4-Methoxyphenyl Group start->reagent1 Step 1 cyclization Intramolecular Cyclization (e.g., via epoxide or dihalide) reagent1->cyclization Step 2 deprotection Removal of Protecting Groups cyclization->deprotection Step 3 salt_formation Salt Formation (Reaction with HCl) deprotection->salt_formation Step 4 purification Purification (Crystallization/Chromatography) salt_formation->purification Step 5 product (S)-3-(4-Methoxyphenyl)morpholine HCl purification->product G cluster_1 Analytical Characterization Workflow sample Synthesized Product hplc Purity Assessment (HPLC) sample->hplc ms Mass Verification (LC-MS) sample->ms nmr Structural Elucidation (¹H & ¹³C NMR) sample->nmr chiral Enantiomeric Purity (Chiral HPLC) sample->chiral final Certificate of Analysis (COA) hplc->final ms->final nmr->final chiral->final

Caption: Standard workflow for the analytical characterization of the final product.

Protocol Explanation:

  • High-Performance Liquid Chromatography (HPLC) : This is the primary technique for determining the purity of the compound. [6]A reversed-phase HPLC method with UV detection would quantify the main peak relative to any impurities, ensuring it meets the ≥95% purity threshold. [3]* Mass Spectrometry (MS) : Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound (229.71 g/mol for the hydrochloride salt), providing definitive evidence of its identity. [3][7]* Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the proposed structure of (S)-3-(4-Methoxyphenyl)morpholine.

  • Chiral HPLC : To confirm that the product is the correct (S)-enantiomer and to determine its enantiomeric purity, analysis on a chiral stationary phase is essential. This is a critical validation step for any stereospecific compound intended for pharmaceutical research.

Pharmacological Profile and Applications

(S)-3-(4-Methoxyphenyl)morpholine HCl is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block in the synthesis of more complex molecules. [2][3]The morpholine moiety is frequently incorporated into drug candidates to enhance properties like aqueous solubility, metabolic stability, and central nervous system (CNS) permeability. [1] Key Application Areas:

  • Pharmaceutical Development : This compound is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. [3]The specific stereochemistry and functionality allow it to be incorporated into larger molecules designed to interact selectively with specific receptors or enzymes in the CNS. [1][2]* Biochemical Research : It serves as a valuable tool in studies investigating receptor interactions and enzyme activity. [2][3]By using this fragment in the design of molecular probes or inhibitor libraries, researchers can gain insights into cellular mechanisms and identify potential new therapeutic targets.

  • Organic Synthesis : Beyond its pharmaceutical applications, it is a useful building block for creating complex molecular architectures in broader organic synthesis projects. [3]

G cluster_2 Role in Drug Discovery & Development intermediate (S)-3-(4-Methoxyphenyl)morpholine HCl (Key Intermediate) synthesis Synthesis of Lead Compounds intermediate->synthesis Building Block screening High-Throughput Screening (HTS) synthesis->screening Generates Library optimization Lead Optimization (SAR Studies) screening->optimization Identifies Hits candidate Drug Candidate Selection optimization->candidate Improves Potency/PK

Caption: The role of the compound as an intermediate in the drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of (S)-3-(4-Methoxyphenyl)morpholine HCl is essential to ensure laboratory safety. The safety profile is based on data for the morpholine class of compounds and specific data for this hydrochloride salt.

Table 2: Hazard and Safety Information

CategoryInformationReference(s)
Signal Word Warning
Pictogram Exclamation Mark
Hazard Statements (H) H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements (P) P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Personal Protective Equipment (PPE):

  • Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [4]* Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn. [4]* Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. [4] Storage:

  • The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, at the recommended temperature of 0-8 °C. [3]* Keep away from incompatible substances such as strong oxidizing agents. [4]

Conclusion

(S)-3-(4-Methoxyphenyl)morpholine HCl is a high-value chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its defined stereochemistry and the presence of the pharmacologically relevant morpholine ring make it an essential tool for developing novel therapeutics, especially for neurological conditions. A thorough understanding of its properties, coupled with rigorous analytical characterization and adherence to strict safety protocols, is paramount for its effective and safe utilization in a research and development setting.

References

  • J&K Scientific. 3-(4-Methoxyphenyl)Morpholine Hydrochloride | 1171560-33-0.

  • Chem-Impex. 3-(4-Methoxyphenyl)Morpholine Hydrochloride.

  • Sigma-Aldrich. 3-(4-METHOXYPHENYL)MORPHOLINE HCL | 1171560-33-0.

  • European Journal of Pharmaceutical Sciences. An updated review on morpholine derivatives with their pharmacological actions. (2022).

  • Nexchem. SAFETY DATA SHEET - Morpholine.

  • PubChemLite. 3-(4-methoxyphenyl)thiomorpholine hydrochloride (C11H15NOS).

  • Fisher Scientific. SAFETY DATA SHEET.

  • Canada.ca. Hazardous substance assessment – Morpholine. (2025).

  • PubChem - NIH. 4-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 9964335.

  • Sigma-Aldrich. 3-(4-Methoxyphenyl)morpholine.

  • ChemicalBook. Morpholine - Safety Data Sheet.

  • PENTA s.r.o. Morpholine - SAFETY DATA SHEET. (2025).

  • Benchchem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. (2025).

  • PubChemLite. 3-(4-methoxyphenyl)morpholine (C11H15NO2).

  • Acros Pharmatech. 3-(4-Methoxyphenyl)morpholine hydrochloride.

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.

  • ResearchGate. An updated review on morpholine derivatives with their pharmacological actions. (2022).

  • ChemicalBook. (R)-3-Methylmorpholine hydrochloride synthesis.

  • ChemicalBook. Applications of Morpholine in Chemical Industry. (2019).

  • Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties.

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. (2023).

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024).

  • Organic Chemistry Portal. Morpholine synthesis.

  • Butlerov Communications. SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS. (2023).

  • PMC. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles.

Sources

Strategic Implementation of 3-(4-Methoxyphenyl)morpholine Chiral Building Blocks in GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold Paradigm

In modern medicinal chemistry, the morpholine ring is universally recognized as a "privileged scaffold." It seamlessly integrates an amine and an ether functional group within a six-membered heterocycle, fundamentally enhancing aqueous solubility and metabolic stability . However, as a Senior Application Scientist overseeing hit-to-lead optimization, I frequently emphasize that the true power of this scaffold is unlocked when chirality and aromaticity are introduced at the C3 position.

The 3-(4-methoxyphenyl)morpholine building block represents a masterclass in structural design. The 4-methoxyphenyl group provides an electron-rich aromatic system capable of


 stacking, while the methoxy oxygen serves as a highly directional hydrogen bond acceptor. Commercially available as a hydrochloride salt, this chiral building block accelerates the development of highly selective neuropharmacological agents and biochemical probes .

Pharmacodynamic Rationale: The Causality of Reduced Basicity

The strategic shift from traditional piperidine cores to chiral morpholine cores is not merely a structural tweak; it is a calculated physicochemical optimization.

Historically, antagonists targeting G-protein coupled receptors (GPCRs) relied heavily on piperidine scaffolds. Piperidines, possessing a pKa of ~10–11, are highly basic and remain protonated at physiological pH. This leads to promiscuous electrostatic interactions with off-target receptors (such as the D2 receptor) and hERG channels, creating severe toxicity liabilities.

By substituting the piperidine with a 3-aryl morpholine, the inductive electron-withdrawing effect of the morpholine oxygen depresses the basicity of the secondary amine, lowering its pKa to approximately 8.3 . This reduced basicity is the causal driver for the unprecedented selectivity profiles observed in modern drug candidates, preventing off-target binding while maintaining the necessary geometry for the primary target .

Pharmacodynamics A Chiral 3-Aryl Morpholine (Reduced Basicity, pKa ~8.3) B D4 Receptor Binding (Targeted Affinity) A->B Promotes C Off-Target GPCRs (D1, D2, D3 Avoidance) A->C Prevents D In Vivo Efficacy (Hyperlocomotion Reversal) B->D Drives

Pharmacodynamic rationale for chiral morpholines in D4 receptor antagonism.

Synthetic Methodology: The Petasis Borono-Mannich Assembly

Reliable, scalable synthesis of medium-sized chiral rings has historically bottlenecked library development. To construct the 3-(4-methoxyphenyl)morpholine core, we deploy a highly efficient, multi-component Petasis borono-Mannich reaction followed by a targeted deoxygenation sequence .

Experimental Protocol: Two-Pot Synthesis and Resolution

Objective: To synthesize the racemic 3-(4-methoxyphenyl)morpholine core with high functional group tolerance, followed by chiral resolution. Self-Validating System: This protocol incorporates strict LC-MS checkpoints to ensure intermediate formation before proceeding, preventing reagent waste and ensuring mechanistic fidelity .

Phase 1: Petasis Borono-Mannich Assembly

  • Reagent Preparation: In a round-bottom flask, dissolve 1,2-aminoethanol (1.0 equiv) and 4-methoxyphenylboronic acid (1.2 equiv) in a biphasic mixture of dichloromethane (DCM) and water.

  • Glyoxal Addition: Add aqueous glyoxal (40% w/w, 1.0 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir vigorously for 12–16 hours. Causality Check: The biphasic system prevents over-alkylation. Monitor via LC-MS for the disappearance of the boronic acid and the formation of the 2-hydroxy-3-(4-methoxyphenyl)morpholine intermediate .

  • Workup: Extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Deoxygenation and Reduction 5. Mesylation/Elimination: Dissolve the crude intermediate in anhydrous DCM. Add triethylamine (Et₃N, 3.0 equiv) and cool to 0°C. Slowly add methanesulfonic anhydride (Ms₂O, 1.5 equiv) and stir for 2 hours. Causality Check: The hydroxyl group at C2 is a poor leaving group. Ms₂O converts it into a mesylate, which rapidly eliminates to form the 3,4-dihydro-2H-1,4-oxazine cyclic enamine [[1]]([Link]). 6. Hydride Reduction: Perform a solvent exchange to acetic acid. Portion-wise, add sodium triacetoxyborohydride (STAB, 2.0 equiv) at room temperature . 7. Quenching & Isolation: Once LC-MS confirms complete reduction, carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography.

Phase 3: Chiral Resolution 8. Enantiomeric Separation: Dissolve the racemate in hot ethanol and add (D)-tartaric acid. Allow to cool slowly to selectively crystallize the desired (R) or (S) enantiomer. Alternatively, utilize preparative chiral HPLC for rapid separation.

SynthesisWorkflow A 1,2-Aminoethanol + Glyoxal + 4-Methoxyphenylboronic Acid B Petasis Borono-Mannich Reaction A->B C 2-Hydroxy-3-(4-methoxyphenyl)morpholine B->C D Dehydration (Ms2O, Et3N) C->D E 3,4-Dihydro-2H-1,4-oxazine Intermediate D->E F Reduction (STAB, AcOH) E->F G Racemic 3-(4-Methoxyphenyl)morpholine F->G

Three-step synthetic workflow for 3-(4-methoxyphenyl)morpholine.

Case Study: Selective Dopamine D4 Receptor Antagonism

The practical value of chiral 3-aryl morpholines is best illustrated in neuropharmacology. The dopamine D4 receptor is a high-value target for treating schizophrenia, Parkinson's disease, and substance abuse disorders [[2]]([Link]).

Utilizing a chiral morpholine scaffold, researchers developed ML398 , a potent D4 probe molecule. The structure-activity relationship (SAR) studies confirmed that the (R)-enantiomer of the morpholine core is the active isomer, dictating the precise spatial arrangement required for receptor binding . In vivo, this morpholine-derived compound successfully reversed cocaine-induced hyperlocomotion at 10 mg/kg without triggering the extrapyramidal side effects associated with D2 receptor blockade .

Quantitative SAR Data: Receptor Selectivity Profile

The table below summarizes the binding affinities (


) of the chiral morpholine scaffold across the dopamine receptor family, highlighting the profound selectivity achieved by replacing basic piperidines with morpholines.
Receptor SubtypeBinding Affinity (

, nM)
Inhibition ProfileSelectivity vs. D4
Dopamine D4 36Potent AntagonistReference
Dopamine D1 >20,000Inactive>550-fold
Dopamine D2S >20,000Inactive>550-fold
Dopamine D2L >20,000Inactive>550-fold
Dopamine D3 >20,000Inactive>550-fold
Dopamine D5 >20,000Inactive>550-fold

Data synthesized from the pharmacological evaluation of chiral morpholine D4 antagonists .

Conclusion

The 3-(4-methoxyphenyl)morpholine building block is not just a structural fragment; it is a strategic tool for mitigating off-target toxicity in drug discovery. By understanding the causality between the morpholine's reduced basicity and GPCR selectivity, and by employing robust, self-validating synthetic protocols like the Petasis borono-Mannich assembly, researchers can rapidly translate these chiral scaffolds into viable, safe therapeutic leads.

References

  • Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. URL:[Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. ResearchGate (Tetrahedron Letters). URL:[Link]

Sources

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-3-(4-Methoxyphenyl)morpholine Hydrochloride

Abstract

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted morpholine, it serves as a valuable building block for the synthesis of complex bioactive molecules. The morpholine ring is a privileged scaffold found in numerous approved drugs, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide provides a comprehensive technical overview of (S)-3-(4-methoxyphenyl)morpholine hydrochloride, detailing its chemical properties, outlining a representative enantioselective synthesis pathway, defining robust analytical characterization protocols, and discussing its applications. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical & Physical Properties

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-(4-methoxyphenyl)morpholine. The salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for both laboratory handling and potential pharmaceutical formulations. Key identifying and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name (3S)-3-(4-methoxyphenyl)morpholine;hydrochloride[1]
CAS Number 1171560-33-0[1][2][3]
Molecular Formula C₁₁H₁₅NO₂·HCl[2]
Linear Formula C₁₁H₁₆ClNO₂[3][4]
Molecular Weight 229.71 g/mol [2][3]
Appearance Off-white to pale-yellow or yellow-brown solid[2][3]
Purity Typically ≥95%[2][3]
Storage Conditions 2-8 °C, in a cool, dry, well-ventilated area[2][3][4]
InChI Key XQZMRYIDFXCERH-UHFFFAOYSA-N[1][3][4]
SMILES COC1=CC=C(C=C1)C2COCCN2.Cl[1][4]

Synthesis and Manufacturing

The synthesis of chiral 3-substituted morpholines is a critical challenge in organic chemistry. Direct synthesis of the enantiomerically pure form is highly preferred over classical resolution to ensure efficiency and atom economy. The following section outlines a representative, modern approach to the enantioselective synthesis of the morpholine core, which can be adapted for the specific target compound.

Causality in Synthetic Strategy

The chosen strategy involves a tandem hydroamination and asymmetric transfer hydrogenation. This approach is powerful because it constructs the heterocyclic ring and sets the stereocenter in a single, efficient sequence from a readily available aminoalkyne substrate. The use of a chiral Ruthenium catalyst is crucial for establishing the desired (S)-stereochemistry with high enantiomeric excess (ee). This method avoids protecting group manipulations and harsh conditions often associated with older synthetic routes, such as those starting from vicinal amino alcohols.[5]

Representative Enantioselective Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis of (S)-3-aryl morpholines.

G cluster_0 Step 1: Hydroamination cluster_1 Step 2: Asymmetric Transfer Hydrogenation cluster_2 Step 3: Salt Formation A Aminoalkyne Substrate (e.g., Propargyl ether derivative) B Intermediate Enamine A->B Ti(NMe₂)₄ catalyst Toluene, 110°C A->B C (S)-3-Aryl Morpholine B->C RuCl(S,S)-TsDPEN Formic Acid/Triethylamine Acetonitrile, 40°C B->C D (S)-3-Aryl Morpholine Hydrochloride C->D HCl in Ether or Isopropanol 0°C to RT C->D

Caption: Generalized workflow for enantioselective morpholine synthesis.

Detailed Experimental Protocol (Representative)
  • Ring Formation (Hydroamination): To a solution of the appropriate aminoalkyne precursor in anhydrous toluene, add the hydroamination catalyst (e.g., Ti(NMe₂)₄). Heat the reaction mixture to 110 °C and monitor by TLC or LC-MS until the starting material is consumed, yielding the intermediate enamine.

  • Asymmetric Reduction: Cool the reaction mixture. In a separate flask, prepare the chiral catalyst solution by dissolving RuCl in acetonitrile. Add this solution to the enamine mixture, followed by the hydrogen source (e.g., a formic acid/triethylamine mixture). Stir at 40 °C until the reduction is complete.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated solution of NaHCO₃ and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure (S)-3-(4-methoxyphenyl)morpholine free base.

  • Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol. Cool the solution in an ice bath and add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final (S)-3-(4-Methoxyphenyl)morpholine hydrochloride as a solid.

Analytical Characterization & Quality Control

To ensure the identity, purity, and enantiomeric integrity of the final compound, a self-validating system of orthogonal analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they confirm the material meets the required specifications.

Quality Control Workflow

The following diagram outlines the logical flow for the comprehensive analysis of a synthesized batch of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride.

start Synthesized Batch nmr ¹H & ¹³C NMR Spectroscopy start->nmr Confirm Structure ms Mass Spectrometry (LC-MS/HRMS) start->ms Confirm Mass nmr->ms purity_hplc Reverse-Phase HPLC ms->purity_hplc Determine Purity hplc Chiral HPLC pass Batch Passes QC hplc->pass Structure, Mass, Purity, & ee Confirmed fail Batch Fails QC (Repurify or Reject) hplc->fail ee <98% purity_hplc->hplc Determine Enantiomeric Excess (ee) purity_hplc->fail Purity <95% final_product Qualified Product pass->final_product

Caption: Quality control workflow for compound validation.

Standard Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure and connectivity of the molecule.

    • Methodology: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show characteristic peaks for the methoxy group (singlet, ~3.8 ppm), the aromatic protons, and the morpholine ring protons. The integration of these peaks should correspond to the number of protons in the structure.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Methodology: Use LC-MS with electrospray ionization (ESI) in positive mode. The resulting spectrum should show a prominent peak for the molecular ion [M+H]⁺ of the free base (C₁₁H₁₅NO₂) at m/z ≈ 194.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine chemical purity and enantiomeric excess.

    • Methodology (Purity): Use a reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% TFA. Purity is determined by the area percentage of the main peak detected by a UV detector (e.g., at 254 nm).

    • Methodology (Enantiomeric Excess): Use a chiral stationary phase column (e.g., Chiralpak). An isocratic mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of an amine additive) is used to separate the (S) and (R) enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Applications in Research and Development

The morpholine heterocycle is a cornerstone in medicinal chemistry.[6] Its presence can improve the pharmacokinetic profile of a drug candidate. (S)-3-(4-Methoxyphenyl)morpholine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value intermediate.

  • Pharmaceutical Development: The primary application of this compound is as a key building block in the synthesis of novel pharmaceuticals.[1][2] Its structure is particularly relevant for creating agents that target the central nervous system, with researchers leveraging it in the design of compounds for neurological disorders.[1][2] The specific stereochemistry and the substituted phenyl ring allow for precise interactions with biological targets like receptors and enzymes.

  • Biochemical Research: It is used in structure-activity relationship (SAR) studies to probe receptor binding pockets and understand enzyme mechanisms.[1][2] By systematically modifying the core structure, researchers can develop more potent and selective therapeutic agents.

  • Organic Synthesis: Beyond pharmaceuticals, it serves as a chiral scaffold for creating complex molecular architectures in broader organic synthesis.[2]

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available safety data, the compound presents the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store the compound in a tightly sealed container in a refrigerator at 2-8 °C.[3]

Conclusion

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a specialized chemical intermediate with significant utility in drug discovery and organic synthesis. Its defined stereochemistry and functional groups make it an ideal starting point for constructing complex, biologically active molecules. A thorough understanding of its properties, synthetic routes, and analytical validation methods is critical for its effective application. By employing robust synthetic and quality control workflows, researchers can confidently utilize this compound to advance the development of next-generation therapeutics.

References

  • 3-(4-Methoxyphenyl)morpholine hydrochloride. Acros Pharmatech. [Link]

  • 4-(3-Methoxyphenyl)morpholine | C11H15NO2. PubChem, NIH. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC, NIH. [Link]

  • Morpholine. Wikipedia. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC, NIH. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • US4739051A - Preparation of morpholine.

Sources

Engineering the (S)-3-Arylmorpholine Scaffold: Pharmacophore Rationale, Asymmetric Synthesis, and Stability Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial orientation of functional groups is as critical as their chemical identity. The (S)-3-arylmorpholine scaffold has emerged as a privileged chiral intermediate, serving as the structural backbone for blockbuster therapeutics ranging from neurokinin-1 (NK1) receptor antagonists to epigenetic bromodomain (BET) inhibitors. This technical guide explores the causal relationship between the scaffold's stereochemistry and target engagement, provides a self-validating protocol for its asymmetric synthesis, and details the oxidative degradation pathways that must be mitigated during drug development.

Mechanistic Grounding: The Pharmacophore Role of (S)-3-Arylmorpholine

The selection of the 3-arylmorpholine ring system in drug design is not arbitrary; it is driven by a precise balance of physicochemical and spatial properties:

  • Physicochemical Balance: The morpholine ring offers a highly favorable balance of lipophilicity and aqueous solubility. The oxygen atom acts as a potent hydrogen bond acceptor, while the nitrogen provides basicity (pKa ~ 8.3). At physiological pH, the protonated nitrogen facilitates critical salt-bridge formations with target proteins while improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Conformational Restriction & Vector Alignment: The 3-aryl substitution introduces a rigid, highly specific 3D vector. The (S)-stereocenter dictates the exact trajectory of this aryl group, which is often required to occupy deep, restrictive hydrophobic pockets.

  • Clinical Precedents: In the design of Aprepitant (an NK1 receptor antagonist), the (3S)-3-(4-fluorophenyl)morpholine core perfectly aligns the fluorophenyl ring into the deep hydrophobic pocket of the NK1 receptor, which is essential for its antiemetic efficacy[1][2]. Similarly, in the development of quinazoline-based BET family inhibitors targeting the BD1/BD2 domains of BRD4, the (S)-3-phenylmorpholine moiety demonstrates superior binding over its (R)-counterpart[3].

Stereochemical Impact on Target Binding

The causality of stereochemical preference is best illustrated by comparing the structure-activity relationship (SAR) data of the (S) and (R) enantiomers across different targets.

Scaffold / StereocenterTarget / ApplicationBinding Affinity / Efficacy ImpactCausality of Stereochemical Preference
(S)-3-phenylmorpholine BRD4 (BD1/BD2 Domains)~4-fold increase in binding affinity vs (R)-enantiomerOptimal vector alignment within the WPF shelf of the bromodomain[3].
(R)-3-phenylmorpholine BRD4 (BD1/BD2 Domains)Baseline / Sub-optimalSteric clash with hydrophobic pocket residues[3].
(3S)-3-(4-fluorophenyl) NK1 Receptor (Aprepitant)Sub-nanomolar affinity (

nM)
Perfect geometric complementarity with the deep hydrophobic pocket of NK1[1][2].
(3R)-3-(4-fluorophenyl) NK1 Receptor>100-fold loss in affinityMisalignment of the 4-fluorophenyl vector preventing key

interactions.

Synthetic Methodologies: Constructing the Core

The primary challenge in utilizing the (S)-3-arylmorpholine scaffold is achieving high enantiomeric excess (ee) during synthesis. The synthesis of (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one —the key intermediate for Aprepitant—serves as the benchmark process[2][4].

Standard resolving agents often fail to provide a sufficient thermodynamic driving force (


) for crystallization. However, utilizing (+)-di-p-toluoyltartaric acid (DPTTA)  solves this issue. Causality: The bulky p-toluoyl groups of DPTTA create a rigid, highly specific crystal lattice that selectively interlocks with the (S)-enantiomer of the N-benzylglycinamide precursor, driving the thermodynamic precipitation of the (S)-salt to >98% ee[2].
Experimental Protocol: Self-Validating Synthesis of (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one

This protocol is designed as a self-validating system to ensure stereochemical integrity is maintained throughout the workflow.

Phase 1: Diastereomeric Salt Resolution

  • Preparation: Dissolve 1.0 eq of racemic (±)-N-benzyl-2-(4-fluorophenyl)glycinamide in a mixture of acetonitrile and water (9:1 v/v) at 60°C.

  • Resolution: Slowly add 0.5 eq of (+)-DPTTA.

  • Crystallization: Cool the mixture linearly to 20°C over 4 hours. Filter the resulting precipitate and wash with cold acetonitrile.

  • Validation Checkpoint (Critical): Isolate a 10 mg aliquot of the crystalline salt, free-base with 1M NaOH, extract into EtOAc, and analyze via Chiralcel OD-H HPLC. Proceed to Phase 2 only if ee > 98.0%.Trustworthiness: This self-validating step prevents the carryover of the (R)-diastereomer, which would otherwise propagate through the synthesis, generate downstream diastereomeric impurities (e.g., (2R,3R) or (2S,3R) forms), and exponentially complicate late-stage API purification[4].

Phase 2: Alkylation and Stereocontrolled Cyclization 5. Free-Basing: Suspend the validated (S)-salt in MTBE and wash with 1M aqueous NaOH to liberate the free amine. Dry the organic layer over anhydrous


 and concentrate.
6. Alkylation:  Dissolve the free amine in anhydrous DMF. Add 2.5 eq of 

and 1.2 eq of 2-bromoethanol. Heat to 80°C for 12 hours. Causality:

acts as a mild, non-nucleophilic base to scavenge HBr without inducing racemization at the sensitive C3 benzylic position. 7. Cyclization: Cool to 0°C and add a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene. Reflux with a Dean-Stark trap to remove water. Causality: The acidic conditions promote the intramolecular lactonization between the pendant hydroxyl group and the amide carbonyl, forming the morpholin-2-one ring while strictly retaining the (3S) stereochemistry. 8. Final Validation: Confirm the structure and purity via 1H-NMR and LC-MS. The target should present as a highly pure white crystalline solid.

SynthesisWorkflow A Racemic Precursor (±)-N-benzylglycinamide B Chiral Resolution (+)-DPTTA in Solvent A->B Addition of Resolving Agent C (S)-Enantiomer Salt >98% ee B->C Crystallization R (R)-Enantiomer Mother Liquor B->R Filtration D Alkylation 2-Bromoethanol / Base C->D Free-basing & React E Stereocontrolled Cyclization Acidic Conditions D->E Intermediate Isolation F (3S)-4-benzyl-3-(4-fluorophenyl) morpholin-2-one E->F Final Purification

Synthetic workflow for (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one via chiral resolution.

Degradation & Stability Profiling

While the (S)-3-arylmorpholine scaffold is pharmacologically privileged, it carries specific metabolic and chemical liabilities that must be profiled during forced degradation studies.

Oxidative Liability: The electron-rich morpholine nitrogen is highly susceptible to reactive oxygen species (ROS) or peroxides present in formulation excipients.

  • Causality behind degradation: Upon oxidation, the nitrogen forms an N-oxide intermediate. The localized positive charge on the nitrogen weakens the adjacent C-N bonds. Under thermal stress, this triggers a novel elimination/addition cascade, irreversibly opening the morpholine ring and ablating target binding affinity[5][6].

  • Analytical Profiling: LC-Q-TOF-MS/MS must be utilized to monitor these primary degradation products. Substructural LC/MS profiling is the gold standard for identifying the exact site of ring opening, allowing formulators to implement appropriate antioxidant strategies (e.g., adding EDTA or storing under anaerobic/light-protected conditions)[5][6].

References

  • US5691336A - Morpholine compounds are prodrugs useful as tachykinin receptor antagonists - Google Patents. 1

  • Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method | Request PDF - ResearchGate.5

  • Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912 - ResearchGate. 6

  • Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases - PMC. 3

  • An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3- (4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist | Organic Process Research & Development - ACS Publications. 2

  • WO2012146692A1 - Novel intermediates for the preparation of highly pure aprepitant or fosaprepitant - Google Patents. 4

Sources

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride

Foreword

This document provides a comprehensive safety and handling guide for (S)-3-(4-Methoxyphenyl)morpholine hydrochloride (CAS No. 1171560-33-0), a key intermediate compound in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the compound's risk profile, grounded in its chemical properties and the established data of its parent heterocycle, morpholine. The protocols and insights herein are intended to foster a proactive safety culture and ensure the well-being of laboratory personnel.

Compound Profile and Application

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a substituted morpholine derivative recognized for its utility as a versatile building block in medicinal chemistry and organic synthesis.[1] Its molecular structure is a valuable scaffold for developing novel therapeutic agents, with researchers leveraging it in the design of compounds targeting neurological disorders.[1][2] As a hydrochloride salt, the compound generally exhibits improved stability and solubility in aqueous media compared to its free base form, enhancing its utility in laboratory settings.[1]

Identifier Data
IUPAC Name (3S)-3-(4-methoxyphenyl)morpholine;hydrochloride
CAS Number 1171560-33-0[1][2][3]
Molecular Formula C₁₁H₁₅NO₂·HCl[1]
Molecular Weight 229.71 g/mol [1][3]
Appearance Pale-yellow to yellow-brown or off-white/beige solid[1][3]
Primary Application Intermediate in pharmaceutical and biochemical research[1][2]

Hazard Identification and GHS Classification

The primary documented hazards for (S)-3-(4-Methoxyphenyl)morpholine hydrochloride are related to irritation. However, a comprehensive risk assessment necessitates considering the more extensive and severe hazards associated with the parent morpholine structure.

GHS Classification for (S)-3-(4-Methoxyphenyl)morpholine hydrochloride

This compound is classified as a warning-level hazard, primarily causing irritation upon contact.

GHS Classification Code Description
Pictogram

Exclamation Mark
Signal Word Warning [3]
Hazard Statements H302Harmful if swallowed[3]
H315Causes skin irritation[3][4]
H319Causes serious eye irritation[3][4]
H335May cause respiratory irritation[3]
Precautionary Statements P264Wash hands and face thoroughly after handling[4]
P280Wear protective gloves, eye protection[3][4]
P302+P352IF ON SKIN: Wash with plenty of water[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][4]
Inferred Hazards from the Morpholine Core Structure

The parent compound, morpholine (CAS 110-91-8), is a well-studied chemical with a more severe hazard profile. Its properties, including flammability and corrosivity, should be considered when handling any morpholine derivative, as the free base could be liberated or similar reactivity could be present.[5] The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, affecting its basicity and reactivity compared to other secondary amines.[5]

GHS Classification (Morpholine) Code Description
Pictograms



Flame, Corrosion, Skull and Crossbones
Signal Word Danger [6]
Hazard Statements H226Flammable liquid and vapour[6][7]
H302+H332Harmful if swallowed or if inhaled[7]
H311Toxic in contact with skin[7]
H314Causes severe skin burns and eye damage[6][7]

Given this information, it is scientifically prudent to treat (S)-3-(4-Methoxyphenyl)morpholine hydrochloride with a higher degree of caution than its specific SDS may imply, particularly regarding potential skin/eye damage and the handling of its non-salt (free base) form.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical before any laboratory work begins. The following workflow illustrates the logical progression from identifying the chemical to implementing appropriate safety measures.

A Step 1: Compound Identification (S)-3-(4-Methoxyphenyl)morpholine HCl B Step 2: Review Primary SDS - H302, H315, H319, H335 - Irritant, Harmful A->B C Step 3: Analyze Structural Analogs - Morpholine (Parent) - Corrosive, Flammable, Toxic B->C D Step 4: Synthesize Risk Profile - Treat as severe irritant with potential for corrosivity. - Low flammability risk as solid salt. C->D E Step 5: Define Engineering Controls - Certified Chemical Fume Hood D->E F Step 6: Specify PPE - Nitrile Gloves - Chemical Splash Goggles - Lab Coat E->F G Step 7: Develop Safe Work Protocol - Weighing, Dissolution, Storage F->G H Step 8: Final Review & Proceed - Confirm understanding with all personnel G->H cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don Appropriate PPE (Goggles, Lab Coat, Gloves) B Prepare Fume Hood - Lower sash - Verify airflow A->B C Gather Materials - Spatula, weigh paper, vial - Solvent, waste container B->C D Transfer Compound to Weigh Paper - Use anti-static weigh boat if needed - Minimize dust generation C->D E Record Mass & Transfer to Vial D->E F Add Solvent to Vial - Use a pipette - Cap and mix (vortex/sonicate) E->F G Dispose of Contaminated Items - Weigh paper/gloves into solid waste F->G H Decontaminate Surfaces - Wipe down balance and hood surface G->H I Store Stock Solution Properly - Label vial clearly - Place in 2-8°C storage H->I

Caption: Step-by-step workflow for safe weighing and handling.

Detailed Steps:

  • Preparation: Before retrieving the compound from storage, don all required PPE. Prepare the fume hood by ensuring the sash is at the appropriate working height and airflow is optimal.

  • Weighing: Carefully transfer the required amount of the solid from its storage container to a tared weigh paper or anti-static dish on an analytical balance located within the fume hood.

  • Transfer: Gently fold the weigh paper and transfer the solid into a labeled vial suitable for your stock solution.

  • Dissolution: Add the desired solvent to the vial using a calibrated pipette. Securely cap the vial.

  • Mixing: Mix the solution using a vortex or sonicator until all solid has dissolved.

  • Cleanup: Dispose of the used weigh paper and any contaminated consumables (e.g., pipette tips, gloves) in the designated solid chemical waste container.

  • Storage: Store the newly prepared stock solution in a clearly labeled container at the recommended temperature (2-8°C).

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. The following decision tree outlines the immediate actions required.

Caption: Decision logic for first aid response to exposure.

  • Skin Contact: As per H315, immediately wash the affected area with copious amounts of water and soap for at least 15 minutes. [4]Remove any contaminated clothing. If irritation persists, seek medical advice. [4]* Eye Contact: This is a critical exposure route (H319). Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [4]Remove contact lenses if it is safe to do so. [4]It is imperative to seek immediate medical attention. [4]* Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult or respiratory irritation (H335) is apparent, seek medical attention.

  • Ingestion: As the compound is harmful if swallowed (H302), rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

References

  • The Good Scents Company. (n.d.). Morpholine. Retrieved from [Link]

  • MsdsDigital.com. (2019). MORPHOLINE SDS. Retrieved from [Link]

  • Acros Organics. (2016). Safety Data Sheet: Morpholin-3-one.
  • Penta s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine.
  • TCI America. (2020). Safety Data Sheet: Morpholine.
  • Nexchem Ltd. (2019). SAFETY DATA SHEET: Morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-(3-Methoxyphenyl)morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet: Morpholine.
  • Health Canada. (2025). Hazardous substance assessment – Morpholine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stereoisomers of 3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers, non-superimposable mirror-image isomers, often exhibit profound differences in potency, efficacy, and toxicity. This guide provides a comprehensive technical overview of the (S)- and (R)-enantiomers of 3-(4-Methoxyphenyl)morpholine, a substituted morpholine derivative with potential applications in neuroscience research due to its structural similarity to compounds targeting monoamine transporters. We will explore the critical differences between these stereoisomers, covering their synthesis, analytical separation, and the underlying principles of their anticipated differential pharmacology. This document serves as a foundational resource for researchers engaged in the design and development of novel CNS-active agents.

Introduction to Chirality in 3-Aryl-Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. When substituted at the 3-position with an aryl group, as in 3-(4-Methoxyphenyl)morpholine, a stereocenter is created. This gives rise to two distinct enantiomers: (S)-3-(4-Methoxyphenyl)morpholine and (R)-3-(4-Methoxyphenyl)morpholine.

The spatial orientation of the 4-methoxyphenyl group relative to the morpholine ring is the sole difference between the (S) and (R) forms. However, this subtle structural variance is critical. Biological targets, such as receptors and transporters, are themselves chiral environments. The specific three-dimensional conformation of a ligand determines the quality of the fit within a binding pocket, analogous to a key fitting into a lock. Consequently, one enantiomer (the eutomer) may bind with high affinity and elicit a desired pharmacological response, while the other (the distomer) may be significantly less active, inactive, or even mediate off-target effects or toxicity. Understanding and controlling the stereochemistry of these compounds is therefore paramount in drug discovery.

Caption: Mirror-image relationship of (S)- and (R)-enantiomers.

Enantioselective Synthesis Strategies

The generation of single-enantiomer compounds is a cornerstone of modern pharmaceutical development. For 3-aryl-morpholines, several strategies can be employed to achieve high enantiomeric purity.

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials. For instance, a synthesis could commence from a chiral amino alcohol. The inherent stereochemistry of the starting material directs the formation of the desired morpholine enantiomer.

Asymmetric Catalysis

A more versatile strategy involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For the synthesis of 3-substituted morpholines, an asymmetric transfer hydrogenation of a suitable precursor can be highly effective.

Workflow: Asymmetric Synthesis of (S)-3-Aryl-Morpholines

This workflow exemplifies a general approach using a chiral ruthenium catalyst.

G cluster_prep Substrate Preparation cluster_reaction Core Asymmetric Reaction cluster_final Final Steps AminoAlkyne Aminoalkyne Substrate N_Protection N-Protection (e.g., Boc) AminoAlkyne->N_Protection Hydroamination Gold-Catalyzed Hydroamination N_Protection->Hydroamination Enamine Enamine Intermediate Hydroamination->Enamine Asymmetric_Transfer Asymmetric Transfer Hydrogenation (ATH) Enamine->Asymmetric_Transfer Protected_Morpholine (S)-N-Boc-3-Aryl-Morpholine Asymmetric_Transfer->Protected_Morpholine Chiral_Catalyst Chiral Ru Catalyst (e.g., (S,S)-Ts-DPEN) Chiral_Catalyst->Asymmetric_Transfer H_Source H-Source (e.g., Formic Acid) H_Source->Asymmetric_Transfer Deprotection Deprotection (e.g., TFA) Protected_Morpholine->Deprotection Final_Product (S)-3-Aryl-Morpholine Deprotection->Final_Product

Caption: Asymmetric synthesis workflow for 3-substituted morpholines.

Protocol: Asymmetric Transfer Hydrogenation

Causality: A tandem approach combining hydroamination and asymmetric transfer hydrogenation provides an efficient route to enantiomerically enriched 3-substituted morpholines from aminoalkyne substrates. The choice of a chiral Ruthenium catalyst, such as one complexed with (S,S)-Ts-DPEN, is critical. The specific geometry and electronic properties of the catalyst create a chiral pocket that forces the hydrogenation to occur from a specific face of the enamine intermediate, yielding predominantly one enantiomer. Hydrogen-bonding interactions between the substrate's oxygen and the catalyst's ligand are crucial for achieving high enantioselectivity.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-purged glovebox, add the N-protected aminoalkyne substrate and the chiral Ru-catalyst to a dry, argon-flushed reaction vessel.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., dichloromethane) followed by a hydrogen source, such as a formic acid/triethylamine mixture.

  • Reaction Execution: Seal the vessel and stir the mixture at the designated temperature (e.g., 28 °C) for the required time (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-protected morpholine via flash column chromatography.

  • Deprotection: Treat the purified intermediate with a suitable deprotecting agent (e.g., trifluoroacetic acid in dichloromethane for a Boc group) to yield the final enantiomerically pure 3-aryl-morpholine.

Analytical Methods for Enantiomeric Discrimination

Distinguishing and quantifying the (S)- and (R)-enantiomers is essential for quality control and for correlating specific biological activity to a single isomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. One enantiomer will have a stronger interaction with the CSP and thus a longer retention time, allowing for separation.

Protocol: Chiral HPLC Separation

Causality: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile for separating a wide range of chiral compounds, including those with aromatic groups and heteroatoms like 3-(4-Methoxyphenyl)morpholine. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide polymer. The choice of mobile phase (normal-phase, polar organic, or reversed-phase) modifies these interactions to optimize resolution.

Step-by-Step Methodology:

  • Column Selection: Select a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often added to improve the peak shape of basic analytes.

  • System Equilibration: Install the column and equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the racemic 3-(4-Methoxyphenyl)morpholine in the mobile phase.

  • Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram using a UV detector (e.g., at 225 nm).

  • Analysis: The two enantiomers will appear as distinct peaks with different retention times. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

Table 1: Representative Chiral HPLC Separation Data

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 225 nm
Retention Time (R-enantiomer) 8.5 min (hypothetical)
Retention Time (S-enantiomer) 10.2 min (hypothetical)
Resolution (Rs) > 2.0 (hypothetical)
Vibrational Circular Dichroism (VCD)

While HPLC separates enantiomers, VCD is a powerful spectroscopic technique that can determine the absolute configuration (i.e., definitively identify which peak is R and which is S) without the need for X-ray crystallography. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations for a known configuration (e.g., the S-enantiomer), the absolute configuration of the sample can be unambiguously assigned.

Differential Pharmacology and Structure-Activity Relationships (SAR)

While specific pharmacological data for the individual enantiomers of 3-(4-Methoxyphenyl)morpholine are not extensively published, we can infer likely activity based on its structural similarity to phenmetrazine and other monoamine transporter (MAT) ligands. MATs—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are key targets for drugs treating depression, ADHD, and other neurological disorders.

The stereochemistry of ligands that bind to MATs is known to be a critical determinant of their potency and selectivity. For example, in related tropane-based ligands, subtle changes to the stereochemistry and substituent positioning can dramatically shift the binding profile between DAT, NET, and SERT.

Hypothesized SAR for 3-(4-Methoxyphenyl)morpholine Enantiomers:

  • Binding Orientation: The (S) and (R) enantiomers will present the 4-methoxyphenyl group in different spatial vectors within the transporter binding site. One orientation will likely achieve more favorable hydrophobic and/or π-π stacking interactions with key amino acid residues (e.g., tyrosine, phenylalanine) in the binding pocket, leading to higher affinity.

  • Potency at MATs: It is highly probable that one enantiomer will be significantly more potent as an inhibitor of dopamine and/or norepinephrine reuptake than the other. The structure-activity relationships for many cathinone and phenmetrazine analogs show that substitution patterns on the aromatic ring heavily influence potency at DAT and NET.

  • Selectivity Profile: The differential fit may also govern selectivity. For instance, the (S)-enantiomer might be a potent and selective DAT/NET inhibitor, while the (R)-enantiomer could be weaker or exhibit a different selectivity profile (e.g., targeting SERT or other receptors). This stereochemical differentiation is a key opportunity for fine-tuning the pharmacological profile of a lead compound.

Conclusion and Future Directions

The (S)- and (R)-enantiomers of 3-(4-Methoxyphenyl)morpholine are distinct chemical entities with unique three-dimensional structures. This guide has detailed the importance of stereochemistry in this scaffold, outlining robust methods for their enantioselective synthesis and analytical separation. Based on extensive precedent in medicinal chemistry, it is virtually certain that these enantiomers will exhibit different pharmacological profiles, likely at the monoamine transporters.

For drug development professionals, the path forward is clear: the synthesis and separation of the individual (S)- and (R)-enantiomers are necessary first steps. Subsequent in vitro pharmacological profiling, including binding and functional uptake assays at DAT, NET, and SERT, will elucidate their distinct potencies and selectivities. This empirical data is essential for identifying the eutomer and advancing the development of a potentially novel CNS therapeutic agent with an optimized efficacy and safety profile.

References

  • American Chemical Society. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • Bax, B., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • Nafie, L. A. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
  • JASCO. (2025, December 3). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations.
  • Brandt, S. D., et al. (2018, February 15). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed.
  • Meher, C. P., et al. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
  • Nicolescu, A., & Pânzariu, A. (2025, August 6). Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy. ResearchGate.
  • Polavarapu, P. L. (2016, August 12). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions enables an efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. Journal of Organic Chemistry, 81, 8696-8709.
  • Singh, H., et al. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.
  • Fan, T. (2015, November 16). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography.
  • Benchchem. (n.d.). A Comparative Analysis of 3-Propylmorpholine and 4-Propylmorpholine for Researchers and Drug Development Professionals.
  • Howson, W., et al. (1988, February). *Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,

The Strategic Incorporation of 3-Substituted Morpholines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. While N- and 2-substituted morpholines have been extensively explored, the 3-substituted morpholine motif has emerged as a critical, yet nuanced, structural element in the design of highly selective and potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the applications of 3-substituted morpholines in medicinal chemistry. We will delve into the synthetic strategies for accessing these chiral building blocks, explore the profound impact of stereochemistry on their biological activity, and analyze their role in the development of targeted therapies, with a particular focus on kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the 3-substituted morpholine scaffold in their own research endeavors.

Introduction: The Rise of the 3-Substituted Morpholine Scaffold

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a recurring feature in a multitude of approved and experimental drugs.[1][2] Its inherent polarity, conferred by the ether and secondary amine functionalities, often leads to improved pharmacokinetic profiles.[3] The substitution pattern on the morpholine ring dictates its three-dimensional shape and its potential interactions with biological targets. While N-substitution is a common strategy for modulating basicity and introducing diverse side chains, and 2-substitution has been widely employed, the strategic placement of a substituent at the 3-position offers a unique vector for exploring chemical space and achieving target-specific interactions.

The introduction of a substituent at the 3-position creates a chiral center, making the stereoselective synthesis and the evaluation of individual enantiomers a critical aspect of drug development. This guide will explore the methodologies to achieve this and the significant impact of stereochemistry on the biological activity of these compounds.

Enantioselective Synthesis of 3-Substituted Morpholines: Key Methodologies

The synthesis of enantiomerically pure 3-substituted morpholines is paramount to understanding their structure-activity relationships (SAR) and for the development of stereochemically defined drug candidates. Several synthetic strategies have been developed to access these valuable building blocks.

Ring-Opening of Activated Aziridines

One of the most effective methods for the enantioselective synthesis of 3-substituted morpholines involves the regioselective ring-opening of an N-activated aziridine with an organocuprate reagent. This approach, followed by a ring annulation reaction, provides a versatile route to a variety of 3-substituted morpholines with high enantiopurity.[4][5][6]

A key advantage of this methodology is the use of the 2-benzothiazolesulfonyl (Bts) group for aziridine activation. The Bts group can be cleaved under very mild conditions, preserving the integrity of other functional groups within the molecule.[4][5][6]

Experimental Protocol: Synthesis of Enantiopure (R)-3-Phenylmorpholine (A Representative Example)

This protocol is adapted from the work of Bornholdt et al. and demonstrates the key steps in the synthesis of an enantiopure 3-substituted morpholine.[4]

Step 1: Ring-Opening of N-Bts-aziridine

  • To a solution of N-Bts-(R)-2-vinylaziridine (1.0 eq) in dry THF (0.1 M) at -78 °C under an inert atmosphere, add CuCN (0.1 eq) and LiCl (0.2 eq).

  • Slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ring-opened product.

Step 2: Ozonolysis and Reduction

  • Dissolve the product from Step 1 in a mixture of CH2Cl2 and MeOH (1:1, 0.05 M) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add NaBH4 (3.0 eq) portion-wise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with CH2Cl2 (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • The crude alcohol is used in the next step without further purification.

Step 3: Intramolecular Cyclization

  • To a solution of the crude alcohol from Step 2 in dry THF (0.1 M) at 0 °C, add NaH (60% dispersion in mineral oil, 1.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction to reflux for 6 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate (3 x 40 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-Bts protected 3-phenylmorpholine.

Step 4: Deprotection

  • To a solution of the N-Bts protected morpholine in a mixture of THF and water (4:1, 0.1 M), add 2-mercaptoacetic acid (5.0 eq) and LiOH (4.0 eq).

  • Stir the reaction at room temperature for 3 hours.

  • Dilute the reaction with water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford (R)-3-phenylmorpholine.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

Another elegant approach for the enantioselective synthesis of 3-substituted morpholines is a tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[5] This method is highly efficient and tolerates a wide range of functional groups. A crucial aspect of this reaction is the hydrogen-bonding interaction between the oxygen atom of the substrate and the chiral Ru catalyst, which is essential for achieving high enantioselectivity.[5]

Workflow for Tandem Hydroamination/Asymmetric Transfer Hydrogenation

G cluster_0 One-Pot Reaction Vessel Aminoalkyne Aminoalkyne Intermediate_Imine Intermediate Imine Aminoalkyne->Intermediate_Imine Hydroamination Ru_Catalyst [(S,S)-Ts-DPEN]Ru catalyst Formic_Acid_Triethylamine HCOOH/NEt3 Enantiopure_Morpholine Enantiopure 3-Substituted Morpholine Intermediate_Imine->Enantiopure_Morpholine Asymmetric Transfer Hydrogenation

Caption: A one-pot synthesis of enantiopure 3-substituted morpholines.

The Critical Role of Stereochemistry in Biological Activity

As with most chiral drug molecules, the stereochemistry of 3-substituted morpholines plays a pivotal role in their biological activity.[7] The spatial arrangement of the substituent at the 3-position can significantly influence how the molecule binds to its biological target, affecting its potency, selectivity, and even its metabolic profile. The differential activity of stereoisomers underscores the importance of developing enantioselective syntheses and evaluating the biological properties of each enantiomer individually.[1]

While direct comparative studies for a wide range of 3-substituted morpholines are not always available in the public domain, the principles of stereoselectivity in drug action are well-established. For instance, in a series of 3-substituted morpholine derivatives designed as Kv1.5 channel inhibitors, specific stereoisomers were found to be significantly more potent than their counterparts, highlighting the importance of a defined three-dimensional structure for optimal interaction with the ion channel.[8]

Applications in Medicinal Chemistry: A Focus on Targeted Therapies

The 3-substituted morpholine scaffold has found broad application in the development of a diverse range of therapeutic agents. Its ability to introduce a chiral center and a specific vector for interaction with biological targets makes it a valuable tool for medicinal chemists.

Kinase Inhibitors: A Prominent Application

A significant area where 3-substituted morpholines have made a substantial impact is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The morpholine moiety, in general, is known to interact with the hinge region of the ATP-binding pocket of many kinases, and the 3-substituent can be used to achieve isoform selectivity and enhance potency.[3]

PI3K/mTOR Pathway Inhibitors:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several potent and selective PI3K/mTOR inhibitors incorporating a 3-substituted morpholine have been developed.[9]

For example, the introduction of an alkyl group at the 3-position of the morpholine ring in certain series of PI3K/mTOR inhibitors has been shown to increase anticancer activity.[9] This is attributed to the substituent occupying a specific hydrophobic pocket within the kinase domain, thereby enhancing the binding affinity of the inhibitor.

Signaling Pathway of PI3K/mTOR and Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 3-Substituted Morpholine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by 3-substituted morpholine derivatives.

Other Therapeutic Areas

Beyond kinase inhibition, 3-substituted morpholines have shown promise in a variety of other therapeutic areas:

  • Antidepressants: The approved drug Phendimetrazine , a sympathomimetic amine, is a 3,4-dimethyl-2-phenylmorpholine that acts as a norepinephrine-dopamine releasing agent. While not solely a 3-substituted morpholine, the methyl group at the 3-position is crucial for its activity.

  • Kv1.5 Channel Inhibitors: As mentioned earlier, 3-morpholine linked aromatic-imino-1H-indoles have been designed as novel inhibitors of the Kv1.5 potassium channel, a target for the treatment of atrial fibrillation.[8]

  • Anticancer Agents: A variety of 3-substituted morpholine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of other kinases and interference with cell cycle progression.[3][9]

Structure-Activity Relationship (SAR) Insights

The systematic exploration of substituents at the 3-position of the morpholine ring has provided valuable SAR insights for various biological targets.

Table 1: Summary of Structure-Activity Relationships for 3-Substituted Morpholines

Target Class3-SubstituentEffect on ActivityReference(s)
PI3K/mTOR Kinases Small alkyl (e.g., methyl)Increased potency and anticancer activity[9]
Bulky aromaticCan lead to steric hindrance and reduced activity[9]
Hydrogen-bond donors/acceptorsMay improve binding affinity depending on the specific isoform[10]
Kv1.5 Ion Channel Aromatic groupsEssential for blocking the channel pore[8]
Specific stereochemistry (e.g., R or S)Crucial for optimal binding and potency[8]
General Anticancer Alkyl substitutionOften leads to increased anticancer activity[9]

Conclusion and Future Perspectives

The 3-substituted morpholine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique structural features, including the introduction of a chiral center and a defined vector for target interaction, have enabled the development of highly potent and selective therapeutic agents. The continued development of novel and efficient enantioselective synthetic methodologies will further facilitate the exploration of this privileged scaffold.

Future research in this area will likely focus on:

  • Expanding the diversity of 3-substituents: The exploration of novel and more complex substituents at the 3-position will undoubtedly lead to the discovery of new biological activities.

  • Application in new therapeutic areas: While kinase inhibition is a major focus, the potential of 3-substituted morpholines in other areas, such as neurodegenerative diseases and infectious diseases, remains to be fully explored.

  • Development of bifunctional molecules: The 3-substituent can serve as an attachment point for creating bifunctional molecules, such as PROTACs, that can induce the degradation of target proteins.

References

  • Bornholdt, C., et al. (2010). Synthesis of enantiopure 3-substituted morpholines. The Journal of Organic Chemistry, 75(21), 7455-7458.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences, 6(S3), 2218–2249.
  • Morpholine synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • A Concise and Efficient Synthesis of Substituted Morpholines. (2014). Synthesis, 47(04), 489-500.
  • A Concise and Efficient Synthesis of Substituted Morpholines. (2014). Thieme Connect.
  • Jain, A., & Sahu, S. K. (2024).
  • Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. (2016). Organic Letters, 18(15), 3646-3649.
  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (2017). Organic Syntheses, 94, 26-41.
  • Qin, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Molecular Biosciences, 9, 805367.
  • Asquith, C. R. M., et al. (2024). 6-Substituted morpholine and piperazine imidazo[1,2-b]pyridazines as potent TAK1 inhibitors for the treatment of multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192.
  • Peterson, E. A., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1709.
  • Kumar, R., & Farooq, U. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 254-258.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Molecules, 28(9), 3686.
  • Morpholine – Knowledge and References. (n.d.). Taylor & Francis.
  • European Journal of Medicinal Chemistry. (2024).
  • Knight, Z. A., et al. (2004). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. Bioorganic & Medicinal Chemistry, 12(18), 4749-4759.
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(6), 711-721.
  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(x), x.
  • Biological activities of morpholine derivatives and molecular targets involved. (2021). European Journal of Medicinal Chemistry, 213, 113171.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • Some drugs containing morpholine unit. (n.d.).
  • Morpholine & Substituted Morpholines supplier. (n.d.). Hainan Sincere Industries.

Sources

Technical Guide: Solubility Profiling of (S)-3-(4-Methoxyphenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (S)-3-(4-Methoxyphenyl)morpholine hydrochloride CAS Number: 1171560-33-0 Molecular Formula: C₁₁H₁₅NO₂[1][2][3]·HCl Molecular Weight: 229.71 g/mol [1][3]

This technical guide provides a comprehensive analysis of the solubility landscape for (S)-3-(4-Methoxyphenyl)morpholine hydrochloride. As a chiral secondary amine salt, this compound exhibits a distinct solubility profile governed by the interplay between its ionic ammonium center, the polar ether linkage within the morpholine ring, and the lipophilic 4-methoxyphenyl moiety. Understanding these physicochemical properties is critical for process chemists optimizing recrystallization yields and formulation scientists ensuring bioavailability.

Physicochemical Solubility Landscape

The solubility of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride is dictated by its lattice energy (crystal packing) versus its solvation energy. As a hydrochloride salt, the ionic interactions generally dominate, favoring high dielectric solvents.

Predicted Solubility Profile

The following table categorizes the expected solubility behavior based on the compound's structural pharmacophore and salt form.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Aqueous Water, PBS (pH 7.4), 0.1N HClHigh (>50 mg/mL) Ion-dipole interactions between water and the ammonium chloride ion pair dominate.
Polar Protic Methanol, EthanolHigh to Moderate Strong hydrogen bonding capability solvates both the chloride anion and the ammonium cation.
Polar Aprotic DMSO, DMFHigh High dielectric constant disrupts the crystal lattice; excellent for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformModerate "Ion-pair extraction" is possible; the lipophilic phenyl group aids solvation despite the ionic charge.
Ethers THF, Diethyl Ether, MTBELow to Insoluble Low dielectric constants cannot overcome the lattice energy of the salt.
Hydrocarbons Hexane, Heptane, TolueneInsoluble Lack of polarity makes these ideal "antisolvents" for precipitation.
The "Solubility Switch" Effect

A critical feature of this compound is its pH-dependent solubility switch.

  • pH < pKa (~8.5): The compound exists as a protonated cation (solubility driven by ionic forces).

  • pH > pKa: The compound deprotonates to the free base, drastically reducing water solubility and increasing solubility in non-polar organics (e.g., Ether, Toluene).

Experimental Protocols for Solubility Determination

To validate the specific solubility limits for a given batch (which may vary by polymorph), the following self-validating protocols are recommended.

Protocol A: Thermodynamic Saturation (Shake-Flask Method)

Objective: Determine the absolute solubility limit in a specific solvent at equilibrium.

Reagents:

  • (S)-3-(4-Methoxyphenyl)morpholine HCl (Target Compound)

  • HPLC Grade Solvent (Water, MeOH, etc.)

  • 0.22 µm PTFE or Nylon Syringe Filters

Workflow:

  • Supersaturation: Add excess solid compound to 2 mL of solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically 254 nm or 280 nm for the phenyl ring).

Protocol B: Antisolvent Crystallization Screening

Objective: Identify the optimal solvent/antisolvent ratio for purification.

Workflow:

  • Dissolve 100 mg of compound in minimal Methanol (Solvent A).

  • Slowly add Diethyl Ether (Solvent B) dropwise with stirring.

  • Record the volume of Solvent B required to induce persistent turbidity (Cloud Point).

  • Calculate the ratio

    
    .
    

Visualizing the Solubility & Isolation Logic

The following diagrams illustrate the decision-making process for handling this compound based on its solubility properties.

Diagram: Solubility Screening Workflow

This workflow guides the researcher through the selection of solvents for analysis versus purification.

SolubilityScreening Start Start: (S)-3-(4-Methoxyphenyl)morpholine HCl Goal Define Goal Start->Goal Analysis Goal: Analysis (HPLC/NMR) Goal->Analysis Purification Goal: Purification/Isolation Goal->Purification Solvent_Polar Select Polar Solvent (Water, DMSO, MeOH) Analysis->Solvent_Polar Solvent_System Select Binary System (Solvent + Antisolvent) Purification->Solvent_System Check_Dissolution Check Dissolution Solvent_Polar->Check_Dissolution Precipitation Induce Precipitation (Add Ether/Hexane) Solvent_System->Precipitation Check_Dissolution->Solvent_Polar Turbid (Add more solvent) Success_Anal Proceed to Analysis Check_Dissolution->Success_Anal Clear Solution Filter Filtration & Drying Precipitation->Filter

Caption: Logic flow for selecting solvents based on the operational objective (Analysis vs. Purification).

Diagram: pH-Dependent Extraction Strategy

This diagram illustrates how to leverage the "Solubility Switch" for extracting the compound from aqueous byproducts.

ExtractionLogic Aqueous_Acid Aqueous Phase (pH < 7) Compound = Soluble Cation Base_Add Add Base (NaOH/NaHCO3) Adjust to pH > 10 Aqueous_Acid->Base_Add Free_Base Formation of Free Base (Lipophilic) Base_Add->Free_Base Org_Wash Add Organic Solvent (DCM or EtOAc) Free_Base->Org_Wash Partition Phase Separation Org_Wash->Partition Org_Layer Organic Layer Contains Product Partition->Org_Layer Extract Aq_Layer Aqueous Layer Contains Salts/Impurities Partition->Aq_Layer Discard

Caption: Mechanism for converting the water-soluble HCl salt into the organic-soluble free base for extraction.

Critical Handling & Storage

  • Hygroscopicity: As an amine hydrochloride, the compound is likely hygroscopic. Exposure to ambient moisture can lead to the formation of a sticky gum, altering solubility calculations.

    • Recommendation: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Stability in Solution:

    • Water:[4][5][6][7][8] Stable for short periods (24-48h) at 4°C. Long-term storage in water is not recommended due to potential hydrolysis or microbial growth.

    • DMSO: Stable for months at -20°C.

References

  • Title: 3-(4-Methoxyphenyl)Morpholine Hydrochloride Product Information.
  • General Amine Salt Solubility Principles

    • Title: Solubility of organic amine salts (Discussion).
    • Source: ScienceMadness / General Chemistry Principles.
    • URL:[Link]

  • Safety & Handling (SDS)

    • Title: Safety Data Sheet - 3-(4-Methoxyphenyl)morpholine hydrochloride.
    • Source: Sigma-Aldrich.[1][9]

  • Title: Method for preparing high morpholine hydrochloride (Patent CN102321045A).

Sources

Technical Whitepaper: Procurement, Synthesis, and Analytical Validation of (S)-3-(4-Methoxyphenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, chiral morpholine derivatives serve as privileged scaffolds. Specifically, (S)-3-(4-Methoxyphenyl)morpholine hydrochloride (CAS: 1391511-24-2 for the pure S-enantiomer[1]; CAS: 1171560-33-0 for the unspecified/racemic form[2]) is a highly sought-after building block. The morpholine ring modulates critical physicochemical properties—such as aqueous solubility, metabolic stability, and basicity (pKa)—while the 3-position aryl substitution dictates the 3D vector of the molecule, which is crucial for precise target engagement in kinase domains and neurological receptors[3].

Why the Hydrochloride Salt? The free base of morpholine derivatives is typically an oil or a low-melting solid that is highly susceptible to atmospheric oxidation and CO2 absorption. Conversion to the hydrochloride salt (Molecular Formula: C11H15NO2·HCl, MW: 229.71 g/mol ) yields a highly crystalline, bench-stable off-white to beige solid[4]. This salt form ensures precise molar dosing, improved aqueous solubility for in vitro assays, and long-term stability when stored at 0–8 °C[4].

De Novo Synthesis & Chiral Control Methodology

Procuring high-enantiomeric-excess (ee) building blocks can be cost-prohibitive. For researchers requiring gram-scale quantities, an in-house "chiral pool" synthesis is often necessary. The following step-by-step methodology outlines a self-validating, stereoretentive synthetic route starting from commercially available (S)-4-methoxyphenylglycine.

Step-by-Step Synthetic Protocol
  • Step 1: Reduction to Amino Alcohol Suspend (S)-4-methoxyphenylglycine in anhydrous THF. Slowly add NaBH4 followed by the dropwise addition of a solution of I2 in THF at 0 °C. Causality: The NaBH4/I2 system generates diborane (in situ), which is exceptionally chemoselective. It reduces the carboxylic acid to the corresponding amino alcohol without risking the racemization of the sensitive alpha-chiral center.

  • Step 2: N-Alkylation and Cyclization Dissolve the resulting (S)-amino alcohol in a biphasic mixture of CH2Cl2 and aqueous NaOH. Slowly add chloroacetyl chloride at 0 °C. Causality: The primary amine is preferentially acylated. Subsequent intramolecular nucleophilic attack by the hydroxyl group displaces the chloride, closing the ring to form (S)-5-(4-methoxyphenyl)morpholin-3-one.

  • Step 3: Amide Reduction Treat the morpholin-3-one intermediate with BH3-THF complex at reflux for 12 hours, followed by an acidic workup (methanolic HCl). Causality: Amides are notoriously resistant to mild reduction. BH3-THF cleanly reduces the lactam carbonyl to a methylene group without cleaving the ether linkage of the morpholine ring, yielding the free base of (S)-3-(4-Methoxyphenyl)morpholine.

  • Step 4: Hydrochloride Salt Crystallization Dissolve the crude free base in minimal anhydrous diethyl ether (Et2O). Bubble dry HCl gas or add a stoichiometric amount of HCl in dioxane. Filter the resulting precipitate and recrystallize from ethanol/ether. Causality: This step acts as a final purification barrier. The controlled crystallization purges trace organic impurities, yielding the pure API as an off-white solid[4].

Synthesis A (S)-4-Methoxyphenylglycine (Chiral Pool Starting Material) B Reduction (NaBH4 / I2) Yields (S)-Amino Alcohol A->B Step 1 C N-Alkylation & Cyclization (Chloroacetyl Chloride, Base) B->C Step 2 D (S)-5-(4-Methoxyphenyl)morpholin-3-one (Intermediate) C->D Step 3 E Amide Reduction (BH3-THF) D->E Step 4 F (S)-3-(4-Methoxyphenyl)morpholine (Free Base) E->F Step 5 G Salt Formation (HCl in Et2O / EtOH) F->G Step 6 H (S)-3-(4-Methoxyphenyl)morpholine HCl (Final API) G->H Step 7

Caption: Stereoretentive synthesis workflow for (S)-3-(4-Methoxyphenyl)morpholine HCl.

Analytical Validation & Quality Control (QC)

Trustworthiness in drug development requires every batch of synthesized or procured material to undergo rigorous, self-validating analytical checks. The compound is widely utilized in biochemical research examining receptor interactions[2], meaning trace impurities can cause false-positive assay results.

Self-Validating QC Protocol
  • Chemical Purity (RP-HPLC):

    • Method: C18 Column (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm). Mobile phase: Gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile. Detection at 220 nm and 254 nm.

    • Acceptance Criteria: >95% purity (Assay)[4].

  • Enantiomeric Excess (Chiral HPLC):

    • Method: Daicel Chiralpak AD-H column. Mobile phase: Hexane/Isopropanol (90:10) with 0.1% diethylamine to suppress peak tailing of the basic morpholine nitrogen.

    • Acceptance Criteria: ee > 99%. The R-enantiomer must be below the limit of quantitation (LOQ).

  • Structural Identity (NMR & MS):

    • Method: 1H NMR (400 MHz, DMSO-d6). Look for the characteristic morpholine ring multiplets (δ 3.0–4.0 ppm) and the methoxy singlet (δ ~3.75 ppm). LC-MS should show an [M+H]+ peak at m/z 194.1.

QC_Workflow A Raw API Batch B RP-HPLC (Chemical Purity >95%) A->B C Chiral HPLC (ee >99%) A->C D 1H NMR & LC-MS (Structural Identity) A->D E Karl Fischer (Moisture Content) A->E F Validated Batch Release B->F Pass C->F Pass D->F Pass E->F Pass

Caption: Multiplexed analytical validation workflow for API batch release.

Global Supplier Landscape & Pricing Analysis

Procuring (S)-3-(4-Methoxyphenyl)morpholine hydrochloride requires navigating a fragmented market of specialized chemical vendors. Because it is a chiral intermediate, prices are highly sensitive to enantiomeric purity and scale.

Key suppliers include Chem-Impex (Product No. 23610)[2][4], Sigma-Aldrich (under CAS 1171560-33-0)[5][6], J&K Scientific [2], and RHAWN (distributed via platforms like Cacheby)[7]. Another supplier, GenPrice UK , lists the compound under the variant identifier sc-472042[8][9].

Quantitative Data: Vendor & Pricing Matrix

The following table summarizes the current market landscape based on catalog data for research-scale quantities. Note: Prices for chiral building blocks are subject to fluctuation based on global supply chain dynamics.

SupplierCatalog / Part No.Purity SpecificationListed ScaleEstimated Price (USD)
RHAWN (via Cacheby) RHAWN Catalog≥ 95%100 mg~$500.00 (670,100 KRW)[7]
Chem-Impex 23610≥ 95% (Assay)[4]VariableRequest Quote
Sigma-Aldrich 1171560-33-095%[6]VariableContract Pricing[6]
J&K Scientific 23610 (Chem Impex brand)≥ 95%VariableRequest Quote[2]
GenPrice UK sc-472042Unspecified100 mgRequest Quote[8]

Procurement Strategy: For early-stage in vitro screening, purchasing 100 mg lots from vendors like RHAWN or Chem-Impex is time-efficient. However, if the project advances to in vivo efficacy models requiring multi-gram quantities, transitioning to the in-house synthesis protocol (Section 2) or contracting a Custom Manufacturing Organization (CMO) is highly recommended to bypass the steep catalog markups.

References

  • ChemBK. "(S)-3-(4-Methoxyphenyl)morpholine hydrochloride_化工百科." chembk.com. Available at: [Link]

  • GenPrice UK. "3-(4-methoxyphenyl)morpholine hydrochloride." genprice.uk. Available at: [Link]

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for (S)-3-(4-Methoxyphenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride (CAS 1171560-33-0) is a privileged chiral scaffold in medicinal chemistry, widely used in the synthesis of NK1 antagonists, antidepressants, and metabolic disease targets. Its structural rigidity and specific enantiomeric configuration make it invaluable for structure-activity relationship (SAR) studies.

However, this scaffold presents two distinct synthetic challenges during reductive amination:

  • Steric Hindrance: The bulky 4-methoxyphenyl group at the C3 position creates significant steric shielding of the nucleophilic nitrogen, retarding the formation of the hemiaminal and iminium intermediates.

  • Salt Management: As a hydrochloride salt, the amine is protonated and non-nucleophilic. Effective "free-basing" without compromising the integrity of sensitive aldehyde/ketone partners is critical.

This guide provides three field-proven protocols designed to overcome these barriers, ranging from standard medicinal chemistry screens to scalable, green alternatives.

Chemical Profile & Handling

PropertySpecification
Compound Name (S)-3-(4-Methoxyphenyl)morpholine hydrochloride
CAS Number 1171560-33-0
Molecular Weight 229.70 g/mol (HCl salt)
Free Base MW 193.24 g/mol
Appearance Off-white to beige solid
Solubility Soluble in MeOH, DMSO, Water.[1] Sparingly soluble in DCM/DCE (as salt).
pKa (Calc.) ~7.8 - 8.2 (Conjugate acid)
Storage Hygroscopic; store under inert atmosphere at 2-8°C.

Critical Handling Note: The hydrochloride salt is stable but acidic. Direct mixing with acid-labile aldehydes (e.g., acetals) can lead to decomposition. Always buffer the reaction or perform a salt break as described in the protocols.

Mechanistic Insight & Reaction Pathway[2]

The success of this reductive amination relies on the equilibrium between the Free Amine (A) and the Carbonyl (B) to form the Iminium Ion (D) . Because the C3-aryl group hinders the nitrogen, the equilibrium constant (


) for iminium formation is lower than for simple morpholines.

We must drive this equilibrium using:

  • Dehydrating conditions: Molecular sieves or chemical water scavengers (Ti(OiPr)4).

  • Acid Catalysis: Controlled protonation activates the carbonyl without quenching the amine.

Reaction Mechanism Diagram (DOT)

ReactionMechanism cluster_0 Critical Control Point Salt (S)-3-(4-Methoxyphenyl) morpholine HCl FreeAmine Free Amine (Nucleophile) Salt->FreeAmine Neutralization Base Base (DIPEA/TEA) Base->FreeAmine Hemiaminal Hemiaminal (Sterically Congested) FreeAmine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Slow Step) Product Tertiary Amine Product Iminium->Product Reduction (H-)

Caption: Mechanistic pathway highlighting the steric bottleneck at the Hemiaminal-to-Iminium transition due to the C3-aryl group.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Drug discovery, high-throughput synthesis, diverse aldehyde scope. Reagent: Sodium Triacetoxyborohydride (STAB) Mechanism: STAB is mild and selectively reduces the iminium ion, not the aldehyde/ketone, allowing for "one-pot" procedures.[2]

Reagents:

  • (S)-3-(4-Methoxyphenyl)morpholine HCl (1.0 equiv)

  • Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

  • Acetic Acid (glacial) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Procedure:

  • Salt Break: In a dry reaction vial, suspend the morpholine HCl salt (1.0 equiv) in DCE (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 10-15 minutes at room temperature. The suspension should clear or become a fine slurry.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

  • Acid Activation: Add Acetic Acid (1.0 equiv). Note: This buffers the basicity of the free amine and catalyzes imine formation.

  • Imine Formation (Critical): Stir at Room Temperature for 30–60 minutes.

    • Why? Due to steric hindrance at C3, allow time for the equilibrium to shift toward the imine before adding the reducing agent.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (x3). Dry organics over Na2SO4 and concentrate.

Protocol B: The "Difficult Substrate" Method (Titanium Mediated)

Best for: Unreactive ketones, sterically hindered aldehydes, or when Protocol A fails. Reagent: Titanium(IV) Isopropoxide / NaBH4 Mechanism: Ti(OiPr)4 acts as a strong Lewis acid and water scavenger, forcing the imine formation to completion.

Reagents:

  • (S)-3-(4-Methoxyphenyl)morpholine HCl (1.0 equiv)

  • Ketone/Aldehyde (1.2 equiv)[3]

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 - 2.0 equiv)

  • Triethylamine (TEA) (1.0 equiv)

  • Sodium Borohydride (NaBH4) (2.0 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Procedure:

  • Neutralization: In a dry flask under Nitrogen/Argon, suspend the morpholine salt in THF. Add TEA (1.0 equiv) to free-base.

  • Titanium Addition: Add the ketone (1.2 equiv) followed strictly by Ti(OiPr)4 (1.5 equiv). Caution: Ti(OiPr)4 is moisture sensitive.

  • Forcing Conditions: Stir the mixture.

    • For Aldehydes: 1 hour at RT.

    • For Ketones: 4–16 hours at RT or 60°C (if thermally stable).

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH4 (2.0 equiv) followed by MeOH (approx 1 mL per mmol substrate) dropwise to solubilize the borohydride.

  • Quench (The "Titanium Crash"): After reaction completion, add 1N NaOH or Rochelle's Salt solution. Stir vigorously until a white precipitate forms and the layers separate clearly.

  • Filtration: Filter through a Celite pad to remove Titanium salts.

Protocol C: Green/Scale-Up Method (2-Picoline Borane)

Best for: Process chemistry, avoiding chlorinated solvents, environmentally conscious synthesis. Reagent: 2-Picoline Borane Complex (Pic-BH3)

Step-by-Step Procedure:

  • Suspend morpholine HCl (1.0 equiv) in MeOH or Ethanol.

  • Add Acetate buffer (pH 5-6) or a catalytic amount of acetic acid. Note: No separate base is needed if the buffer capacity is sufficient, but 0.5 equiv DIPEA helps solubility.

  • Add Aldehyde (1.0 equiv) and 2-Picoline Borane (1.0 - 1.2 equiv).

  • Stir at RT (or 40°C for ketones) for 4-12 hours.

  • Workup: Add 10% aq. HCl, stir for 30 mins to break the boron-amine complex, then neutralize with NaOH and extract with Ethyl Acetate.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Salt not neutralized; imine not forming.Ensure 1.0 eq DIPEA is added. Switch to Protocol B (Ti-mediated) to force imine formation.
Low Conversion (Ketones) Steric clash between C3-aryl and ketone.Heat imine formation step to 60°C (Protocol B). Increase Ti(OiPr)4 to 2.5 equiv.
Aldehyde Reduction (Alcohol byproduct) Reducing agent is too active; reducing aldehyde before imine forms.Use STAB (Protocol A) instead of NaBH4. Ensure "Imine Formation" wait time is respected.
C3-Epimerization Harsh acidic/basic conditions.Avoid refluxing in strong base. The morpholine C3 center is generally stable, but prolonged heating with strong Lewis acids should be monitored.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Burkhardt, E. R., & Coleridge, B. M. "Green Reductive Aminations Using 2-Picoline-Borane." Tetrahedron Letters, 2008, 49(35), 5152-5155. Link

  • PubChem. "Compound Summary: 3-(4-methoxyphenyl)morpholine hydrochloride."[4][5] National Library of Medicine. Link

  • ACS Green Chemistry Institute. "Reagent Guide: Reductive Amination." ACS GCI Pharmaceutical Roundtable. Link

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination for Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Morpholines and the Power of C-N Bond Formation

Chiral morpholine scaffolds are privileged structures in medicinal chemistry and drug development, frequently appearing as key pharmacophores in a wide array of biologically active molecules.[1] Their unique conformational constraints and hydrogen bonding capabilities often lead to enhanced binding affinity and selectivity for biological targets. However, the construction of these vital motifs, particularly the carbon-nitrogen (C-N) bond that defines their heterocyclic nature, has historically presented significant synthetic challenges. Traditional methods for forming aryl amines often require harsh reaction conditions and exhibit limited functional group tolerance.[2]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines.[2][3][4] This powerful transformation allows for the formation of C-N bonds under relatively mild conditions with a broad substrate scope, making it an indispensable tool for medicinal chemists.[1][5] This guide provides an in-depth exploration of the Buchwald-Hartwig amination as it applies to the synthesis of chiral morpholine derivatives, offering insights into reaction conditions, mechanistic considerations, and practical protocols.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) species.[3][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][5] The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6]

  • Amine Coordination and Deprotonation: The morpholine derivative coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[2][5]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl morpholine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]

A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine byproduct.[3] The choice of ligand plays a critical role in minimizing this and other undesired pathways.[3]

Buchwald_Hartwig_Cycle cluster_inputs Reactants Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Ar-X Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-N(Morpholine)(L) Ar-Pd(II)-N(Morpholine)(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-N(Morpholine)(L) Morpholine, Base Morpholine Morpholine Base Base Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-N(Morpholine)(L)->Pd(0)L Product N-Aryl Morpholine Ar-Pd(II)-N(Morpholine)(L)->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Conditions for Chiral Morpholine Derivatives

The success of a Buchwald-Hartwig amination, particularly with chiral substrates where racemization is a concern, hinges on the careful selection of several key parameters.

Palladium Precatalysts and Ligands: The Heart of the Reaction

The choice of the palladium source and, more importantly, the phosphine ligand is paramount for achieving high yields and preserving stereochemical integrity.[8]

  • Palladium Sources: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various air- and moisture-stable precatalysts developed by the Buchwald group (e.g., XPhos Pd G3).[6][8] These precatalysts are often preferred as they generate the active Pd(0) species more cleanly and efficiently.[8]

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for promoting the desired catalytic cycle and suppressing side reactions.[3] For the coupling of cyclic secondary amines like morpholine, several classes of ligands have proven effective:

    • Biarylphosphine Ligands: Ligands such as XPhos, RuPhos, and BrettPhos are highly versatile and have been successfully employed in the amination of morpholines.[8][9] XPhos, in particular, is often a good starting point for aryl chlorides.[10]

    • Bidentate Ligands: Ligands like BINAP and DPPF were instrumental in the early development of the reaction and can be effective, especially for preventing racemization of α-chiral amines.[3]

    • N-Heterocyclic Carbene (NHC) Ligands: These have emerged as powerful alternatives, offering high stability and catalytic activity.[11][12]

The Role of the Base: A Critical Choice

The base is essential for the deprotonation of the coordinated amine, a key step in the catalytic cycle.[2][13]

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used bases.[6][8]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[8] The choice of base can also be influenced by the solvent, with anionic bases being favored in nonpolar solvents.[13][14]

Solvent Selection: More Than Just a Medium

The solvent not only dissolves the reactants but can also influence the reaction rate and outcome.[15]

  • Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[6][7] Toluene is often a good choice, particularly for reactions involving aryl iodides, as it minimizes the formation of unreactive palladium dimers.[7]

  • Solvent Considerations: It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[8] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the reaction by coordinating to the palladium center.[6]

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Morpholine Derivatives

Aryl HalideMorpholine DerivativePd Source / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholinePd(dba)₂XPhosNaOtBuTolueneReflux6>95[10]
4-ChloroanisoleMorpholine[Pd(NHC)(NH₂)(CC)Cl]-KOtBu2-MeTHF80491[11]
2-BromotolueneMorpholine(NHC)Pd(allyl)Cl-NaOtBuDioxane1000.2599[16]
Aryl BromidesMorpholinePd(OAc)₂NIXANTPHOSNaOtBuToluene1001685-98[17]
Aryl ChloridesMorpholinePd(OAc)₂NIXANTPHOSNaOtBuToluene1001675-95[17]
2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholinePd₂(dba)₃XantphosCs₂CO₃Dioxane1101260-88[18]

Experimental Protocol: A General Procedure

This protocol provides a starting point for the Buchwald-Hartwig amination of a chiral morpholine derivative with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Chiral morpholine derivative (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined septum cap

Procedure:

  • Inert Atmosphere: To the oven-dried reaction vial, add the aryl bromide (if solid), palladium precatalyst, and sodium tert-butoxide. This step should be performed under an inert atmosphere, preferably in a glovebox.

  • Sealing and Purging: Seal the vial with the septum cap. If not working in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Solvent and Amine Addition: Add the anhydrous, degassed toluene via syringe. Then, add the chiral morpholine derivative (if liquid) via syringe. If the morpholine derivative is a solid, it can be added in step 1.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids (Ar-Br, precatalyst, base) to oven-dried vial B 2. Seal and purge with N₂/Ar A->B C 3. Add anhydrous, degassed solvent and amine B->C D 4. Heat and stir C->D E 5. Monitor reaction progress (TLC, GC/LC-MS) D->E F 6. Cool and quench E->F G 7. Extract with organic solvent F->G H 8. Dry, concentrate, and purify (chromatography) G->H

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Inappropriate ligand choice- Incorrect base- Poor substrate reactivity- Use a reliable precatalyst (e.g., G3 or G4).[8]- Screen different ligands; for secondary amines, RuPhos can be effective.[8]- Ensure the base is fresh and of appropriate strength. For sensitive substrates, try Cs₂CO₃ or K₃PO₄.[8]- For aryl chlorides, use bulky, electron-rich ligands.[8]
Racemization of Chiral Center - Reaction conditions too harsh- Inappropriate ligand- Lower the reaction temperature and monitor for completion.- Employ bidentate ligands like BINAP, which have been shown to prevent racemization of α-chiral amines.[3]
Side Product Formation (e.g., Hydrodehalogenation) - β-Hydride elimination- Catalyst decomposition- Use a bulkier ligand to sterically disfavor β-hydride elimination.- Ensure the reaction is run under strictly anhydrous and anaerobic conditions.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-aryl morpholines, including those with chiral centers. By carefully considering the interplay between the palladium source, ligand, base, and solvent, researchers can achieve high yields while preserving the stereochemical integrity of their molecules. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of these important heterocyclic motifs.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Available at: [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Bugarin, A., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2568. Available at: [Link]

  • Palladium-catalyzed amination of morpholine with aryl chlorides[a] - ResearchGate. Available at: [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. Available at: [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 12159–12168. Available at: [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - RSC Publishing. Available at: [Link]

  • Sharma, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Available at: [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Lu, C.-J., et al. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(18), e202117621. Available at: [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a) - ResearchGate. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • N -Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction | Request PDF - ResearchGate. (2025, August 10). Available at: [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1 - ResearchGate. Available at: [Link]

  • Racemisation of amines - US6002045A - Google Patents.

Sources

Application Note & Protocols: Amide Coupling of (S)-3-(4-Methoxyphenyl)morpholine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Morpholine Amide Scaffold

The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and finding its way into a vast array of blockbuster drugs.[1][2] The formation of this bond through the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in drug discovery and development.[1][3]

This application note focuses on the synthesis of amides derived from (S)-3-(4-Methoxyphenyl)morpholine. The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[4] When incorporated into a molecule, it often serves as a key pharmacophore that interacts with biological targets. Specifically, the (S)-3-(4-Methoxyphenyl)morpholine moiety is a valuable building block for creating novel chemical entities with potential applications in treating neurological disorders and other conditions.[5]

This guide provides a detailed examination of the mechanistic principles, practical considerations, and step-by-step protocols for successfully coupling this key morpholine intermediate with a diverse range of carboxylic acids. We will explore two robust and widely adopted coupling methodologies, offering researchers the tools to efficiently synthesize target molecules for their discovery programs.

Mechanistic Underpinnings: Activating the Carboxylic Acid

Directly reacting a carboxylic acid with an amine is generally ineffective for amide bond formation under mild conditions. The primary obstacle is a rapid acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[6] Therefore, the core principle of any amide coupling strategy is the in situ activation of the carboxylic acid, converting its hydroxyl group into a better leaving group.[2][6] This transforms the carboxyl carbon into a potent electrophile, primed for nucleophilic attack by the amine.

Two of the most reliable classes of reagents for this activation are carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Coupling (e.g., EDC with HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents.[7] The reaction proceeds via a highly reactive O-acylisourea intermediate.[8][9] While this intermediate can react directly with an amine, it is unstable and prone to side reactions, including rearrangement to a stable N-acylurea byproduct or racemization of chiral carboxylic acids.[10][11]

To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) are almost always included. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester.[12][13] This active ester is more stable than the O-acylisourea but sufficiently reactive to couple efficiently with the amine, regenerating HOBt in a catalytic cycle.[13] This two-step, one-pot process significantly improves yields and suppresses side reactions.[11][12]

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea Byproduct Amide Target Amide O_Acylisourea->Amide + Amine (minor path) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide + Amine Amine (S)-3-(4-Methoxyphenyl) morpholine Amine->Amide HOBt_regen HOBt (regenerated) Amide->HOBt_regen releases

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

Uronium/aminium reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[14][15] The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[7][16] The base first deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[16][17] This active ester rapidly reacts with the amine to yield the final amide product.[17][18] HATU is particularly effective for coupling sterically hindered substrates or electron-deficient amines where other methods may fail.[14][19]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA Base DIPEA Base->Carboxylate OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester TMU Tetramethylurea Byproduct Amide Target Amide OAt_Ester->Amide + Amine Amine (S)-3-(4-Methoxyphenyl) morpholine Amine->Amide HOAt HOAt (byproduct) Amide->HOAt releases

Caption: Mechanism of HATU mediated amide coupling.

Experimental Design and Optimization

A successful coupling reaction depends on the careful selection of reagents and conditions.

Reagent Selection Summary
Parameter EDC/HOBt HATU/DIPEA Key Considerations
Reactivity Good to ExcellentExcellentHATU is superior for sterically hindered or electron-poor substrates.[14][19]
Cost LowerHigherEDC and HOBt are significantly more economical for large-scale synthesis.[3]
Byproducts Water-soluble ureaTetramethylurea (TMU) & HOAtEDC-urea is easily removed with aqueous workup.[11] TMU can be difficult to remove via chromatography.[18]
Side Reactions Low risk of racemization with HOBt.[12]Very low racemization.[7] Can cause guanidinylation of amines as a side reaction.
Solvents DCM, DMF, AcetonitrileDMF, DCMAnhydrous solvents are critical to prevent hydrolysis of activated intermediates.[20]
Base Required Optional; needed if amine is a salt.Required (e.g., DIPEA, Et3N)The base neutralizes the amine salt and the acid generated. 2-3 equivalents are typical.[16]
General Workflow

The overall process for amide coupling is straightforward and can be adapted based on the specific reagents chosen. The key steps involve activation of the acid followed by the introduction of the amine in a one-pot procedure.

Workflow start Start dissolve Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent start->dissolve add_reagents Add Coupling Reagent (e.g., HATU, 1.1 eq) & Base (e.g., DIPEA, 2-3 eq) dissolve->add_reagents preactivate Stir for Pre-activation (5-15 min at 0°C to RT) add_reagents->preactivate add_amine Add (S)-3-(4-Methoxyphenyl) morpholine (1.0-1.2 eq) preactivate->add_amine react Stir at Room Temperature (2-24 h) add_amine->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (e.g., wash with aq. HCl, aq. NaHCO3, brine) monitor->workup Complete purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (S)-3-(4-Methoxyphenyl)morpholine (1.05 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to make a ~0.2 M solution)

  • N,N-Diisopropylethylamine (DIPEA) (if using amine hydrochloride salt, 2.2 equiv)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir the mixture at room temperature for 15 minutes. If the carboxylic acid is less soluble, this pre-activation step helps ensure it fully dissolves and activates.

  • Add (S)-3-(4-Methoxyphenyl)morpholine (1.05 equiv) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (2.2 equiv) to the reaction mixture along with the amine.

  • Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly efficient and recommended for challenging substrates, including sterically hindered acids or when rapid reaction times are desired.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (S)-3-(4-Methoxyphenyl)morpholine (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (to make a ~0.2 M solution)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add HATU (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (3.0 equiv).

  • Stir the mixture at 0 °C for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Add a solution of (S)-3-(4-Methoxyphenyl)morpholine (1.05 equiv) in a small amount of DMF to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF, 3x), followed by 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inadequate Acid Activation: Coupling reagent has degraded due to moisture. 2. Low Amine Nucleophilicity: Steric hindrance or electronic effects reduce amine reactivity. 3. Wet Reagents/Solvent: Hydrolysis of activated intermediates.[20]1. Use a fresh bottle of coupling reagent. 2. Switch to a more powerful coupling reagent like HATU.[20] Consider gentle heating (40-50 °C). 3. Use anhydrous solvents and dry reagents under vacuum before use.
N-Acylurea Byproduct (with EDC) The O-acylisourea intermediate rearranged before reacting with the amine or HOBt.[10][11]Ensure HOBt is added along with or before EDC. Lowering the reaction temperature can also help.
Difficult Purification (with HATU) The tetramethylurea (TMU) byproduct is polar and water-soluble, but can be difficult to separate from polar products via chromatography.[18]Perform a thorough aqueous work-up, including multiple washes with 5% LiCl solution or water, to remove the majority of TMU before chromatography.
Starting Material Remains 1. Insufficient Equivalents: Not enough coupling reagent or base was used. 2. Short Reaction Time: The reaction may be sluggish and require more time.1. Re-check calculations and ensure at least 1.1-1.2 equivalents of coupling reagent are used. Ensure sufficient base (2-3 eq) is present to neutralize all acidic species. 2. Allow the reaction to run longer (up to 24h) and continue monitoring.

Conclusion

The amide coupling of (S)-3-(4-Methoxyphenyl)morpholine with carboxylic acids is a versatile and powerful reaction for the synthesis of novel chemical matter in drug discovery. By understanding the underlying mechanisms of carboxylic acid activation and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently generate a wide array of target compounds. The protocols provided for both EDC/HOBt and HATU-mediated couplings offer reliable starting points that can be optimized for specific substrates. With these tools, scientists are well-equipped to leverage the advantageous properties of the morpholine scaffold to build the next generation of therapeutic agents.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • HATU - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Chemistry Steps. Retrieved from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024, April 14). YouTube. Retrieved from [Link]

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem, Inc. Retrieved from [Link]

  • Coupling Reagents - AAPPTEC - Peptides. (n.d.). AAPPTEC. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025, August 28). Dilun Biotechnology Co., Ltd. Retrieved from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). ACS Publications. Retrieved from [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. (n.d.). Luxembourg Bio Technologies Ltd. Retrieved from [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies - ACS Publications. (2018, January 22). ACS Publications. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Uphill battles in amide couplings | amphoteros. (2014, April 4). amphoteros. Retrieved from [Link]

  • EP2177504A1 - Preparation of amides from an acid and amine for intermediates in the synthesis of morphinans - Google Patents. (n.d.). Google Patents.
  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.). ACS Publications. Retrieved from [Link]

  • Struggling with amide coupling : r/Chempros - Reddit. (2024, October 9). Reddit. Retrieved from [Link]

  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note: Protocol for the Free-Basing of (S)-3-(4-Methoxyphenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Process: Acid-Base Liquid-Liquid Extraction Scale: Laboratory Bench Scale (100 mg to 10 g)

Introduction and Scientific Rationale

(S)-3-(4-Methoxyphenyl)morpholine is a highly valuable chiral heterocyclic building block utilized extensively in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological disorders and serving as a key intermediate in medicinal chemistry[1]. Commercially, this compound is frequently supplied as a hydrochloride salt (CAS: 1171560-33-0) to enhance its shelf-life, oxidative stability, and water solubility[2].

However, for subsequent synthetic transformations—such as N-alkylation, acylation, or transition-metal-catalyzed cross-coupling—the nucleophilic secondary amine must be liberated from its protonated state. This process, known as "free-basing," relies on the principles of acid-base liquid-liquid extraction[3].

The Physicochemical Causality

Morpholine itself possesses a


 of approximately 8.49[4]. The presence of the 4-methoxyphenyl group exerts mild electronic effects, but the 

of the secondary amine remains in the range of 8.0 to 8.5. In the hydrochloride salt form, the amine exists as a highly polar ammonium cation (

), which is highly soluble in water but insoluble in non-polar organic solvents.

According to the Henderson-Hasselbalch equation, to achieve >99% deprotonation and partition the molecule into an organic phase, the pH of the aqueous solution must be adjusted to at least two units above the


 of the conjugate acid. Therefore, adjusting the aqueous phase to a pH > 10.5  using a strong base (e.g., 1M NaOH) ensures the complete conversion of the salt into the neutral, lipophilic free base (

), which can then be quantitatively extracted into an immiscible organic solvent like dichloromethane (DCM)[5].

Process Visualization

G A (S)-3-(4-Methoxyphenyl)morpholine HCl Aqueous Solution B Basification Add 1M NaOH (pH > 10.5) A->B C Liquid-Liquid Extraction Add Dichloromethane (DCM) B->C D Phase Separation (Separatory Funnel) C->D E Aqueous Layer (Top) Waste (NaCl, H2O) D->E F Organic Layer (Bottom) Free Base in DCM D->F G Washing Saturated NaCl (Brine) F->G H Drying Anhydrous Na2SO4 G->H I Concentration Rotary Evaporation H->I J Pure Free Base (S)-3-(4-Methoxyphenyl)morpholine I->J

Workflow for the acid-base extraction and isolation of the morpholine free base.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 1.0 gram scale extraction.

Reagent / MaterialFunctionQuantity / VolumePhysicochemical Note
(S)-3-(4-Methoxyphenyl)morpholine HCl Starting Material1.00 g (4.35 mmol)Water-soluble ammonium salt.
Deionized Water (

)
Aqueous Solvent15 mLDissolves the initial HCl salt.
Sodium Hydroxide (1M NaOH) Basifying Agent~5-7 mLDeprotonates the amine.
Dichloromethane (DCM) Organic Extraction Solvent3 x 15 mLHigh partition coefficient for neutral amines; denser than water (

).
Saturated NaCl (Brine) Washing Agent10 mLDisrupts emulsions; pre-dries the organic layer via osmotic pressure.
Anhydrous Sodium Sulfate (

)
Desiccant~2-3 gRemoves residual water from DCM. Preferred over

to prevent amine coordination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a mechanistic justification to ensure the operator understands the causality of the workflow.

Phase 1: Dissolution and Basification
  • Dissolution: Transfer 1.00 g of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride into a 100 mL Erlenmeyer flask. Add 15 mL of deionized water and stir magnetically until complete dissolution is achieved.

    • Causality: The ionic nature of the hydrochloride salt ensures rapid solvation in the highly polar aqueous medium.

  • pH Adjustment: While stirring at room temperature, add 1M NaOH dropwise to the aqueous solution.

  • Validation of pH: Periodically test the aqueous solution by spotting a drop onto universal pH indicator paper. Continue adding NaOH until the pH is strictly

    
     11.
    
    • Causality: At pH 11, the solution is

      
       pH units above the morpholine 
      
      
      
      [4], guaranteeing that
      
      
      of the molecules are in the neutral free-base form. The solution may become cloudy as the lipophilic free base precipitates or forms an oil in the water.
Phase 2: Liquid-Liquid Extraction
  • Transfer: Quantitatively transfer the basified aqueous mixture into a 125 mL separatory funnel.

  • First Extraction: Add 15 mL of Dichloromethane (DCM) to the separatory funnel. Stopper the funnel, invert, and gently vent the stopcock to release any pressure. Shake vigorously for 30 seconds, venting frequently.

    • Causality: Vigorous shaking maximizes the surface area between the two immiscible phases, allowing the neutral free base to rapidly partition into the thermodynamically favored organic (DCM) layer[3].

  • Phase Separation: Place the funnel on a ring stand and allow the layers to separate completely. Drain the lower organic layer (DCM) into a clean 100 mL Erlenmeyer flask.

  • Iterative Extraction: Repeat the extraction process (Steps 5-6) two more times, each with 15 mL of fresh DCM. Combine all organic layers in the Erlenmeyer flask.

    • Causality: Multiple extractions with smaller volumes are mathematically more efficient at recovering solute than a single extraction with a large volume, as dictated by the partition coefficient[5].

Phase 3: Washing, Drying, and Isolation
  • Brine Wash: Return the combined organic layers to the separatory funnel. Add 10 mL of saturated aqueous NaCl (brine). Shake gently, allow to separate, and drain the lower organic layer back into the Erlenmeyer flask.

    • Causality: Brine forces water out of the organic phase due to its high osmotic pressure, acting as a preliminary drying step and breaking any micro-emulsions.

  • Chemical Drying: Add 2-3 grams of anhydrous

    
     to the combined organic layers. Swirl the flask and let it sit for 10-15 minutes.
    
    • Validation: The drying agent should be free-flowing (like snow). If it clumps entirely, water is still present; add another 1 gram of

      
      .
      
  • Filtration: Gravity-filter the dried organic solution through fluted filter paper into a pre-weighed round-bottom flask. Rinse the desiccant cake with an additional 5 mL of DCM to ensure quantitative transfer.

  • Concentration: Remove the DCM using a rotary evaporator under reduced pressure (Water bath: 30°C, Pressure: ~400 mbar gradually reduced).

  • Final Yield: The resulting product will be the pure (S)-3-(4-Methoxyphenyl)morpholine free base (typically a viscous oil or low-melting solid). Weigh the flask to calculate the percent recovery.

Analytical Validation

To ensure the integrity of the free-basing process and confirm no degradation occurred, the following analytical checks are recommended:

  • TLC (Thin Layer Chromatography): Run the starting material (HCl salt) and the isolated product on a silica gel plate (Eluent: 90:10 DCM:MeOH with 1%

    
    ). The free base will migrate significantly higher (
    
    
    
    ) than the highly polar salt.
  • 
    H-NMR (
    
    
    
    ):
    The absence of a broad, downfield ammonium proton (
    
    
    ) peak and the presence of a sharp, exchangeable secondary amine proton (
    
    
    ) peak (typically between 1.5 - 2.5 ppm) confirms successful deprotonation.

References

Sources

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-catalyzed cross-coupling of (S)-3-(4-Methoxyphenyl)morpholine Content Type: Detailed Application Note and Protocol

Executive Summary

(S)-3-(4-Methoxyphenyl)morpholine is a high-value chiral building block in medicinal chemistry, frequently serving as a pharmacophore in factor Xa inhibitors, antidepressants, and oncology targets. Its structural rigidity and specific stereochemistry (S-configuration at the C3 position) are critical for biological activity. However, the installation of this amine onto aryl halides via Buchwald-Hartwig amination presents two distinct challenges:

  • Steric Hindrance: The aryl substituent at the 3-position (alpha to the nitrogen) creates significant steric bulk, retarding the amine binding step in the catalytic cycle.

  • Stereochemical Integrity: The C3 proton is benzylic and alpha to the nitrogen, making it susceptible to deprotonation and subsequent racemization via a

    
    -hydride elimination/re-insertion pathway if the catalytic cycle—specifically reductive elimination—is sluggish.
    

This guide provides a validated, field-proven protocol utilizing Buchwald Generation 3/4 Precatalysts (specifically RuPhos and BrettPhos systems) to ensure high yields and >99% enantiomeric excess (ee) retention.

Mechanistic Principles & Strategic Design

The Catalytic Cycle and Steric Bottlenecks

The success of this coupling relies on manipulating the rates of the catalytic steps. Standard ligands (e.g., PPh3, dppf) often fail because the bulky 3-aryl group on the morpholine clashes with the ligand sphere during the amine binding (transmetallation-like) step. Furthermore, if the resulting Pd(II)-amido complex is too stable,


-hydride elimination can occur, leading to enamine formation or racemization.

Solution: Dialkylbiaryl phosphine ligands (Buchwald ligands) like RuPhos and BrettPhos are essential.

  • RuPhos: Provides the optimal steric pocket for secondary amines, accelerating the amine binding step.

  • Rapid Reductive Elimination: These electron-rich, bulky ligands force the Pd(II)-amido species to undergo reductive elimination rapidly, outpacing the slower

    
    -hydride elimination pathway that causes racemization.
    
Visualization: The Steric-Electronic Pathway

The following diagram illustrates the critical decision points in the catalytic cycle where ligand choice prevents failure modes.

BuchwaldCycle Start Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-X adds to Pd) Start->OxAdd Fast AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind Requires Steric Space (RuPhos/BrettPhos) Deprot Deprotonation by Base AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Critical Step Racemization FAILURE MODE: Beta-Hydride Elimination (Racemization) Deprot->Racemization If Red. Elim. is slow RedElim->Start Regenerate Catalyst Product Chiral Product (S)-Configuration Retained RedElim->Product Racemization->Product Racemic Mix

Figure 1: Catalytic cycle highlighting the critical 'Amine Binding' bottleneck and the risk of racemization if reductive elimination is delayed.[1]

Experimental Protocol

Materials & Reagents
ReagentRoleSpecification
(S)-3-(4-Methoxyphenyl)morpholine Nucleophile>98% ee, HCl salt or free base
Aryl Halide (Ar-X) ElectrophileBromides (preferred), Chlorides, Triflates
RuPhos Pd G4 CatalystCAS: 1599466-81-5 (Air-stable precatalyst)
Sodium tert-butoxide (NaOtBu) BaseSublimed grade (stored in glovebox/desiccator)
Cesium Carbonate (Cs₂CO₃) Alt.[2][3] BaseFor base-sensitive substrates
Toluene or 1,4-Dioxane SolventAnhydrous, degassed (Sparged with N₂ for 15 min)
Method A: Standard Conditions (Robust Substrates)

Best for aryl bromides/chlorides without base-sensitive groups (e.g., esters, nitriles).

  • Preparation: In a catalytic reaction vial (or Schlenk tube) equipped with a magnetic stir bar, add:

    • RuPhos Pd G4 (2.0 mol%)

    • Aryl Halide (1.0 equiv, 1.0 mmol)

    • (S)-3-(4-Methoxyphenyl)morpholine (1.2 equiv, 1.2 mmol)

    • NaOtBu (1.4 equiv, 1.4 mmol)

    • Note: If using the amine HCl salt, increase base to 2.4 equiv.

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

  • Solvation: Inject anhydrous Toluene (concentration 0.2 M, ~5 mL).

  • Reaction: Place in a pre-heated block at 80–100 °C . Stir vigorously for 2–12 hours.

    • Monitoring: Check reaction progress via LCMS or HPLC. Look for the disappearance of Ar-X.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Mild Conditions (Base-Sensitive Substrates)

Use this if the aryl halide contains esters, ketones, or nitro groups.

  • Catalyst System: Use BrettPhos Pd G4 (2–4 mol%).

  • Base: Substitute NaOtBu with Cs₂CO₃ (2.0 equiv).

  • Solvent: Use 1,4-Dioxane or t-Amyl Alcohol .

  • Temperature: Heat to 90–110 °C . (Weak bases often require slightly higher temperatures or longer times).

Optimization & Troubleshooting Guide

The following decision tree helps navigate common issues encountered during this specific coupling.

Troubleshooting Problem Issue Observed LowConv Low Conversion (Ar-X remains) Problem->LowConv Racemization Loss of Chirality (Low ee) Problem->Racemization Dehalogenation Ar-H Byproduct (Reduction) Problem->Dehalogenation Sol1 Increase Temp to 110°C Switch to BrettPhos LowConv->Sol1 Sol2 Lower Temp to 60-80°C Use RuPhos (Faster Red. Elim.) Racemization->Sol2 Sol3 Use Anhydrous Solvents Switch Solvent to THF Dehalogenation->Sol3

Figure 2: Troubleshooting logic for common coupling failures.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<20%) Catalyst poisoning or poor activation.Switch from in-situ generation (Pd(OAc)₂ + Ligand) to Precatalysts (Pd G4). Ensure solvent is degassed.
Racemization Slow reductive elimination allows

-hydride elimination.
Lower temperature (try 65°C). Ensure RuPhos is used (fastest reductive elimination for secondary amines).
Ar-H Formation

-hydride elimination from amine or solvent.
Avoid protic solvents if possible. Increase concentration of amine.
Coupling at wrong site Regioselectivity issues on Ar-X.Use BrettPhos for higher selectivity on poly-halogenated arenes.

References

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society. Link (Foundational work on hindered amines).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link (Comprehensive review of ligand selection).

  • Bruno, N. C., et al. (2013). "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines." Chemical Science. Link (Specific to alpha-branched amines like 3-substituted morpholines).

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: The 25th Anniversary of the Buchwald–Hartwig Amination." ACS Catalysis. Link.

Sources

Synthesis of Dopamine D4 Receptor Antagonists Utilizing (S)-3-Arylmorpholines: A Detailed Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of selective dopamine D4 receptor antagonists, with a particular focus on the strategic use of the (S)-3-arylmorpholine scaffold. We will delve into the rationale behind targeting the D4 receptor, detailed synthetic protocols, structure-activity relationship (SAR) insights, and the analytical techniques required for compound characterization.

The Rationale for Targeting the Dopamine D4 Receptor

The dopamine D4 receptor (D4R), a member of the D2-like G-protein coupled receptor family, is a significant target for therapeutic intervention in a range of neuropsychiatric disorders.[1][2] Unlike other dopamine receptor subtypes, the D4R is predominantly expressed in the prefrontal cortex, hippocampus, and limbic system, regions of the brain associated with cognition, emotion, and reward processing.[3][4] This distinct localization suggests that selective D4R antagonists could offer a more targeted therapeutic approach with a reduced risk of the motor and endocrine side effects often associated with less selective dopamine-targeting drugs.[4]

Dysfunction of the D4R has been implicated in conditions such as schizophrenia, Parkinson's disease, substance abuse, and attention-deficit/hyperactivity disorder (ADHD).[1][2][5] Notably, the atypical antipsychotic clozapine exhibits a high affinity for the D4 receptor, which is thought to contribute to its unique clinical efficacy.[5] This has spurred intensive research into the development of novel, selective D4R antagonists as potential treatments for these debilitating disorders.[4][5]

The (S)-3-Arylmorpholine Scaffold: A Privileged Motif for D4R Antagonism

The (S)-3-arylmorpholine core has emerged as a particularly promising scaffold for the design of potent and selective D4R antagonists. The chirality at the 3-position of the morpholine ring has been shown to be crucial for activity, with the (S)-enantiomer consistently demonstrating significantly higher affinity for the D4 receptor compared to its (R)-counterpart.[1] This stereoselectivity underscores the specific and well-defined nature of the binding pocket within the D4 receptor.

The general structure of these antagonists consists of the (S)-3-arylmorpholine core, a linker, and a second aryl or heteroaryl moiety. The strategic variation of substituents on both the aryl ring of the morpholine and the second aromatic system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for (S)-3-Arylmorpholine-Based D4R Antagonists

The synthesis of these complex molecules requires a multi-step approach, often beginning with the construction of the chiral morpholine ring.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent approach, where the key (S)-3-arylmorpholine intermediate is first prepared and then coupled with a variety of functionalized aromatic or heteroaromatic groups.

G cluster_0 Synthesis of (S)-3-Arylmorpholine Core cluster_1 Side Chain Synthesis Start Chiral Amino Alcohol Intermediate1 N-Protected Amino Alcohol Start->Intermediate1 Protection Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Functionalization Core (S)-3-Arylmorpholine Intermediate2->Core Cyclization FinalProduct Final D4R Antagonist Core->FinalProduct Coupling Reaction (e.g., Buchwald-Hartwig, S_NAr) ArylHalide Aryl/Heteroaryl Halide FunctionalizedSideChain Functionalized Side Chain ArylHalide->FunctionalizedSideChain Modification FunctionalizedSideChain->FinalProduct caption Convergent Synthetic Workflow

Caption: Convergent synthetic workflow for (S)-3-arylmorpholine-based D4 receptor antagonists.

Detailed Protocol: Synthesis of a Representative (S)-3-Arylmorpholine D4R Antagonist

This protocol outlines the synthesis of a potent and selective D4R antagonist, (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, based on published methodologies.[1][6]

Step 1: Synthesis of the (S)-3-Arylmorpholine Core

The synthesis of the chiral morpholine core is a critical first step. Several methods exist for the construction of substituted morpholines.[7][8][9][10] A common approach involves the cyclization of an N-substituted amino alcohol.[10]

Protocol:

  • Starting Material: Commercially available (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate.

  • O-Alkylation: Treat the starting material with an appropriate aryl halide, for example, 2,6-dichloropyridine, in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) to yield the corresponding O-arylated intermediate.

  • Deprotection: Remove the tert-butoxycarbonyl (Boc) protecting group using an acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).

  • Cyclization: Induce intramolecular cyclization by treating the deprotected amino alcohol with a base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. This step forms the morpholine ring.

Step 2: N-Alkylation with the Side Chain

The final step involves the coupling of the (S)-3-arylmorpholine core with the desired side chain.

Protocol:

  • Preparation of the Side Chain: The side chain, in this case, (6-fluoro-1H-indol-3-yl)methanol, can be prepared from 6-fluoroindole-3-carbaldehyde via reduction with a mild reducing agent like sodium borohydride (NaBH4).

  • Activation of the Side Chain: Convert the alcohol on the side chain to a better leaving group, for instance, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine to form the corresponding mesylate.

  • Coupling Reaction: React the (S)-3-arylmorpholine core with the activated side chain in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like acetonitrile at an elevated temperature to afford the final product.

Purification and Characterization:

  • Purification: The final compound should be purified using column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized antagonist must be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the (S)-3-arylmorpholine scaffold have provided valuable insights into the structural requirements for high D4R affinity and selectivity.

Modification Effect on D4R Affinity Rationale Reference
Stereochemistry at C3 (S)-enantiomer is significantly more active.The stereochemistry is crucial for optimal interaction with the chiral binding pocket of the D4 receptor.[1]
Substituents on the 3-Aryl Ring Electron-withdrawing groups (e.g., Cl, F) at the 3- and 4-positions are well-tolerated and can lead to potent compounds.These groups may engage in specific interactions within the receptor binding site.[1]
N-Linked Side Chain Bulky and rigid groups, such as substituted indoles, are often preferred.These groups likely occupy a specific hydrophobic pocket in the receptor.[1]
Linker between Morpholine and Side Chain The nature and length of the linker can influence potency and selectivity.Optimal linker length and flexibility are required for proper positioning of the pharmacophoric elements.[11][12][13]

Key Findings from SAR Studies:

  • The introduction of a 6-fluoro substituent on the indole ring, combined with a 2-chloro-6-alkoxypyridine group attached to the morpholine oxygen, resulted in one of the most potent compounds in a reported series (Ki = 3.3 nM).[1]

  • Bioisosteric replacement of amide linkers with 1,2,3-triazoles has been shown to improve the pharmacokinetic properties of D4R ligands while maintaining high affinity and selectivity.[11][12][13] This strategy can mitigate metabolic instability due to amide bond hydrolysis.[11][12][13]

In Vitro and In Vivo Evaluation

Once synthesized and characterized, the novel compounds must be evaluated for their biological activity.

In Vitro Assays
  • Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of the synthesized compounds for the D4 receptor and to assess their selectivity against other dopamine receptor subtypes (D1, D2, D3, D5) and other relevant receptors.

  • Functional Assays: These assays, such as cAMP inhibition assays or β-arrestin recruitment assays, are employed to determine whether the compounds act as antagonists, agonists, or partial agonists at the D4 receptor.[14][15]

In Vivo Models

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and their efficacy in animal models of neuropsychiatric disorders. For instance, the ability of a D4R antagonist to inhibit apomorphine-induced climbing behavior in mice can be an indicator of potential antipsychotic activity.[16]

Conclusion

The (S)-3-arylmorpholine scaffold represents a highly valuable platform for the design and synthesis of potent and selective dopamine D4 receptor antagonists. The detailed synthetic protocols and SAR insights provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry to develop novel therapeutic agents for the treatment of a variety of CNS disorders. The strategic manipulation of substituents on this privileged scaffold, guided by a thorough understanding of the D4 receptor's structural biology, will continue to be a fruitful area of research in the quest for improved treatments for neuropsychiatric conditions.

References

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed. Available at: [Link]

  • Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology. Available at: [Link]

  • What are D4 receptor agonists and how do they work?. Patsnap Synapse. Available at: [Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science. Available at: [Link]

  • Dopamine receptor D4. Wikipedia. Available at: [Link]

  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. PubMed. Available at: [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ChemRxiv. Available at: [Link]

  • D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. eScholarship.org. Available at: [Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. PubMed. Available at: [Link]

  • (PDF) Bioisosteric Replacement of Amides with 1,2,3- Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ResearchGate. Available at: [Link]

  • Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. PubMed. Available at: [Link]

  • improving ligand pharmacokinetics via bioisosteric substitution of amides with 1, 2, 3-triazoles while maintaining dopamine d4 receptor selectivity and potency. Rowan Digital Works. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. PMC. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes. Organic Syntheses. Available at: [Link]

  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.
  • Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. ResearchGate. Available at: [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. Available at: [Link]

  • Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. PubMed. Available at: [Link]

  • Novel synthesis of noroxymorphone from morphine. Google Patents.
  • Novel Dopamine D4 Receptor‐Selective Compounds Reveal Structure‐Activity Relationships that Engender Agonist Efficacy. ResearchGate. Available at: [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]

Sources

Introduction: The Significance of N-Substituted Morpholines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the N-Alkylation of (S)-3-(4-Methoxyphenyl)morpholine Hydrochloride

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] Specifically, the chiral (S)-3-(4-methoxyphenyl)morpholine core is a valuable building block for synthesizing a range of pharmacologically active agents. The functionalization of the secondary amine via N-alkylation is a critical step in molecular development, allowing for the introduction of diverse substituents to modulate biological activity, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview and a detailed, field-proven protocol for the N-alkylation of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of reagents and conditions, and offer a step-by-step procedure for synthesis, purification, and characterization.

Part 1: Mechanistic Strategy and Core Principles

The N-alkylation of a secondary amine with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction.[2] However, the use of an amine hydrochloride salt as the starting material introduces a critical prerequisite: the in situ liberation of the free amine.

The Challenge: The Unreactive Amine Salt

The starting material, (S)-3-(4-methoxyphenyl)morpholine hydrochloride, exists as an ammonium salt. The nitrogen's lone pair, which is essential for its nucleophilic character, is protonated. This renders the amine non-nucleophilic and incapable of reacting with an alkyl halide.

The Solution: In-Situ Neutralization

To initiate the reaction, a base must be added. The reaction thus proceeds in two distinct, yet concurrent, stages:

  • Acid-Base Neutralization: An added base removes the proton from the morpholinium ion, liberating the free, nucleophilic secondary amine.

  • Nucleophilic Attack (SN2): The liberated amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new Carbon-Nitrogen bond.[3]

A common challenge in amine alkylation is overalkylation, where the newly formed tertiary amine, which can be more nucleophilic than the starting secondary amine, reacts with another molecule of the alkyl halide to form a quaternary ammonium salt.[4] However, for the synthesis of tertiary amines from secondary amines, this is generally less of a concern than when starting from primary amines, and the reaction can be controlled effectively by using appropriate stoichiometry.[5]

The overall workflow for this process is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh (S)-3-(4-Methoxyphenyl)morpholine HCl and Base (e.g., K₂CO₃) B Add Anhydrous Polar Aprotic Solvent (e.g., Acetonitrile) A->B C Add Alkyl Halide (R-X) dropwise to the suspension B->C D Heat mixture to reflux (e.g., 60-80 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool and filter to remove inorganic salts E->F G Concentrate filtrate under reduced pressure F->G H Aqueous Work-up (Extraction) G->H I Dry organic layer and concentrate H->I J Purify by Flash Column Chromatography (if needed) I->J K Characterize Pure Product (NMR, MS, etc.) J->K

Figure 1: General experimental workflow for N-alkylation.

Part 2: Critical Parameters and Reagent Selection

The success of the N-alkylation hinges on the judicious selection of the base, solvent, and reaction conditions. Each choice has a direct, causal impact on reaction efficiency, yield, and purity.

Choice of Base

The base is arguably the most critical reagent. It must be strong enough to deprotonate the morpholinium hydrochloride (pKa ~8-9) but should not introduce competing side reactions.

  • Recommended Base: Potassium Carbonate (K₂CO₃)

    • Rationale: K₂CO₃ is an inexpensive, non-nucleophilic, and moderately strong inorganic base. Its limited solubility in organic solvents like acetonitrile creates a heterogeneous reaction mixture, which helps to moderate reactivity and prevent side reactions.[3] At least two equivalents are required: one to neutralize the hydrochloride salt and a second to scavenge the acid (e.g., HBr, HCl) generated during the SN2 step. Using a slight excess (e.g., 2.2-2.5 equivalents) is common practice to drive the reaction to completion.

  • Alternative Bases:

    • Triethylamine (Et₃N): A soluble organic base. While effective, it can be more difficult to remove during work-up. Its corresponding salt (Et₃N·HCl) can sometimes complicate purification.

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate the reaction, often allowing for lower temperatures.[5] However, it is significantly more expensive.

Choice of Solvent

The solvent must facilitate the SN2 reaction mechanism.

  • Recommended Solvent: Acetonitrile (CH₃CN)

    • Rationale: Acetonitrile is a polar aprotic solvent. It effectively dissolves the organic reactants (once the free amine is formed) and stabilizes the charged transition state of the SN2 reaction without solvating the nucleophile excessively. Its boiling point (82 °C) is ideal for conducting the reaction at a moderately elevated temperature to ensure a reasonable rate.[3]

  • Alternative Solvents:

    • Dimethylformamide (DMF): Another excellent polar aprotic solvent that can accelerate reactions due to its high polarity. However, its high boiling point (153 °C) makes it difficult to remove during work-up.

    • Acetone: Can also be used, but its lower boiling point (56 °C) may result in longer reaction times.

Choice of Alkylating Agent

The reactivity of the alkyl halide (R-X) follows the order R-I > R-Br > R-Cl. Alkyl bromides often provide the best balance of reactivity and stability.[5] For this protocol, we will use benzyl bromide as a representative, highly reactive alkylating agent.

Part 3: Detailed Experimental Protocol

This protocol details the N-benzylation of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (for 5 mmol scale)
(S)-3-(4-MeOPh)morpholine HClC₁₁H₁₆ClNO₂230.701.01.15 g
Benzyl BromideC₇H₇Br171.041.050.90 g (0.63 mL)
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.212.21.52 g
Acetonitrile (CH₃CN), anhydrousCH₃CN41.05-50 mL
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-(4-Methoxyphenyl)morpholine hydrochloride (1.15 g, 5.0 mmol) and anhydrous potassium carbonate (1.52 g, 11.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 15 minutes.

  • Alkylating Agent Addition: Add benzyl bromide (0.63 mL, 5.25 mmol) dropwise to the stirred suspension using a syringe.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80-82 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours. A sample for TLC can be prepared by taking a small aliquot, diluting it with ethyl acetate, and filtering it through a small plug of silica to remove the salts.

  • Work-up (Part 1 - Filtration): Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Filter the mixture through a pad of Celite® to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetonitrile (2 x 10 mL).

  • Work-up (Part 2 - Concentration): Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Work-up (Part 3 - Extraction): Dissolve the resulting crude oil in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL). This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product, (S)-4-benzyl-3-(4-methoxyphenyl)morpholine, may be pure enough for many applications. If further purification is required, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Figure 2: N-benzylation reaction scheme.

Part 4: Characterization and Troubleshooting

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, including the successful incorporation of the benzyl group and the integrity of the morpholine and methoxyphenyl moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral HPLC: To confirm that the stereochemical integrity at the C-3 position has been maintained.

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient base, inactive alkyl halide, or insufficient heating.Ensure K₂CO₃ is anhydrous. Use >2 equivalents. Check the purity of the alkyl halide. Ensure the reaction reaches and maintains reflux temperature.
Formation of Side Products Reaction temperature too high or prolonged reaction time.Conduct the reaction at the lowest effective temperature. Monitor closely by TLC and stop the reaction upon consumption of the starting material.
Low Yield after Work-up Product loss during aqueous extraction (if product has some water solubility).Minimize the volume of water used for washing. Perform a back-extraction of the aqueous layers with fresh ethyl acetate.
Difficulty Removing Solvent Use of a high-boiling solvent like DMF.If using DMF, remove it under high vacuum with gentle heating. For future runs, prefer a lower-boiling solvent like acetonitrile.

Conclusion

The N-alkylation of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a robust and reliable transformation that provides access to a wide array of functionalized tertiary amines. By understanding the critical need for in situ neutralization of the amine salt and by carefully selecting the base and solvent, researchers can achieve high yields of the desired product while maintaining stereochemical integrity. The protocol described herein serves as a validated starting point for the synthesis of diverse N-substituted morpholine derivatives essential for advancing drug discovery and development programs.

References

  • Castillo, J. C.; Orrego-Hernández, J.; Portilla, J. (2016). Direct formation of tertiary amines via N-alkylation of amines by alkyl halides occurs in aq. media under microwave irradn. Eur. J. Org. Chem., 2016, 3586-3593.[6]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. (1998).
  • Mondal, S.; Pal, S.; Khanra, S.; Chakraborty, S.; Paul, N. D. (2023). Highly Efficient Base Catalyzed N‑alkylation of Amines with Alcohols and β‑Alkylation of Secondary Alcohols with Primary Alcohols. ChemCatChem, 15(20), e202300741.[7]

  • James, S. L. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link][4]

  • Wikipedia. Amine alkylation. Available at: [Link][2]

Sources

Application Notes and Protocols for Nitrogen Protection of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Nitrogen Protection in the Synthesis of (S)-3-(4-Methoxyphenyl)morpholine Derivatives

(S)-3-(4-Methoxyphenyl)morpholine and its analogs are key structural motifs in medicinal chemistry and drug discovery, often serving as chiral building blocks for a variety of therapeutic agents.[1][2] The secondary amine within the morpholine ring is a nucleophilic and basic center, which can lead to undesirable side reactions during subsequent synthetic transformations.[3] Therefore, the strategic protection of this nitrogen atom is paramount to the successful and efficient synthesis of more complex molecules.

This comprehensive guide provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the nitrogen of (S)-3-(4-Methoxyphenyl)morpholine. We will delve into the practical and mechanistic considerations for choosing an appropriate protecting group, with a focus on the widely used tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups. The protocols provided are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to optimize conditions for their specific synthetic needs.

Choosing the Right Armor: A Comparative Analysis of Common N-Protecting Groups

The selection of a protecting group is a critical decision in any synthetic strategy. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[4][5] This concept of selective deprotection is known as orthogonality and is a cornerstone of modern organic synthesis.[6][7]

For the nitrogen of (S)-3-(4-Methoxyphenyl)morpholine, the choice of protecting group will largely depend on the planned subsequent reaction steps. The presence of the bulky 3-(4-methoxyphenyl) substituent may introduce a degree of steric hindrance, which can influence the kinetics of both the protection and deprotection steps.[8][9][10]

Below is a comparative summary of the most common and effective protecting groups for this application:

Protecting GroupStructureIntroduction ReagentsDeprotection ConditionsStability & OrthogonalityKey Considerations
Boc (tert-Butyloxycarbonyl)Boc₂O, DMAPStrong acids (TFA, HCl)Stable to bases, nucleophiles, and catalytic hydrogenation.[5] Orthogonal to Cbz and Bn.Excellent for substrates sensitive to hydrogenolysis.[5] Deprotection can be harsh for acid-labile molecules.
Cbz (Benzyloxycarbonyl)Cbz-Cl, NaHCO₃Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.[4][11] Orthogonal to Boc.Ideal for acid-sensitive substrates.[4] Incompatible with molecules containing other reducible functional groups.
Bn (Benzyl)Benzyl bromide, K₂CO₃Catalytic hydrogenolysis (H₂, Pd/C)Stable to a wide range of non-reductive conditions.A robust and cost-effective protecting group. Deprotection conditions are similar to Cbz.

Part 1: The Boc Group - Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and its clean, acid-mediated removal.[12][13] The Boc-protected amine is stable to a broad range of nucleophilic and basic conditions, making it an excellent choice for many synthetic routes.[5]

Diagram: Boc Protection and Deprotection Workflow

Boc_Workflow Substrate (S)-3-(4-Methoxyphenyl)morpholine Boc_Protected N-Boc-(S)-3-(4-Methoxyphenyl)morpholine Substrate->Boc_Protected Boc₂O, DMAP DCM, rt Deprotected (S)-3-(4-Methoxyphenyl)morpholine Boc_Protected->Deprotected TFA, DCM rt Cbz_Workflow Substrate (S)-3-(4-Methoxyphenyl)morpholine Cbz_Protected N-Cbz-(S)-3-(4-Methoxyphenyl)morpholine Substrate->Cbz_Protected Cbz-Cl, NaHCO₃ DCM/H₂O, 0°C to rt Deprotected (S)-3-(4-Methoxyphenyl)morpholine Cbz_Protected->Deprotected H₂, Pd/C MeOH, rt Bn_Workflow Substrate (S)-3-(4-Methoxyphenyl)morpholine Bn_Protected N-Benzyl-(S)-3-(4-Methoxyphenyl)morpholine Substrate->Bn_Protected Benzyl bromide, K₂CO₃ Acetonitrile, reflux Deprotected (S)-3-(4-Methoxyphenyl)morpholine Bn_Protected->Deprotected H₂, Pd/C MeOH, rt

Sources

Application and Protocol for the Synthesis of (S)-3-(4-Methoxyphenyl)morpholine from a Chiral Amino Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of the chiral morpholine derivative, (S)-3-(4-methoxyphenyl)morpholine, a valuable building block in medicinal chemistry. The protocol herein details a modern and efficient two-step, one-pot approach starting from the readily available chiral amino alcohol, (S)-2-amino-2-(4-methoxyphenyl)ethanol. This method, adapted from green chemistry principles, utilizes ethylene sulfate for a selective N-alkylation followed by a base-mediated intramolecular cyclization. The causality behind experimental choices, safety considerations, and analytical validation are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chiral Morpholines

Chiral morpholines are privileged heterocyclic scaffolds frequently incorporated into a wide array of pharmaceuticals and biologically active compounds.[1] Their unique structural and physicochemical properties, including improved metabolic stability, aqueous solubility, and potential for blood-brain barrier permeability, make them highly desirable motifs in drug design. The specific stereochemistry of the morpholine ring is often crucial for therapeutic efficacy and safety, necessitating enantioselective synthetic strategies. (S)-3-(4-methoxyphenyl)morpholine, in particular, serves as a key intermediate in the development of various therapeutic agents, including those targeting neurological disorders.[2]

Synthetic Strategy: A Green and Efficient Annulation

The synthesis of (S)-3-(4-methoxyphenyl)morpholine from (S)-2-amino-2-(4-methoxyphenyl)ethanol is achieved through a two-step sequence that can be conveniently performed in a one-pot fashion. This approach circumvents the use of hazardous reagents and multiple protection/deprotection steps often associated with traditional methods.

The overall transformation is depicted below:

Synthetic Pathway start (S)-2-amino-2-(4-methoxyphenyl)ethanol intermediate Zwitterionic Intermediate start->intermediate Ethylene Sulfate, Solvent (e.g., MeCN) product (S)-3-(4-methoxyphenyl)morpholine intermediate->product Base (e.g., t-BuOK), Heat

Caption: Synthetic pathway for (S)-3-(4-methoxyphenyl)morpholine.

The key steps are:

  • N-monoalkylation: The primary amine of the starting amino alcohol undergoes a selective SN2 reaction with ethylene sulfate. This reagent is an inexpensive and readily available electrophile that cleanly introduces a 2-hydroxyethyl group onto the nitrogen atom, forming a zwitterionic intermediate.[3] The high selectivity for mono-alkylation is a key advantage of this method, minimizing the formation of undesired bis-alkylation byproducts.[3]

  • Intramolecular Cyclization: Subsequent addition of a strong base, such as potassium tert-butoxide (t-BuOK), facilitates an intramolecular Williamson ether synthesis. The alkoxide, formed by deprotonation of the hydroxyl group, displaces the sulfate leaving group to form the morpholine ring.[3][4]

This modern approach is considered "green" as it is redox-neutral, avoiding the need for harsh reducing agents like metal hydrides that are common in older methods involving the reduction of morpholinones.[5]

Experimental Protocol

This protocol provides a representative procedure for the synthesis of (S)-3-(4-methoxyphenyl)morpholine.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier SuggestionNotes
(S)-2-Amino-2-(4-methoxyphenyl)ethanol191109-48-5167.21Sigma-Aldrich, etc.Chiral purity >98%
Ethylene sulfate1072-53-3124.12TCI, etc.Handle with care, corrosive
Potassium tert-butoxide (t-BuOK)865-47-4112.21Acros Organics, etc.Moisture sensitive
Acetonitrile (MeCN), anhydrous75-05-841.05Major suppliersUse dry solvent
Ethyl acetate (EtOAc)141-78-688.11Major suppliersFor extraction
Saturated aqueous NaCl solution (brine)N/AN/ALab preparedFor workup
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Major suppliersFor drying
Step-by-Step Procedure

Experimental Workflow cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A 1. Dissolve (S)-2-amino-2-(4-methoxyphenyl)ethanol in anhydrous MeCN. B 2. Add ethylene sulfate and stir at room temperature. A->B C 3. Monitor for zwitterion formation (e.g., by TLC or LC-MS). B->C D 4. Add t-BuOK portion-wise and heat the reaction. C->D E 5. Monitor reaction completion (e.g., by TLC or LC-MS). D->E F 6. Cool the reaction and quench with water. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash the combined organic layers with brine. G->H I 9. Dry over anhydrous Na₂SO₄ and filter. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify the crude product by column chromatography. J->K L 12. Characterize by NMR, MS, and determine enantiomeric excess by chiral HPLC. K->L

Caption: Step-by-step experimental workflow.

  • N-Alkylation:

    • To a stirred solution of (S)-2-amino-2-(4-methoxyphenyl)ethanol (1.0 eq.) in anhydrous acetonitrile (approximately 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add ethylene sulfate (1.05 eq.) at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The formation of the zwitterionic intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The zwitterion is often insoluble and may precipitate from the solution.

  • Cyclization:

    • To the reaction mixture containing the zwitterionic intermediate, add potassium tert-butoxide (1.5 eq.) portion-wise at room temperature. Caution: The addition of t-BuOK can be exothermic.

    • After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaCl solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-3-(4-methoxyphenyl)morpholine.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) and confirm the retention of stereochemical integrity.

Safety and Handling

  • Ethylene sulfate: Is corrosive and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium tert-butoxide: Is a strong base and is highly reactive with water. Handle in a dry environment (e.g., under an inert atmosphere) and avoid contact with skin and eyes.

  • Acetonitrile: Is flammable and toxic. Use in a well-ventilated area.

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete N-alkylationInsufficient reaction time or moisture in the solvent.Allow the reaction to stir for a longer period. Ensure the use of anhydrous solvent.
Low yield of cyclizationIncomplete deprotonation or insufficient heating.Ensure the use of a sufficient excess of a strong base. Increase the reaction temperature or time.
Formation of byproductsBis-alkylation (less common with ethylene sulfate) or side reactions due to high temperatures.Monitor the reaction closely and avoid excessive heating during cyclization.

Conclusion

The described protocol offers an efficient, scalable, and environmentally conscious method for the synthesis of enantiopure (S)-3-(4-methoxyphenyl)morpholine from a commercially available chiral amino alcohol. By leveraging a selective N-alkylation with ethylene sulfate followed by a base-promoted cyclization, this approach provides a reliable route for obtaining this valuable building block for drug discovery and development.

References

  • Jain, A., & Sahu, S. K. (2024).
  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(10), 2153–2156.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 778584.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-819.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
  • CHIMIA. (2009). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 63(4), 181-184.
  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12343-12399.
  • ResearchGate. (2019). Synthesis of chiral amines via reductive amination and rational design...
  • ChemRxiv. (2024).
  • Journal of Pharmacy and Pharmacology. (1960). Synthesis and pharmacological action of some N-alkyl morpholines and their salts. Journal of Pharmacy and Pharmacology, 12(1), 547-553.
  • Google Patents. (n.d.). CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino....
  • SciSpace. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Hans Journal of Chemical Engineering and Technology, 7(1), 31-38.
  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]

  • Pure. (2014). Intramolecular cyclization of β-nitroso-o-quinone methides. Tetrahedron, 70(42), 7765-7772.
  • ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712.

Sources

Application Note: High-Efficiency SNAr Coupling of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using (S)-3-(4-Methoxyphenyl)morpholine HCl in SNAr reactions Content Type: Detailed Application Note and Protocol

Executive Summary

(S)-3-(4-Methoxyphenyl)morpholine (CAS: 1171560-33-0) is a privileged chiral building block used extensively in the synthesis of neurological and oncology drug candidates. Its 3-aryl substitution pattern introduces a critical vector for Structure-Activity Relationship (SAR) exploration but simultaneously imposes steric demands that can hinder standard nucleophilic aromatic substitution (SNAr) workflows.

This guide provides a validated technical framework for coupling this specific chiral amine with aryl halides. Unlike simple morpholine, the 3-substituted variant requires precise control over basicity and solvation to overcome the kinetic barrier imposed by the C3-aryl group while maintaining enantiomeric integrity.

Compound Profile & Handling

Compound: (S)-3-(4-Methoxyphenyl)morpholine Hydrochloride Structure: A morpholine ring with a bulky 4-methoxyphenyl group at the 3-position (S-configuration).[1][2][3][4][5] State: Supplied as the HCl salt to ensure stability. Storage: 2–8°C; Hygroscopic (Store in desiccator).

Critical Handling Note: The "Free-Base" Requirement

The HCl salt is non-nucleophilic. Successful SNAr requires the in situ or prior liberation of the free amine.

  • pKa Consideration: The pKa of the conjugate acid of a morpholine derivative is typically ~8.3–8.5. The 3-aryl group slightly lowers the basicity of the nitrogen via inductive effects and steric shielding.

  • Stoichiometry: You must account for the HCl mass. 1.0 equiv of salt requires at least 1.0 equiv of base just to neutralize the salt, plus the standard excess for the reaction.

Mechanistic Insight: The Steric Challenge

In a standard SNAr mechanism (Addition-Elimination), the rate-determining step is often the formation of the Meisenheimer complex. For (S)-3-(4-Methoxyphenyl)morpholine, the nucleophilic attack is sterically impeded by the adjacent aryl group.

Graphviz Diagram: Mechanistic Pathway & Steric Impact

The following diagram illustrates the reaction pathway and the specific steric clash that necessitates optimized conditions.

SNAr_Mechanism cluster_sterics Steric Barrier Substrate Aryl Halide (Ar-X) (Electrophile) TS Transition State (Sterically Crowded) Substrate->TS AmineSalt (S)-3-Aryl-Morpholine.HCl (Latent Nucleophile) FreeAmine Free Amine Species (Active Nucleophile) AmineSalt->FreeAmine Deprotonation (-HCl) Base Base (e.g., Cs2CO3) Base->FreeAmine FreeAmine->TS Nucleophilic Attack (Slow Step) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS->Meisenheimer k1 Product N-Arylated Product (Retention of Chirality) Meisenheimer->Product Elimination of X- (Fast Step)

Caption: SNAr pathway highlighting the deprotonation requirement and the steric barrier at the nucleophilic attack step.

Optimization Strategy

Due to the steric hindrance at the 3-position, "standard" conditions (e.g., Et3N in EtOH) often fail or result in sluggish conversion. We recommend Dipolar Aprotic Solvents and Inorganic Carbonate Bases .

Comparative Optimization Table
ParameterStandard Condition (Avoid)Recommended Condition (High Efficiency) Rationale
Solvent Ethanol, Methanol, THFDMSO, DMF, NMP Polar aprotic solvents stabilize the charged Meisenheimer intermediate and improve solubility of inorganic bases.
Base Triethylamine (Et3N), PyridineK2CO3, Cs2CO3, DIPEA Cs2CO3 ("Cesium Effect") improves solubility in organic solvents. DIPEA is less nucleophilic than Et3N, reducing side reactions.
Temperature Room Temperature80°C – 120°C Thermal energy is required to overcome the steric barrier of the 3-aryl group.
Stoichiometry 1:1 Ratio1.2 – 1.5 equiv Amine Excess amine drives the reaction to completion; the HCl salt consumes 1 equiv of base immediately.

Detailed Experimental Protocol

Objective: Synthesis of N-aryl-(S)-3-(4-methoxyphenyl)morpholine via SNAr.

Method A: In-Situ Neutralization (Recommended)

This method is operationally simple and minimizes handling of the free base, which can be prone to oxidation.

Reagents:
  • Substrate: Activated Aryl Halide (1.0 equiv) (e.g., 4-fluoronitrobenzene, 2-chloropyridine derivative).

  • Nucleophile: (S)-3-(4-Methoxyphenyl)morpholine HCl (1.2 equiv).

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv) OR DIPEA (3.0 equiv).
    
  • Solvent: Anhydrous DMSO or DMF (Concentration: 0.2 M – 0.5 M).

Step-by-Step Procedure:
  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solubilization: Add the (S)-3-(4-Methoxyphenyl)morpholine HCl (1.2 equiv) and the Aryl Halide (1.0 equiv) to the vial.

  • Solvent Addition: Add anhydrous DMSO via syringe. Stir to suspend the solids.

  • Base Activation:

    • If using Cs2CO3: Add the finely ground powder in one portion.

    • If using DIPEA: Add dropwise via syringe.

    • Note: Evolution of

      
       may occur if carbonate is used; vent the vial via a needle briefly if sealed.
      
  • Reaction: Heat the mixture to 90°C (range 80–110°C depending on substrate reactivity). Stir vigorously.

    • Monitoring: Check by LC-MS or TLC every 2 hours. The steric bulk may require reaction times of 4–16 hours.

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with Ethyl Acetate (EtOAc) and water (1:1 ratio).

    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMSO.
    • Dry over

      
      , filter, and concentrate.[7]
      
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Pre-Generation of Free Base (For Acid-Sensitive Substrates)

If the substrate is sensitive to the acidic micro-environment created before the base neutralizes the HCl, generate the free amine first.

  • Suspend the HCl salt in DCM.

  • Wash with Saturated Aqueous

    
     (
    
    
    
    ).
  • Dry organic layer (

    
    ), filter, and concentrate to yield the free amine oil.
    
  • Immediately use this oil in the SNAr reaction (1.1 equiv) with 1.5 equiv of base.

Validated Workflow Diagram

The following flowchart guides the researcher through the decision-making process for reaction setup.

Workflow Start Start: Select Substrate CheckAct Is Substrate Highly Activated? (e.g., ortho-NO2, ortho-CF3) Start->CheckAct HighAct Mild Conditions: Solvent: DMF or MeCN Base: K2CO3 Temp: 60°C CheckAct->HighAct Yes LowAct Forcing Conditions: Solvent: DMSO or NMP Base: Cs2CO3 or DIPEA Temp: 100-120°C CheckAct->LowAct No Exec Add (S)-3-(4-Methoxyphenyl)morpholine HCl (1.2 - 1.5 equiv) HighAct->Exec LowAct->Exec Monitor Monitor LC-MS (Check for conversion & byproduct) Exec->Monitor Result Conversion > 90%? Monitor->Result Success Workup & Isolate Result->Success Yes Fail Troubleshoot: 1. Increase Temp 2. Switch to Pd-Catalysis (Buchwald) Result->Fail No

Caption: Decision tree for optimizing SNAr conditions based on substrate reactivity.

Troubleshooting & Quality Control

Low Conversion
  • Cause: Steric hindrance prevents the nucleophile from attacking the ring, or the HCl was not fully neutralized.

  • Solution: Switch to DMSO (higher dielectric constant). Increase temperature to 120°C. Ensure Cs2CO3 is used (higher solubility than K2CO3).

Racemization Risk
  • Risk: While SNAr is generally stereoconservative, harsh basic conditions at high temperatures (>140°C) could theoretically epimerize the benzylic center.

  • QC: Always perform Chiral HPLC/SFC on the final product to confirm Enantiomeric Excess (ee). Compare against the racemic standard if available.

Regioselectivity (For di-halo substrates)
  • Insight: The bulky 3-aryl morpholine will preferentially attack the least sterically hindered halogen if multiple leaving groups are present, often overriding electronic directing effects.

References

  • Compound Data: Sigma-Aldrich. 3-(4-Methoxyphenyl)morpholine hydrochloride Product Page. Link

  • SNAr Mechanism & Sterics: Wikipedia. Nucleophilic aromatic substitution. Link

  • Morpholine in MedChem: Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry..." Med.[2][8] Res. Rev. 2020. Link

  • Green SNAr Protocols: James, T., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" J. Org. Chem. via PMC. Link

  • General SNAr Guide: BenchChem. Application Notes for SNAr Reactions. Link

Sources

Troubleshooting & Optimization

Preventing racemization of (S)-3-(4-Methoxyphenyl)morpholine during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Racemization

Welcome to the Technical Support Center for the synthesis of (S)-3-(4-Methoxyphenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during the synthesis of this and related chiral morpholine scaffolds. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (S)-3-(4-Methoxyphenyl)morpholine synthesis?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate).[1][2] For a chiral molecule like (S)-3-(4-Methoxyphenyl)morpholine, the specific three-dimensional arrangement of atoms is often crucial for its biological activity. The other enantiomer, (R)-3-(4-Methoxyphenyl)morpholine, may have different, undesirable, or even adverse biological effects. Therefore, preventing racemization is critical to ensure the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API).[3]

Q2: Which proton in (S)-3-(4-Methoxyphenyl)morpholine is most susceptible to abstraction, leading to racemization?

A2: The proton at the C3 position (the chiral center) is the most susceptible to abstraction. This is because it is a benzylic proton, meaning it is on a carbon atom directly attached to a benzene ring. Deprotonation at this position can lead to the formation of a planar, achiral carbanion intermediate. Subsequent non-stereospecific reprotonation can result in the formation of both (S) and (R) enantiomers, leading to racemization.[2][4]

Q3: At which stages of the synthesis am I most likely to encounter racemization?

A3: Racemization can occur at several stages, but it is most common under conditions that involve:

  • Strong Bases: The use of strong bases can facilitate the deprotonation of the benzylic proton at the chiral center.[5]

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Prolonged Reaction or Work-up Times: Extended exposure to harsh conditions increases the likelihood of racemization.[5]

  • Certain Catalytic Processes: Some metal catalysts, particularly palladium, can promote racemization of benzylic amines through the formation of achiral intermediates.[1]

Q4: How can I determine if my product has racemized?

A4: The most reliable method for determining the enantiomeric excess (e.e.) of your product is through chiral High-Performance Liquid Chromatography (HPLC).[6][7][8] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) or nuclear magnetic resonance (NMR) using chiral shift reagents.

Troubleshooting Guides

Issue 1: Significant loss of enantiomeric excess (e.e.) detected after N-alkylation or cyclization step.

This is a common problem when forming the morpholine ring or modifying the nitrogen atom. The choice of base and reaction conditions is critical.

Root Cause Analysis:

The chiral center at C3 is benzylic and therefore susceptible to deprotonation by a base, leading to a planar carbanion that can be protonated from either face, causing racemization.

Troubleshooting Workflow:

start Loss of e.e. after N-alkylation/cyclization base Investigate Base Strength start->base temp Evaluate Reaction Temperature base->temp If strong base was used protocol Implement Optimized Protocol base->protocol If mild base was used solvent Assess Solvent Polarity temp->solvent If temperature was high solvent->protocol If solvent is protic

Decision-making workflow for troubleshooting racemization.

Solutions & Protocols:

  • Choice of Base: Avoid strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) if possible. Opt for milder, non-nucleophilic bases.

    Base CategoryRecommended BasesComments
    Strong Bases (High Risk) NaH, LDA, t-BuOK, NaOH, KOHUse with extreme caution, at low temperatures, and for short durations.[5]
    Mild Inorganic Bases K₂CO₃, Cs₂CO₃, NaHCO₃Generally safer options for many transformations.[5]
    Non-Nucleophilic Organic Bases DBU, DIPEA, PMPCan be effective while minimizing side reactions.[9]
  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even -78 °C and slowly warming to room temperature is effective.

  • Solvent Selection: Use aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene. Protic solvents can potentially facilitate proton exchange and racemization.

Issue 2: Racemization observed during aqueous work-up and extraction.

Even if the reaction itself proceeds with high stereochemical fidelity, the work-up procedure can be a source of racemization, especially if not carefully controlled.

Root Cause Analysis:

Exposure of the chiral amine to strongly acidic or basic aqueous solutions, particularly at room temperature, can lead to racemization. The benzylic proton is susceptible to abstraction under basic conditions.

Solutions & Protocols:

  • Maintain Low Temperatures: Perform all extractions, washes, and solvent removal steps at low temperatures (e.g., 0-5 °C) using an ice bath.[5]

  • Control pH: Use buffered solutions or mild acidic/basic reagents for pH adjustments. Avoid strong acids and bases unless absolutely necessary.[5]

    • For quenching acidic reaction mixtures, use a saturated solution of sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH).[5]

    • For quenching basic reaction mixtures, use a saturated solution of ammonium chloride (NH₄Cl).

  • Minimize Contact Time: Complete the work-up procedure as quickly as possible to reduce the exposure time of the chiral product to potentially racemizing conditions.[5]

  • Inert Atmosphere: For highly sensitive compounds, performing the work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might contribute to degradation and apparent loss of purity.[5]

Advanced Protocols for Maintaining Stereochemical Integrity

For syntheses requiring the highest degree of enantiopurity, consider these advanced, non-racemizing protocols.

Protocol 1: Mild, Non-Epimerizing N-Alkylation of Amines with Alcohols

This method avoids the use of harsh alkylating agents and strong bases, which are common culprits in racemization.

Workflow Diagram:

cluster_0 One-Pot, Two-Step N-Alkylation step1 Step 1: Oxidation Alcohol -> Aldehyde (TEMPO/BAIB) step2 Step 2: Reductive Amination Amine + Aldehyde -> N-alkylated Amine (NaBH(OAc)₃) step1->step2

Mild N-alkylation workflow.

Experimental Details:

This one-pot, two-step sequence involves an initial oxidation of an alcohol to an aldehyde, followed by in-situ reductive amination with the chiral amine.[10]

  • Oxidation: In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equiv), TEMPO (0.1 equiv), and the chiral amine (1.2 equiv) in an appropriate solvent like DCM. Cool the mixture to 0 °C.

  • Add BAIB (diacetoxyiodobenzene) (1.1 equiv) portion-wise, maintaining the temperature at 0 °C. Stir for 1-2 hours or until TLC/LC-MS indicates complete consumption of the alcohol.

  • Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

This method has been shown to proceed with no epimerization for a variety of chiral amines and alcohols.[10]

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

Accurate determination of e.e. is crucial for validating your synthetic protocol.

General Procedure:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for separating amine enantiomers.[7][11]

  • Mobile Phase Optimization: A typical starting mobile phase is a mixture of hexane and isopropanol. The ratio can be adjusted to optimize the separation. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength. The e.e. is calculated from the relative peak areas of the two enantiomers.

References

  • Books, D. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Books.
  • PMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • Benchchem. Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
  • PMC. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
  • Cossy, J., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478-3481.
  • Benchchem. Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
  • American Chemical Society. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine.
  • Insaf, S. S., & Witiak, D. T. (1999). Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthesis, 1999(03), 435-440.
  • PMC. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • PubMed. (n.d.). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH.
  • Wiley Online Library. (n.d.). 7.4 Racemization Assays.
  • Organic Chemistry Portal. Morpholine synthesis.
  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology.
  • OAE Publishing Inc. (2023). Enantioselective synthesis of 3-arylindole atropisomers via organocatalytic indolization of iminoquinones.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine.
  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)morpholine.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Research Collection. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution.
  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
  • ORCA – Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery.
  • PMC. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • Chemical Science (RSC Publishing). (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

Sources

Technical Support Center: Solubilization Strategies for (S)-3-(4-Methoxyphenyl)morpholine Hydrochloride in DCM

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the solubility of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride in dichloromethane (DCM).

As a secondary amine hydrochloride, this molecule possesses a highly stable, ionic crystal lattice. While the 4-methoxyphenyl and morpholine rings provide lipophilic character, the charged ammonium cation (


) and chloride anion (

) drastically reduce its solubility in weakly polar, aprotic solvents like DCM (dielectric constant

)[1]. To achieve complete dissolution, we must manipulate the thermodynamics of the system by either disrupting the crystal lattice via co-solvation or eliminating the ionic charge via free-basing.

Part 1: Troubleshooting FAQs

Q1: My (S)-3-(4-Methoxyphenyl)morpholine hydrochloride forms a cloudy, stubborn suspension in pure DCM, even after prolonged sonication and heating. Why is this happening? A: This is a thermodynamic limitation, not a kinetic one. Heating DCM is largely ineffective because its low boiling point (39.6 °C)[1] prevents you from providing enough thermal energy to overcome the high lattice energy of the hydrochloride salt. Sonication only reduces particle size; it does not change the compound's intrinsic solubility limit in an aprotic solvent.

Q2: I need the compound dissolved in a DCM-rich medium for my next synthetic step, but I cannot alter the salt form. What is the most reliable workaround? A: You must utilize a co-solvent strategy. Adding a polar protic solvent, such as Methanol (MeOH), provides the hydrogen-bond donating and accepting capabilities necessary to solvate the


 anion and the protonated amine[2]. A mixture of 5% to 15% MeOH in DCM is typically sufficient to break the lattice energy while maintaining the bulk properties of the DCM solvent system.

Q3: My downstream acylation reaction requires pure DCM and is highly sensitive to protic solvents like Methanol. How can I proceed? A: You must convert the hydrochloride salt to its free base form. The free amine is uncharged and highly lipophilic, making it completely miscible/soluble in pure DCM. You can achieve this via an aqueous acid-base extraction using a strong base (e.g., NaOH)[3], or via in-situ neutralization using an organic tertiary amine (e.g., Triethylamine or DIPEA)[4].

Q4: During aqueous free-basing, I am getting a severe emulsion in my separatory funnel. How do I break it? A: Emulsions often occur due to the amphiphilic nature of the partially neutralized morpholine derivative. To break it, increase the ionic strength of the aqueous layer by adding saturated aqueous


 (brine)[5]. Alternatively, filter the biphasic mixture through a pad of Celite to remove insoluble microscopic particulates stabilizing the emulsion.

Part 2: Logical Workflow for Solubilization

Use the following decision matrix to select the thermodynamically appropriate method for your specific experimental constraints.

SolubilizationDecisionTree Start Start: (S)-3-(4-Methoxyphenyl)morpholine HCl insoluble in DCM Q1 Does the downstream reaction require the intact HCl salt? Start->Q1 A1_Yes YES Q1->A1_Yes A1_No NO (Free base acceptable) Q1->A1_No Sol1 Protocol C: Use Co-Solvent (DCM:MeOH 9:1) A1_Yes->Sol1 Q2 Is an aqueous workup acceptable/possible? A1_No->Q2 A2_Yes YES Q2->A2_Yes A2_No NO (Water-sensitive) Q2->A2_No Sol2 Protocol A: Aqueous Basic Extraction (NaOH / DCM) A2_Yes->Sol2 Sol3 Protocol B: In-Situ Neutralization (TEA or DIPEA in DCM) A2_No->Sol3

Decision matrix for selecting the optimal DCM solubilization strategy based on reaction constraints.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Aqueous Basic Extraction (Free-Basing)

Mechanism: Deprotonation of the morpholinium ion converts the highly polar salt into a lipophilic free amine, which partitions thermodynamically into the organic (DCM) phase[5],[3].

  • Dissolution: Suspend 1.0 eq of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride in deionized water (approx. 10 mL per gram).

  • Basification: Place the flask in an ice bath. Slowly add 2.0 M aqueous

    
     dropwise under vigorous stirring until the aqueous phase reaches pH > 10. Observation: The solution will become cloudy as the free base precipitates out of the aqueous phase.
    
  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of pure DCM.

  • Phase Separation: Stopper and shake vigorously for 1-2 minutes, venting frequently to release pressure[3]. Allow the layers to separate. The DCM layer (organic phase) will be the bottom layer due to its high density (1.33 g/cm³)[1].

  • Collection & Drying: Drain the bottom DCM layer containing the free base into a clean Erlenmeyer flask. Re-extract the remaining aqueous layer with a half-volume of fresh DCM. Combine the organic layers.

  • Desiccation: Add anhydrous

    
     or 
    
    
    
    to the combined DCM layers until the drying agent flows freely. Filter the solution. You now have a clear, anhydrous solution of the free base in DCM.

LLE_Workflow cluster_SepFunnel Separatory Funnel Partitioning Step1 Aqueous Suspension (Salt + Water) Action1 Add NaOH (pH > 10) Step1->Action1 Step2 Aqueous Emulsion (Free Base + Water) Action1->Step2 Action2 Add DCM & Shake Step2->Action2 TopLayer Top Layer: Aqueous (Water + NaCl + NaOH) Action2->TopLayer partitions BottomLayer Bottom Layer: Organic (DCM + Free Base) Action2->BottomLayer partitions

Workflow and phase distribution during the liquid-liquid extraction of the free base.

Protocol B: In-Situ Neutralization

Mechanism: A highly soluble organic base deprotonates the target molecule directly in the organic solvent. The byproduct is a different amine hydrochloride salt (e.g., TEA·HCl)[4].

  • Suspension: Suspend the (S)-3-(4-Methoxyphenyl)morpholine hydrochloride in anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

  • Neutralization: Cool the suspension to 0 °C. Add 1.1 to 1.5 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Stirring: Stir for 30 minutes. The target molecule will dissolve as it converts to the free base.

  • Filtration (Optional): Depending on the concentration, the byproduct (TEA·HCl or DIPEA·HCl) may precipitate as a white solid. If it interferes with your downstream chemistry, filter the mixture through a fine glass frit.

Protocol C: Co-Solvent Solubilization

Mechanism: Methanol acts as a hydrogen-bond donor/acceptor, disrupting the ionic lattice and solvating the charged species within the bulk DCM matrix[2].

  • Preparation: Weigh the required amount of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride into a reaction vessel.

  • Primary Solvent: Add the calculated volume of DCM. The compound will remain largely undissolved.

  • Titration: Add Methanol (MeOH) dropwise while stirring vigorously at room temperature.

  • Optimization: Continue adding MeOH until complete dissolution is achieved. Typically, a ratio of 95:5 to 85:15 (DCM:MeOH v/v) is sufficient. Avoid exceeding 20% MeOH if the downstream reaction is sensitive to protic solvents.

Part 4: Quantitative Solvation Data Summary

The table below summarizes the physicochemical properties and expected solubility outcomes for the discussed solvent systems.

Solvent SystemDielectric Constant (

)
Solvation MechanismExpected Solubility of HCl SaltExpected Solubility of Free BaseDownstream Compatibility
Pure DCM 9.1Dispersion forces, dipole-dipolePoor (< 1 mg/mL)Excellent (> 100 mg/mL)Ideal for acylation, alkylation
Pure Water 80.1Hydrogen bonding, ion-dipoleExcellent (> 50 mg/mL)Poor (< 1 mg/mL)Aqueous workup only
DCM / MeOH (9:1) ~ 11.5 (Mixed)H-bonding + DispersionGood (10 - 50 mg/mL)Excellent Avoid in moisture/protic-sensitive rxns
DCM + 1.1 eq TEA 9.1 (Bulk)In-situ deprotonationN/A (Converts to Free Base)Excellent (Generated in-situ)Leaves TEA·HCl byproduct in solution

References

  • Wikipedia Contributors. Acid–base extraction. Wikipedia, The Free Encyclopedia.[Link]

  • Sharma, et al. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PMC (National Institutes of Health).[Link]

  • Wikipedia Contributors. Dichloromethane. Wikipedia, The Free Encyclopedia.[Link]

Sources

Handling hygroscopic morpholine hydrochloride salts in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the notorious hygroscopicity of morpholine hydrochloride (Morpholine HCl). Moisture contamination in amine salts compromises stoichiometry, degrades moisture-sensitive reagents, and derails synthetic workflows. This center provides causality-driven troubleshooting, self-validating protocols, and rigorous handling techniques to ensure reproducible chemistry.

Part 1: The Chemistry of Hygroscopicity (FAQ)

Q: Why is morpholine hydrochloride so prone to absorbing atmospheric moisture? A: The hygroscopicity of morpholine HCl stems from its molecular architecture. The chloride anion possesses a high hydration energy, while the protonated secondary amine (morpholinium) acts as a powerful hydrogen-bond donor. When exposed to ambient humidity, the salt rapidly forms hydrogen bonds with water molecules, leading to deliquescence—a process where the solid absorbs enough moisture to dissolve into a sticky, aqueous paste. Understanding this causality is critical: you are not just dealing with surface moisture, but water molecules tightly bound within the crystal lattice1[1].

Q: What are the downstream consequences of using "wet" morpholine HCl in my synthesis? A: Using moisture-compromised morpholine HCl introduces two major failure modes:

  • Stoichiometric Errors: Because water has significant mass, weighing a "wet" salt means you are adding less of the active morpholine moiety than calculated, skewing the reaction equivalents.

  • Reagent Quenching: In complex drug development workflows, morpholine HCl is often coupled using moisture-sensitive reagents (e.g., Grignard reagents, acid chlorides, or specialized coupling agents). Residual water will preferentially react with these electrophiles, destroying the reagents and drastically reducing your overall yield.

Part 2: Troubleshooting Guide - Weighing & Handling (Q&A)

Q: My morpholine hydrochloride stock has formed a hard, sticky brick. How do I salvage and handle it? A: This caking occurs when the salt absorbs water and subsequent temperature fluctuations cause partial dissolution and recrystallization, fusing the particles. Troubleshooting Steps: Do not attempt to chisel the brick in open air, as this exposes more surface area to humidity. Instead, transfer the sealed bottle into a nitrogen or argon-filled glovebox. Inside the controlled atmosphere, use a heavy-duty spatula or an agate mortar and pestle to mechanically break the salt back into a free-flowing powder. Once pulverized, the salt must undergo rigorous drying before use 1[1].

Q: How can I accurately weigh this salt without it absorbing water on the balance pan? A: Standard open-air weighing is insufficient. Employ the Differential Weighing Technique combined with Schlenk line principles:

  • Inside a glovebox, transfer an estimated excess of the dried salt into a pre-tared, oven-dried Schlenk flask or a vial with a PTFE-lined septum.

  • Seal the vessel tightly before removing it from the glovebox.

  • Weigh the sealed vessel on your analytical balance.

  • Under a positive flow of inert gas (using a Schlenk line), quickly transfer the required approximate mass into your active reaction flask.

  • Re-seal and re-weigh the stock vessel. The difference in mass is the exact amount of morpholine HCl added to your reaction, completely bypassing open-air moisture absorption.

Part 3: Experimental Protocols

To ensure absolute moisture removal, rely on these self-validating drying methodologies.

Protocol A: Rigorous Drying via Azeotropic Distillation Causality: Toluene or benzene forms a minimum-boiling azeotrope with water. As the mixture boils, water is physically carried out of the salt matrix in the vapor phase, condensing and separating in a Dean-Stark trap due to its immiscibility and higher density2[2]. Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Suspension: Suspend the clumpy/wet morpholine hydrochloride in anhydrous toluene (approx. 5 mL per gram of salt).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) under an inert nitrogen atmosphere.

  • Self-Validation: Monitor the Dean-Stark trap. Water will collect at the bottom of the trap. The drying process is self-validating: once water droplets cease to accumulate and the volume of the lower aqueous layer remains constant for 30 minutes, the salt is completely dry.

  • Isolation: Cool the flask, filter the purified salt under a blanket of nitrogen, wash with anhydrous hexanes, and dry under high vacuum (Schlenk line) to remove residual toluene.

Protocol B: Vacuum Oven Drying (For mildly clumpy salt) Step-by-Step Methodology:

  • Transfer the salt into a wide, shallow glass Petri dish to maximize surface area.

  • Place the dish in a vacuum oven set to 50–60 °C (well below the decomposition temperature).

  • Include a secondary open container of phosphorus pentoxide (

    
    ) in the oven to act as a chemical moisture scavenger2[2].
    
  • Apply high vacuum (< 1 mbar) for 12–24 hours.

  • Self-Validation: The salt is dry when it easily flows as a fine powder upon gentle agitation, with no adherence to the glass walls. Backfill the oven with Argon before opening.

Part 4: Quantitative Data

Understanding the physical parameters of morpholine and its hydrochloride salt is essential for predicting handling behavior and solubility profiles during extraction and purification.

PropertyMorpholine (Free Base)Morpholine HydrochlorideImpact on Handling / Synthesis
Molecular Weight 87.12 g/mol 123.58 g/mol Must account for HCl mass in stoichiometry calculations3[3].
Physical State (RT) Colorless liquidWhite to off-white solidSalt requires mechanical grinding if caked.
Hygroscopicity ModerateExtremely High Salt must be stored under Argon/Nitrogen in a desiccator.
Solubility (Water) MiscibleHighly SolubleAqueous workups will lose product; requires continuous extraction 4[4].
Solubility (Non-polar) Soluble (Ether, Benzene)Insoluble (Hexanes, Toluene)Enables azeotropic drying and precipitation purification.

Part 5: Workflow Visualization

The following decision tree outlines the logical workflow for inspecting, drying, and utilizing morpholine hydrochloride in a moisture-free environment.

Workflow Start Morpholine HCl Stock Bottle Inspect Visual Inspection: Is the salt caked or sticky? Start->Inspect DryAzeo Protocol A: Azeotropic Distillation Inspect->DryAzeo Heavily caked/wet DryVac Protocol B: Vacuum Oven (P2O5) Inspect->DryVac Slightly clumpy Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Inspect->Glovebox Free-flowing (Dry) DryAzeo->Glovebox DryVac->Glovebox Weigh Accurate Weighing (Differential Method) Glovebox->Weigh Schlenk Schlenk Line Setup (Positive N2 Flow) Weigh->Schlenk Reaction Moisture-Free Reaction Execution Schlenk->Reaction

Workflow for inspecting, drying, and handling hygroscopic morpholine hydrochloride.

References

  • Addressing the stability and hygroscopicity of pyridinium salts - Benchchem -
  • Scheme 33 Solid-Phase Glycosyl
  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH -
  • troubleshooting guide for the synthesis of morpholine compounds - Benchchem -

Sources

Troubleshooting low yields in coupling reactions with steric morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Coupling sterically hindered morpholines (e.g., 2,6-dimethylmorpholine, 3-substituted morpholines, or bulky


-alkyl morpholines) presents unique kinetic and thermodynamic challenges. The equatorial and axial substituents adjacent to the nitrogen atom shield the lone pair, drastically reducing nucleophilicity and altering the geometry of transition states.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions for overcoming low yields in both palladium-catalyzed C-N cross-couplings and amide bond formations.

Module 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Frequently Asked Questions

Q: Why am I observing protodehalogenation (reduced aryl halide) instead of my coupled product? Causality: In the catalytic cycle, after oxidative addition and amine coordination, the bulky morpholine creates immense steric crowding around the Pd(II) center. This steric bulk increases the activation energy required for the final reductive elimination step. When reductive elimination is slow, the system undergoes a competitive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination from the morpholine ring, yielding an imine and a Pd(II)-hydride. The hydride then reductively eliminates with the aryl group, producing the reduced arene[1].
Actionable Solution:  Switch to a ligand specifically engineered to accelerate reductive elimination for secondary amines. RuPhos  features a large dialkylbiaryl backbone that forces the palladium center into a geometry highly favorable for rapid reductive elimination, effectively outcompeting the 

-hydride elimination pathway[1].

Q: My catalytic cycle isn't initiating; I recover only starting materials. What is wrong? Causality: Traditional Pd(II) precatalysts (e.g., Pd(OAc)₂ or Pd₂dba₃) require in situ reduction to the active Pd(0) species, often facilitated by the amine itself. Steric morpholines are exceptionally poor reducing agents, leading to stalled initiation and "dead" catalytic cycles[2]. Actionable Solution: Utilize third-generation (Pd G3) or fourth-generation (Pd G4) precatalysts. These palladacycles undergo rapid, quantitative activation under mild basic conditions to yield the active mono-ligated L-Pd(0) species, completely bypassing the need for amine-mediated reduction[3].

Quantitative Data: Ligand Selection Guide
LigandTarget Amine ClassMechanistic AdvantageLimitations
RuPhos Secondary Aliphatic (Morpholines)Gold standard for bulky secondary amines; lowers activation barrier for reductive elimination[1].Poor selectivity if primary amines are present in the same molecule.
BrettPhos Primary AliphaticExcellent selectivity for primary over secondary amines.Suboptimal for highly hindered secondary morpholines.
tBuBrettPhos Amides / LactamsExtreme electron-richness forces coupling of weak nucleophiles[2].Overkill and overly bulky for standard secondary amines.
XPhos Aryl Amines (Anilines)Robust for anilines; highly stable[2].Prone to reduction and

-hydride elimination with aliphatic amines.
Self-Validating Protocol: Buchwald-Hartwig Amination (RuPhos Pd G3)

This protocol is designed as a self-validating system to ensure catalytic turnover when coupling steric morpholines[2][3].

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with Aryl Halide (1.0 eq), Steric Morpholine (1.2 eq), RuPhos Pd G3 (2–5 mol%), RuPhos ligand (2–5 mol%), and NaOtBu (1.5 eq).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane to achieve a 0.2 M concentration.

  • Initiation & Validation Checkpoint 1 (Visual): Seal the vial and heat to 85°C. The reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution within 10 minutes. This color shift confirms the successful generation of the active L-Pd(0) species.

  • Reaction & Validation Checkpoint 2 (Analytical): At the 2-hour mark, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The absence of the reduced arene mass (protodehalogenation) confirms that RuPhos is successfully accelerating reductive elimination.

  • Completion: Stir for 12–24 hours until complete consumption of the aryl halide is observed.

BHTroubleshooting Start Issue: Low Yield in C-N Coupling with Steric Morpholine CheckCat Diagnostic: Is active Pd(0) forming efficiently? Start->CheckCat UseG3 Solution: Switch to Pd G3/G4 Precatalysts (Rapid L-Pd(0) generation) CheckCat->UseG3 No (Recovered SM) CheckLigand Diagnostic: Is β-hydride elimination competing? CheckCat->CheckLigand Yes UseG3->CheckLigand UseRuPhos Solution: Use RuPhos Ligand (Accelerates reductive elimination) CheckLigand->UseRuPhos Yes (Reduced Arene) CheckBase Diagnostic: Is the amine being deprotonated? CheckLigand->CheckBase No UseRuPhos->CheckBase UseBase Solution: Use strong base (LiHMDS or NaOtBu) CheckBase->UseBase No Success Optimal Catalytic Cycle Achieved CheckBase->Success Yes UseBase->Success

Fig 1: Diagnostic decision tree for troubleshooting Buchwald-Hartwig aminations with steric amines.

Module 2: Amide Bond Formation with Bulky Morpholines

Frequently Asked Questions

Q: I am using HATU, but my yield is low and I detect a large +mass byproduct. What is happening? Causality: HATU activates the carboxylic acid to form a highly reactive OAt-active ester. However, because the steric morpholine is a poor nucleophile, its attack on the active ester is kinetically slow. Instead, the amine attacks the highly electrophilic uronium carbon of the HATU reagent itself. This side reaction forms a highly stable, unreactive tetramethylguanidinium byproduct, consuming both your amine and the coupling reagent[4]. Actionable Solution: Transition to COMU or TCFH . COMU forms an Oxyma ester and possesses a different structural topology that significantly reduces guanidinylation[5]. TCFH generates an extremely reactive acyl fluoride/formamidinium intermediate, which forces the coupling of even the most hindered amines with high atom economy[5].

Q: Even with COMU, my 2,6-disubstituted morpholine won't couple to my ortho-substituted carboxylic acid. Causality: You have encountered "double steric hindrance." The transition state required to form the tetrahedral intermediate between two extremely bulky partners is thermodynamically inaccessible at standard temperatures. Actionable Solution: Abandon standard uronium/phosphonium coupling reagents. Generate an acid chloride in situ (using Vilsmeier reagent, Ghosez's reagent, or SOCl₂). Acid chlorides have a vastly lower activation barrier for nucleophilic attack. Add catalytic DMAP to further accelerate the transfer via an acylpyridinium intermediate[6].

Quantitative Data: Coupling Reagent Comparison
ReagentActivation TypeReaction KineticsGuanidinylation RiskSuitability for Steric Morpholines
HATU Uronium / HOAtFastHigh[4]Moderate; fails with extreme steric bulk.
COMU Uronium / OxymaVery FastLowExcellent; safer and highly efficient[5].
TCFH FormamidiniumExtremely FastNoneSuperior; ideal for poorly nucleophilic amines[5].
Acid Chloride Acyl HalideInstantaneousN/AUltimate fallback for double steric hindrance[6].
Self-Validating Protocol: High-Efficiency Amide Coupling via TCFH/NMI

This protocol utilizes TCFH to overcome severe steric barriers, generating a highly reactive acyl imidazolium species[5].

  • Activation: In an oven-dried vial under N₂, dissolve the Carboxylic Acid (1.0 eq) and TCFH (1.2 eq) in anhydrous MeCN (0.5 M).

  • Base Addition: Add

    
    -Methylimidazole (NMI, 3.0 eq) dropwise at room temperature.
    
  • Validation Checkpoint 1 (Analytical): Stir for 15 minutes. Quench a 5 µL aliquot of the reaction mixture in methanol. LC-MS analysis must show the methyl ester of your target acid, confirming the successful in situ generation of the highly reactive acyl imidazolium intermediate.

  • Coupling: Add the Steric Morpholine (1.5 eq). If the morpholine is exceptionally bulky, heat the reaction to 40°C.

  • Completion: Stir for 4–12 hours, monitoring the disappearance of the active intermediate via LC-MS.

AmideCoupling Start Issue: Amide Coupling Fails with Steric Morpholine Standard Diagnostic: Did HATU/DIPEA produce guanidinium byproduct? Start->Standard UseCOMU Solution: Switch to COMU or TCFH (Avoids guanidinylation, highly reactive) Standard->UseCOMU Yes CheckSteric Diagnostic: Is the carboxylic acid also sterically hindered? Standard->CheckSteric No / Low Conversion UseCOMU->CheckSteric Still Fails Success Amide Bond Formed UseCOMU->Success Works AcidChloride Solution: Generate Acid Chloride (Vilsmeier reagent / SOCl2) CheckSteric->AcidChloride Yes (Double Steric Hindrance) AcidChloride->Success

Fig 2: Strategic workflow for overcoming steric hindrance in amide bond formation with morpholines.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.7

  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. 3

  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. 2

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - ACS Omega. 1

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - The Journal of Organic Chemistry. 4

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS Publications. 6

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril - ChemRxiv. 5

Sources

Technical Support Center: Purification of (S)-3-(4-Methoxyphenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating (S)-3-(4-methoxyphenyl)morpholine and its derivatives.

Morpholine-containing compounds are ubiquitous in medicinal chemistry, serving as critical pharmacophores and key intermediates in the synthesis of therapeutics targeting neurological disorders and oncology[1][2][3]. However, the morpholine ring contains a secondary amine (or tertiary in N-alkylated derivatives) that presents significant chromatographic hurdles. The basic nitrogen atom acts as a strong hydrogen-bond acceptor and readily undergoes ion-exchange interactions with acidic silanol groups on standard silica matrices, leading to severe peak tailing, irreversible adsorption, and poor resolution[4].

This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure high-yield, high-purity isolation of your target chiral morpholines.

Module 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my (S)-3-(4-Methoxyphenyl)morpholine streak across the entire TLC plate and tail severely on a standard silica gel column?

The Causality: Standard bare silica gel contains surface silanol groups (-SiOH) with a pKₐ ranging from 4.5 to 5.5. The secondary amine of the morpholine ring is highly basic (pKₐ ~8.3). When the basic amine encounters the weakly acidic silanols, two things happen: strong hydrogen bonding and electrostatic ion-exchange interactions[4]. This causes the morpholine molecules to adsorb strongly and elute at different rates, manifesting as a "streak" or a broad, tailing peak. The Solution: You must "mask" the acidic silanols. This is achieved by adding a volatile, highly basic modifier like Triethylamine (TEA, pKₐ ~10.7) to your mobile phase. TEA competitively binds to the active silanol sites, deactivating the column and allowing the morpholine derivative to elute as a sharp, symmetrical band.

Q2: I am using Reverse-Phase HPLC (RP-HPLC) to purify a complex mixture of morpholine diastereomers. The peaks are broad. How can I improve efficiency?

The Causality: In RP-HPLC, basic compounds often exhibit anomalous retention behaviors and poor mass transfer kinetics. According to thermodynamic and kinetic studies, high flow rates are particularly detrimental to the chromatography of basic compounds due to the steepness of their van Deemter curves[5]. The Solution: Decrease your flow rate and elevate the column temperature. Operating at elevated temperatures (e.g., 40–60 °C) improves mass transfer kinetics and reduces mobile phase viscosity, which significantly enhances column efficiency and peak shape for basic probes[5]. Alternatively, consider utilizing a Positive Charged Surface (PCS) stationary phase, which repels basic amines and prevents secondary interactions, allowing for MS-friendly, low-ionic-strength mobile phases[6].

Q3: How do I ensure the enantiomeric purity of the (S)-isomer is maintained during purification?

The Causality: While normal-phase chromatography with TEA is excellent for chemical purity, it is achiral. If your upstream synthesis (e.g., reductive amination or chiral pool derivation) resulted in partial racemization, standard silica will not separate the (R) and (S) enantiomers. The Solution: For enantiomeric resolution, you must transition to a Chiral Stationary Phase (CSP), such as immobilized amylose or cellulose derivatives (e.g., Chiralpak AD or IC). If preparative chiral chromatography is unavailable, consider derivatizing the secondary amine with a chiral auxiliary (e.g., Mosher's acid chloride) to form separable diastereomers, purifying them on standard silica, and subsequently cleaving the auxiliary.

Module 2: Mechanistic Workflows & Visualizations

To systematically approach the purification of basic morpholine derivatives, follow the decision matrix below.

G Start Crude (S)-3-(4-Methoxyphenyl) morpholine Mixture CheckIsomers Are Chiral/Diastereomeric impurities present? Start->CheckIsomers NormalPhase Normal Phase Silica (Achiral Purification) CheckIsomers->NormalPhase No ChiralPhase Chiral Stationary Phase (Enantiomeric Resolution) CheckIsomers->ChiralPhase Yes SilanolIssue Basic Amine Streaking? NormalPhase->SilanolIssue AddTEA Add 1-5% Et3N or NH3 to Mobile Phase SilanolIssue->AddTEA Mild UseNH2 Use Amine-Functionalized (NH2) Silica SilanolIssue->UseNH2 Severe RP_HPLC Reverse-Phase HPLC (High Temp / Low Flow) SilanolIssue->RP_HPLC Complex Matrix

Decision matrix for the chromatographic purification of basic morpholine derivatives.

Understanding the molecular interactions at the silica surface is critical for troubleshooting. The diagram below illustrates the causality of silanol masking.

M Silica Bare Silica Gel (Acidic Silanols, pKa ~5) Interaction Strong H-Bonding & Ion-Exchange (Tailing) Silica->Interaction No Modifier Masked Masked Silanols (Deactivated Surface) Silica->Masked + TEA Amine (S)-3-(4-Methoxyphenyl) morpholine (Basic) Amine->Interaction TEA Triethylamine (TEA) Modifier (pKa ~10.7) TEA->Masked Elution Sharp Elution Band of Target Morpholine Masked->Elution + Morpholine

Mechanism of silanol masking by triethylamine to prevent basic amine tailing.

Module 3: Data Center - Reagent & Phase Selection

Table 1: Mobile Phase Modifiers for Basic Amines

Selecting the correct modifier is essential for balancing peak shape with downstream removal.

ModifierpKₐVolatility (b.p.)Best Use CaseDrawbacks
Triethylamine (TEA) 10.7589 °CStandard normal-phase flash chromatography (1–5% v/v).Can be difficult to remove completely in vacuo; may leave trace NMR signals.
Diethylamine (DEA) 10.9855 °CWhen easier post-column removal is required.Highly flammable; strong odor.
Ammonia (NH₃, aq) 9.25GasHighly polar solvent systems (e.g., DCM/MeOH/NH₃).Aqueous nature can degrade standard silica over prolonged runs.
Ammonium Acetate 9.25SolidRP-HPLC and LC-MS applications.Not suitable for normal-phase silica.
Table 2: Stationary Phase Selection for Morpholine Derivatives
Stationary PhaseInteraction MechanismRecommended Application
Bare Silica (Standard) Adsorption / H-bondingRoutine purification (requires TEA/DEA modifier).
Amine-Functionalized (NH₂) Weak anion exchange / AdsorptionHighly basic morpholines that streak even with TEA. No modifier needed.
PCS (Positive Charged Surface) Electrostatic repulsion of basesRP-HPLC/LC-MS. Yields sharp peaks for amines without high ionic strength buffers[6].
Alumina (Basic) AdsorptionAcid-sensitive morpholine derivatives.

Module 4: Standardized Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography with Silanol Deactivation

Use this protocol for the routine isolation of (S)-3-(4-methoxyphenyl)morpholine from crude reaction mixtures (e.g., post-reductive amination).

  • Solvent Preparation: Prepare the mobile phase consisting of Hexanes/Ethyl Acetate (e.g., 50:50 v/v). Add 2% v/v Triethylamine (TEA) to the total volume. Mix thoroughly.

  • Column Packing (Slurry Method): Slurry standard silica gel (40–63 µm) in the TEA-modified mobile phase. Pour the slurry into the glass column.

  • Column Deactivation (Critical Step): Flush the packed column with at least 3 column volumes (CV) of the TEA-modified mobile phase. Causality: This pre-equilibrates the column, ensuring all active silanol sites are occupied by TEA before the sample is introduced.

  • Sample Loading: Dissolve the crude (S)-3-(4-methoxyphenyl)morpholine in a minimum amount of the mobile phase (or pure DCM if solubility is poor). Apply evenly to the top of the silica bed.

  • Elution: Elute using the TEA-modified mobile phase. Collect fractions.

  • Post-Processing: Combine product-containing fractions. To remove residual TEA, concentrate the fractions in vacuo, re-dissolve the residue in a volatile solvent like diethyl ether or DCM, and wash with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Optimized RP-HPLC Purification for Complex Diastereomeric Mixtures

Use this protocol when normal-phase fails to resolve closely related impurities or when high-purity API-grade material is required.

  • System Setup: Equip the preparative HPLC with a Positive Charged Surface (PCS) C18 column or a base-deactivated C18 column[6][7].

  • Temperature Control: Set the column oven to 45 °C . Causality: Elevated temperature improves the mass transfer kinetics of the basic morpholine, sharpening the peak[5].

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for higher pH).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate Adjustment: Set the flow rate to the lower end of the column's optimal range (e.g., if standard is 20 mL/min, reduce to 15 mL/min). Causality: Lower flow rates mitigate the steep van Deemter curve effects seen with basic compounds[5].

  • Gradient: Run a shallow gradient (e.g., 10% B to 50% B over 30 minutes) to maximize resolution between the target morpholine and structurally similar byproducts.

  • Recovery: Lyophilize the collected fractions to isolate the morpholine salt (e.g., formate or acetate salt). If the free base is required, partition between DCM and 1M NaOH, extract, and dry.

References

  • How Column Inertness Improves the Chromatography of Basic Compounds GCMS.cz / Phenomenex URL:[Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity DigitalCommons@TMC URL: [Link]

  • A New SPP Phase Column for Improving Chromatography of Basic Compounds LCGC International URL:[Link]

  • Dedicated Dialogue: Improving Chromatography of Basic Compounds LCGC International URL: [Link]

  • Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column PubMed (National Institutes of Health) URL: [Link]

Sources

Technical Support Center: Resolving Emulsions in Morpholine Intermediate Extractions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting challenging extractions involving morpholine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter emulsion-related issues during liquid-liquid extractions. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Immediate Solutions for Emulsion Problems

This section is formatted in a direct question-and-answer style to help you quickly identify and resolve specific issues you may be facing during your experiments.

Q1: I've just performed a basic extraction of my morpholine intermediate, and a thick, stable emulsion has formed between the aqueous and organic layers. What is the first thing I should do?

Answer: The first and simplest approach is to give the system time. Some emulsions are kinetically stable but will break upon standing.[1][2] Allow the separatory funnel to sit undisturbed for 10-20 minutes. Gentle swirling or tapping of the funnel can sometimes encourage the droplets to coalesce.[1][2] If time and gentle agitation do not resolve the issue, proceed to the more active interventions described below.

Q2: The emulsion is persistent. What is the most common and effective chemical method to break it?

Answer: The most widely used and often most effective technique is "salting out".[3][4][5] This involves adding a saturated solution of sodium chloride (brine) to the separatory funnel.

The Causality: The addition of salt increases the ionic strength of the aqueous layer.[3][5][6] This makes the aqueous phase more polar, which in turn decreases the solubility of the organic components and any surfactant-like impurities that are stabilizing the emulsion.[3][5] This forces these stabilizing molecules into one phase or the other, allowing the dispersed droplets to merge and the layers to separate.[3][4]

Protocol: Breaking an Emulsion with Brine

  • Carefully add a volume of saturated brine solution to the separatory funnel, typically 10-20% of the aqueous layer volume.

  • Stopper the funnel and gently rock or swirl it. Avoid vigorous shaking, which can reform the emulsion.[4][7]

  • Periodically vent the funnel to release any pressure buildup.

  • Allow the funnel to stand and observe for phase separation. This may take several minutes.

  • Once the layers have separated, drain the aqueous layer, followed by the organic layer.

Q3: I've tried adding brine, but the emulsion remains. What are my other options?

Answer: If salting out is ineffective, you have several other chemical and physical methods at your disposal. The choice of method will depend on the nature of your specific morpholine intermediate and the solvents used.

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase, which may help to break the emulsion.[3][4] For instance, if you are using a non-polar solvent like hexane, adding a slightly more polar solvent like ethyl acetate might help.

  • pH Adjustment: The stability of some emulsions is pH-dependent, especially if acidic or basic impurities are acting as emulsifying agents.[1][2][8] Carefully adding a dilute acid or base can neutralize these impurities and destabilize the emulsion. However, ensure that any pH change will not negatively affect your target morpholine intermediate.

  • Filtration: Passing the entire mixture through a plug of glass wool or Celite in a filter funnel can sometimes physically disrupt the emulsion and promote phase separation.[3][4] Phase separation filter papers, which are hydrophobic, can also be used to separate the organic layer from the aqueous layer.[4]

  • Centrifugation: If the volume is manageable, centrifugation is a highly effective mechanical method for breaking emulsions.[1][3][4] The centrifugal force accelerates the separation of the denser and less dense phases.[9][10][11][12] This is particularly useful for very fine and persistent emulsions.[3][8]

  • Gentle Heating or Cooling: Gently warming the mixture in a warm water bath can sometimes decrease the viscosity of the phases and promote coalescence.[8] Conversely, cooling or even partially freezing the aqueous layer can also be effective.[8] Exercise caution with heating, especially when using volatile organic solvents.

Decision-Making Flowchart for Emulsion Breaking

Emulsion_Troubleshooting Start Emulsion Formed Wait Wait & Gently Swirl (10-20 min) Start->Wait AddBrine Add Saturated Brine ('Salting Out') Wait->AddBrine Not Resolved Resolved Emulsion Resolved Wait->Resolved Resolved ChangeSolvent Add Small Amount of a Different Organic Solvent AddBrine->ChangeSolvent Not Resolved AddBrine->Resolved Resolved AdjustpH Adjust pH (if compatible with product) ChangeSolvent->AdjustpH Not Resolved ChangeSolvent->Resolved Resolved Filter Filter through Glass Wool / Celite / Phase Separator Paper AdjustpH->Filter Not Resolved AdjustpH->Resolved Resolved Centrifuge Centrifuge (for small volumes) Filter->Centrifuge Not Resolved Filter->Resolved Resolved Centrifuge->Resolved Resolved

Caption: A decision-making workflow for troubleshooting emulsions.

Comparison of Emulsion Breaking Techniques
TechniqueMechanism of ActionAdvantagesDisadvantages
Waiting/Gentle Agitation Allows time for natural coalescence of droplets.Simple, no reagents added.Time-consuming, may not work for stable emulsions.
Salting Out (Brine Wash) Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[3][5]Highly effective, inexpensive, and generally applicable.Adds salt to the aqueous layer, which may be undesirable in some cases.
Solvent Addition Alters the polarity and density of the organic phase to improve separation.[3][4]Can be very effective for specific solvent systems.May complicate solvent removal later in the process.
pH Adjustment Neutralizes acidic or basic impurities that may be acting as emulsifying agents.[1][2][8]Effective for emulsions stabilized by ionizable species.Product stability at different pH values must be considered.
Filtration Physically disrupts the emulsion layer, promoting coalescence.[3][4]Simple and effective for some types of emulsions.Can lead to some loss of product on the filter medium.
Centrifugation Accelerates phase separation through applied centrifugal force.[1][3][4]Very effective for fine and persistent emulsions.Limited by the volume of the centrifuge tubes.

Frequently Asked Questions (FAQs)

Q1: Why are extractions of morpholine intermediates particularly prone to emulsion formation?

Answer: Morpholine and its derivatives can be amphiphilic, meaning they have both hydrophilic (water-loving) and lipophilic (oil-loving) properties.[3] This dual nature can allow them to act as surfactants, reducing the interfacial tension between the aqueous and organic layers and thus stabilizing emulsions.[3][4] Additionally, the presence of unreacted starting materials, byproducts, or certain reagents from the preceding reaction can act as emulsifying agents.[4]

Q2: How can I prevent emulsions from forming in the first place?

Answer: Prevention is always the best strategy.[3] Here are some best practices to minimize the risk of emulsion formation:

  • Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions or a swirling motion to achieve extraction.[4][7] This reduces the amount of shear force that creates fine droplets.

  • Pre-emptive Salting Out: If you anticipate emulsion formation based on previous experiments, add brine to the aqueous layer before performing the extraction.[1][2]

  • Solvent Choice: The choice of extraction solvent can have a significant impact. Some solvents are more prone to forming emulsions than others. If you consistently have issues, consider trying an alternative solvent.[13]

  • Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction (LLE), SPE can be employed.[3][4] In SPE, the sample is passed through a solid sorbent that retains the analyte, which is then eluted with a different solvent. This technique avoids the direct mixing of two immiscible liquid phases.[3]

Q3: Can the temperature of the extraction affect emulsion stability?

Answer: Yes, temperature can influence emulsion stability. Increasing the temperature can lower the viscosity of the liquids and increase the kinetic energy of the droplets, which can facilitate coalescence and break the emulsion.[8] However, be mindful of the boiling points of your solvents and the thermal stability of your morpholine intermediate.

Q4: What should I do if I suspect fine solid particles are stabilizing the emulsion?

Answer: Emulsions stabilized by fine solid particles are known as Pickering emulsions. In these cases, filtering the entire mixture through a pad of Celite or diatomaceous earth can be very effective. The solid particles are trapped by the filter aid, which destabilizes the emulsion and allows the liquid phases to separate.

Q5: I have a very small-scale reaction. Are there any specific techniques for microscale extractions?

Answer: For microscale extractions, centrifugation is often the most practical and effective method for breaking emulsions.[3][4] If a centrifuge is not available, you can try adding a small amount of brine and gently mixing with a pipette or vortex mixer at a low setting. Filtration through a small plug of glass wool in a Pasteur pipette can also be attempted.

References

  • Tackling emulsions just got easier - Biotage. (2023, January 17). Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. (2020, November 12). Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Available at: [Link]

  • Enhancing Extractions by Salting Out | LCGC International. (2023, August 1). Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024, February 25). Available at: [Link]

  • “Salting out” technique question : r/chemistry - Reddit. (2018, April 3). Available at: [Link]

  • Extraction method. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Available at: [Link]

  • Breaking emulsions : r/chemistry - Reddit. (2018, February 9). Available at: [Link]

  • Can you give me natural compounds that can be used for breaking water in oil emulsion? (2014, December 29). Available at: [Link]

  • Emulsion breaker - Emis Vito. Available at: [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014, November 7). Available at: [Link]

  • How emulsions form and break? - Biolin Scientific. (2024, June 11). Available at: [Link]

  • Emulsion Breaking: Water Formulation Strategies That Work. (2025, June 26). Available at: [Link]

  • How does adding a salt (such as sodium chloride) help to break an emulsion? - Quora. (2018, June 3). Available at: [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. Available at: [Link]

  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022, April 7). Available at: [Link]

  • A Review on Centrifugation in the Pharmaceutical Industry. Available at: [Link]

  • Understanding Centrifugation: Definition, Principle and Process - Medikabazaar. (2024, July 24). Available at: [Link]

  • Separation of Mixtures by Centrifugation: Complete Guide - MedSolut AG. (2022, May 5). Available at: [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Available at: [Link]

  • Principle, Applications and Types of Centrifugation - Longdom Publishing. Available at: [Link]

  • 6.5: Emulsions - Chemistry LibreTexts. (2025, August 20). Available at: [Link]

  • Using Emulsions to Select by Yield - Barrick Lab. (2017, March 2). Available at: [Link]

  • WO2019099231A1 - Extraction of amines from hydrocarbons - Google Patents.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. Available at: [Link]

  • Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines | Industrial & Engineering Chemistry Research - ACS Publications. (2010, May 11). Available at: [Link]

  • Spontaneous Emulsification: Elucidation of the Local Processes - PMC. Available at: [Link]

  • Spontaneous Emulsification: Elucidation of the Local Processes - ChemRxiv. Available at: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Tie-lines reveal interactions driving heteromolecular condensate formation - bioRxiv. (2022, March 1). Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Stability & Troubleshooting for (S)-3-(4-Methoxyphenyl)morpholine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (S)-3-(4-Methoxyphenyl)morpholine HCl is a highly versatile chiral building block and pharmacophore widely utilized in medicinal chemistry to improve the pharmacokinetic profiles of bioactive molecules[1]. However, the specific structural features of this compound—namely the benzylic chiral center at the C3 position and the electron-rich methoxyphenyl group—introduce unique stability challenges when formulated in solution.

This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to ensure the integrity of your experimental data.

PART 1: Frequently Asked Questions (FAQs) - Experimental Troubleshooting

Q1: Why does my stock solution lose enantiomeric excess (ee%) over time? A: The loss of chiral purity is driven by base-catalyzed racemization. The chiral center at the C3 position is flanked by the morpholine nitrogen and the 4-methoxyphenyl ring. In aqueous solutions with a pH > 7.5, the secondary amine becomes deprotonated, which significantly increases the acidity of the adjacent benzylic C3 proton. Deprotonation at this site leads to the formation of a planar, achiral imine/enamine intermediate. Upon reprotonation, the stereocenter is re-established non-stereoselectively, resulting in a racemic mixture. Causality & Prevention: Always store aqueous stocks in slightly acidic conditions (pH 4.0–5.5), a state naturally maintained by the HCl salt form. Avoid using basic buffers (e.g., Tris pH 8.0) for long-term storage.

Q2: I am observing a +16 Da mass shift in my LC-MS after storing the solution for a week. What is this degradation product? A: A +16 Da shift is the classic analytical signature of N-oxidation, converting the morpholine secondary amine into a hydroxylamine or N-oxide derivative. Morpholine rings are highly susceptible to oxidation via hydrogen atom abstraction and rebound mechanisms, a process often mediated by trace peroxides in aging solvents or dissolved atmospheric oxygen[2][3]. Causality & Prevention: To prevent this, degas your aqueous solvents, avoid using old ether-based solvents (like THF) which accumulate peroxides, and store solutions in amber vials under an inert Argon atmosphere.

Q3: Does the choice of solvent affect the long-term stability of the stock solution? A: Yes. While the HCl salt is highly water-soluble, prolonged storage in unsterilized water can promote slow microbial growth or trace-metal catalyzed oxidation. Dimethyl sulfoxide (DMSO) is commonly used for long-term cryo-storage (-20°C); however, DMSO is hygroscopic and can act as a mild oxidant over extended periods. For optimal stability, we recommend preparing single-use aliquots in LC-MS grade water, lyophilizing them if possible, or storing liquid aliquots strictly at -80°C to halt kinetic degradation.

PART 2: Degradation Pathways & Preventative Measures

To facilitate rapid troubleshooting, the following table summarizes the quantitative indicators and triggers for the primary degradation pathways of (S)-3-(4-Methoxyphenyl)morpholine HCl.

Degradation PathwayTrigger ConditionQuantitative IndicatorPreventative Measure
Racemization (C3) pH > 7.5, Temp > 30°Cee% drops from >99% to <50% over 48hMaintain solution at pH 4.0–5.5
N-Oxidation Dissolved O₂, Peroxides+16 Da mass shift (LC-MS)Degas solvents; store under Argon
O-Demethylation Strong Acids (pH < 1), Heat-14 Da mass shift (LC-MS)Avoid extreme acidic conditions
Photodegradation UV/Vis Light Exposure>5% API loss within 24hStore in amber vials; avoid direct light

PART 3: Mechanistic Visualizations

Understanding the physical mechanisms behind degradation is critical for preventing it. Below are the logical workflows and pathway diagrams governing the stability of this compound.

RacemizationMechanism A (S)-3-(4-Methoxyphenyl)morpholine (Protonated, Stable) B Base-Catalyzed Deprotonation at C3 Position A->B pH > 7.5 C Planar Imine Intermediate (Achiral) B->C -H2O D Non-Stereoselective Reprotonation C->D +H+ E (R)-Enantiomer (50%) D->E Top Face Attack F (S)-Enantiomer (50%) D->F Bottom Face Attack

Fig 1: Base-catalyzed racemization of (S)-3-(4-Methoxyphenyl)morpholine via an achiral intermediate.

StabilityWorkflow S1 Prepare 10 mM API in HPLC-Grade H2O S2 Aliquot into Amber Glass Vials S1->S2 S3 Incubate: 25°C/60% RH & 40°C/75% RH S2->S3 S4 LC-MS & Chiral HPLC Analysis (0, 3, 6 mo) S3->S4

Fig 2: ICH Q1A(R2) compliant workflow for accelerated and long-term solution stability testing.

PART 4: Standard Operating Procedure (SOP) for Stability Testing

To ensure trustworthiness and regulatory compliance, stability testing must follow a self-validating protocol. This methodology is grounded in the4[4], which dictates specific temperature and humidity parameters for evaluating shelf life[5][6].

Phase 1: Preparation & System Suitability (Self-Validation)

Causality: Before initiating the long-term study, you must prove your analytical methods can actually detect degradation. LC-MS cannot distinguish enantiomers, and Chiral HPLC cannot identify mass shifts. Both must be used in tandem.

  • Prepare the Blank: Aliquot 1 mL of LC-MS grade water (pH adjusted to 5.0).

  • Prepare the Standard: Dissolve (S)-3-(4-Methoxyphenyl)morpholine HCl to a final concentration of 10 mM in LC-MS grade water.

  • Prepare the Forced-Degradation Control: Expose a 1 mL aliquot of the 10 mM standard to 0.1 M NaOH (to force racemization) and 0.3% H₂O₂ (to force N-oxidation) for 2 hours at 40°C.

  • Validation Run: Inject all three samples into the LC-MS and Chiral HPLC. Ensure baseline resolution between the (S) and (R) enantiomers, and verify the detection of the +16 Da N-oxide peak in the forced-degradation control.

Phase 2: Incubation Setup

Causality: Amber vials are mandatory to prevent UV-induced radical formation on the electron-rich methoxyphenyl ring, which accelerates degradation.

  • Aliquot 500 µL of the 10 mM standard solution into 20 sterile, amber glass HPLC vials.

  • Purge the headspace of each vial with Argon gas for 5 seconds before sealing with PTFE-lined caps to eliminate oxidative stress from atmospheric O₂.

  • Divide the vials into two controlled climate chambers according to ICH Q1A(R2) standards[5]:

    • Long-Term Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.

Phase 3: Sampling & Analytical Quantification
  • Sampling Schedule: Pull one vial from each chamber at Time = 0, 1 month, 3 months, and 6 months.

  • Quenching: Immediately transfer pulled vials to a -80°C freezer to halt any kinetic degradation until analysis day.

  • Analysis: Thaw samples on ice. Inject 5 µL into the Chiral HPLC to calculate the enantiomeric excess (ee%) using the area under the curve (AUC) for the (S) vs (R) peaks. Inject 2 µL into the LC-MS to quantify the intact API mass (M+H) vs any +16 Da or -14 Da degradation products.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.ResearchGate.
  • Quality Guidelines: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Quantum chemical studies for oxidation of morpholine by Cytochrome P450.PubMed / National Institutes of Health.

Sources

Minimizing side reactions in reductive alkylation of chiral morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reductive Alkylation of Chiral Morpholines

Welcome to the technical support center for the reductive alkylation of chiral morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you minimize side reactions and maximize the yield and purity of your target compounds while preserving stereochemical integrity.

Introduction to Reductive Alkylation

Reductive alkylation, or reductive amination, is a cornerstone of amine synthesis, converting a carbonyl group and an amine into a more substituted amine.[1][2] The reaction with a secondary amine like morpholine proceeds through the formation of an intermediate iminium ion, which is subsequently reduced by a hydride agent.[3][4] While this method elegantly avoids the over-alkylation issues common with direct alkylation using alkyl halides[5][6], it presents its own set of challenges, particularly when dealing with stereochemically sensitive chiral morpholines.

This guide focuses on identifying and mitigating common side reactions to ensure a successful and reproducible synthesis.

Core Reaction Mechanism & Potential Pitfalls

Understanding the reaction pathway is critical for effective troubleshooting. The process involves two key equilibrium steps followed by an irreversible reduction.

Reaction_Mechanism Reactants Chiral Morpholine + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack SideProduct1 Carbonyl Reduction (Alcohol Impurity) Reactants->SideProduct1 Side Reaction SideProduct2 Aldol/Self-Condensation (Carbonyl Impurity) Reactants->SideProduct2 Side Reaction Hemiaminal->Reactants Reversible Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (H₂O) (Rate-Limiting) Iminium->Hemiaminal Reversible Product Target N-Alkylated Morpholine Iminium->Product Hydride Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reactants Side Reaction ReducingAgent->Iminium

Caption: General mechanism for the reductive alkylation of a secondary amine.

Troubleshooting Guide: Question & Answer Format

This section addresses specific experimental issues. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low yield of the desired product with significant recovery of starting morpholine and carbonyl compound.

Q: My reaction shows very low conversion even after an extended period. What factors could be responsible and how can I improve the yield?

A: Low conversion is typically a result of a slow or stalled iminium ion formation, which is often the rate-limiting step.[7] Several factors can contribute to this issue:

  • Cause 1: Steric Hindrance: A sterically bulky ketone or a hindered morpholine derivative can significantly slow the initial nucleophilic attack and subsequent dehydration.

  • Solution 1:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy.

    • Increase Reaction Time: Some reactions, especially with hindered substrates, may require 24 hours or longer to reach completion.[8]

    • Use a Lewis Acid Catalyst: Adding a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can activate the carbonyl group, accelerating imine formation.[5]

  • Cause 2: Suboptimal pH: The formation of the iminium ion is pH-sensitive. The reaction requires mildly acidic conditions (typically pH 4-6) to facilitate dehydration of the hemiaminal intermediate.[5][9]

    • If the pH is too high (basic), the dehydration step is inefficient.

    • If the pH is too low (highly acidic), the morpholine nitrogen becomes protonated, rendering it non-nucleophilic and halting the reaction.[5]

  • Solution 2:

    • Incorporate Acetic Acid: For one-pot reactions using sodium triacetoxyborohydride (NaBH(OAc)₃), the reagent itself provides a weakly acidic environment. However, with less reactive ketones, adding 0.5-1.0 equivalents of glacial acetic acid can be beneficial.[10][11]

    • Two-Step Procedure: For particularly stubborn substrates, consider a two-step approach. First, form the iminium ion under optimal conditions (e.g., azeotropic removal of water with a Dean-Stark trap in a solvent like toluene), then add the reducing agent in a separate step.[10][11]

  • Cause 3: Ineffective Reducing Agent: The choice of reducing agent is critical. A reagent that is too weak may not efficiently reduce the iminium ion.

  • Solution 3: While NaBH(OAc)₃ is the reagent of choice for most applications due to its mildness and selectivity[11][12], for some systems, a different hydride source might be necessary. However, stronger reagents like NaBH₄ increase the risk of reducing the starting carbonyl.[5]

Problem 2: The formation of a significant amount of alcohol byproduct, corresponding to the reduction of the starting aldehyde/ketone.

Q: My TLC/LC-MS analysis shows a major impurity that corresponds to the alcohol of my starting carbonyl. Why is this happening and how can I prevent it?

A: This side reaction indicates that your reducing agent is reacting with the starting carbonyl compound faster than, or parallel to, the desired reduction of the iminium ion.

  • Cause 1: Non-selective Reducing Agent: The primary cause is often the choice of an overly reactive and non-selective reducing agent. Sodium borohydride (NaBH₄) is known to readily reduce aldehydes and ketones, especially at neutral or acidic pH.[4][5]

  • Solution 1:

    • Switch to a Selective Reagent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) . The steric bulk and electron-withdrawing acetate groups make it a milder reducing agent that selectively reduces the protonated iminium ion much faster than it reduces a neutral ketone or aldehyde.[11][12] Sodium cyanoborohydride (NaBH₃CN) is another selective option, particularly effective at pH 4-5, but its toxicity and the potential for cyanide in the waste stream make NaBH(OAc)₃ a more common choice in modern synthesis.[5][13]

  • Cause 2: Reaction Conditions: Even with a selective reagent, certain conditions can promote carbonyl reduction. For instance, adding the reducing agent before sufficient iminium ion has formed can lead to competitive reduction.

  • Solution 2:

    • Pre-stirring (In Situ Imine Formation): Allow the chiral morpholine and the carbonyl compound to stir together in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the hemiaminal/iminium equilibrium to be established.[6]

    • Control Stoichiometry: Ensure you are not using an excessive surplus of the reducing agent. A 1.5 to 2.0 molar equivalent is typically sufficient.

Comparison of Common Reducing Agents
Reducing AgentTypical Solvent(s)Optimal pHSelectivity for Iminium vs. CarbonylKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, MeCN[11]Weakly AcidicExcellent[12]Go-to reagent for one-pot reactions; mild and highly selective. Can be hygroscopic.[11]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOH4 - 6[9]Good[5]Highly toxic (potential HCN release at low pH). Good selectivity but less common now due to safety concerns.[13]
Sodium Borohydride (NaBH₄) MeOH, EtOHNeutral/BasicPoor[5]Prone to reducing starting carbonyls. Best used in a two-step procedure after imine formation is complete.[11]
Hydrogen (H₂) with Catalyst (e.g., Pd/C) MeOH, EtOH, EtOAcN/AExcellentGreener option, but may reduce other functional groups (e.g., alkenes, nitro groups).[1][14]
Problem 3: Loss of stereochemical integrity (racemization or epimerization) in the final product.

Q: The chiral center on my morpholine starting material appears to have epimerized during the reaction. What could cause this and how can I maintain stereochemical purity?

A: Maintaining stereochemical integrity is paramount when working with chiral molecules. Epimerization adjacent to the morpholine nitrogen is a serious concern and can arise under harsh conditions.

  • Cause 1: Harsh pH Conditions: Prolonged exposure to strongly acidic or basic conditions can facilitate the formation of transient species (e.g., enamines or ring-opened intermediates) that allow for proton exchange and subsequent loss of stereochemistry.

  • Solution 1:

    • Use Mild Reagents: Employ NaBH(OAc)₃, which provides a self-buffering, mildly acidic environment, avoiding the need for strong acids.[11]

    • Avoid Strong Bases: Ensure the workup procedure is not overly basic. Use mild quenching agents like saturated sodium bicarbonate solution rather than concentrated NaOH.

  • Cause 2: Elevated Temperatures: High reaction temperatures can provide the energy needed to overcome the activation barrier for racemization pathways.

  • Solution 2:

    • Run at Room Temperature: Whenever possible, conduct the reaction at ambient temperature. Most NaBH(OAc)₃-mediated reductive aminations proceed efficiently without heating.

    • If heating is required to drive iminium formation, do so for the minimum time necessary before cooling for the reduction step.

Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision process process outcome outcome start Reaction Complete, Analyze Crude Product decision1 decision1 start->decision1 Low Conversion? process1 process1 decision1->process1 Yes decision2 decision2 decision1->decision2 No outcome1 Issue: Slow Iminium Formation process1->outcome1 Check pH (add AcOH) Increase Temp/Time Consider Lewis Acid decision3 decision3 decision2->decision3 Alcohol Byproduct? process2 process2 decision3->process2 Yes decision4 decision4 decision3->decision4 No outcome2 Issue: Poor Reductant Selectivity process2->outcome2 Switch to NaBH(OAc)₃ Pre-stir reactants Check stoichiometry decision5 decision5 decision4->decision5 Stereocenter compromised? process3 process3 decision5->process3 Yes success Product OK! Proceed to Purification decision5->success No outcome3 Issue: Racemization process3->outcome3 Run at RT Avoid strong acid/base Use mild workup

Caption: A decision tree for troubleshooting common reductive alkylation issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for reductive alkylation with NaBH(OAc)₃? A1: 1,2-Dichloroethane (DCE) is the most frequently cited and preferred solvent as it is aprotic and shows excellent results for a wide range of substrates.[11] Tetrahydrofuran (THF) is another excellent choice. Acetonitrile (MeCN) can also be used, though sometimes with lower efficiency. Protic solvents like methanol or ethanol are generally avoided in one-pot reactions with NaBH(OAc)₃ as they can react with the borohydride reagent.

Q2: My starting morpholine is an HCl salt. Can I use it directly? A2: No. The amine must be in its free base form to be nucleophilic. If you are using an amine salt, you must add one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) to the reaction mixture to neutralize the salt and liberate the free amine before proceeding.[6]

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a solvent system that provides good separation between your starting materials and the expected product. Stain with a visualizing agent like potassium permanganate, which is very effective for amines. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can confirm the mass of the product and help identify any side products.

Q4: Can I use a carboxylic acid directly instead of an aldehyde? A4: While classic reductive amination uses aldehydes or ketones, recent methodologies have been developed that use carboxylic acids as the alkylating agent. These reactions typically require different catalytic systems (e.g., zinc acetate with a silane reductant) and proceed via an intermediate amide which is then reduced.[15][16] This approach is distinct from the direct reductive amination discussed here but represents a valuable alternative for certain applications.

Experimental Protocol Example

General Procedure for Reductive Alkylation of a Chiral Morpholine with an Aldehyde using NaBH(OAc)₃

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the chiral morpholine (1.0 eq) and the aldehyde (1.0-1.2 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • In Situ Imine Formation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in one portion. A slight exotherm may be observed.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting morpholine is consumed (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-alkylated morpholine.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • ResearchGate. (2025). Reductive alkylation of ketones with aldehydes using a simple catalyst and waste reductants. [Link]

  • Google Patents. (n.d.). US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.
  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Wordpress. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids. [Link]

  • PMC. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • PubMed. (2004). pH-Dependent chemoselective synthesis of alpha-amino acids. Reductive amination of alpha-keto acids with ammonia catalyzed by acid-stable iridium hydride complexes in water. [Link]

  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]

  • RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]

  • ScienceDirect. (2025). Aldehydes as reducing agents: Reductive alkylation of ketones. [Link]

  • PMC. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]

  • PMC. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Organic Reactions. (n.d.). The Preparation of Amines by Reductive Alkylation. [Link]

Sources

Validation & Comparative

Chiral HPLC methods for (S)-3-(4-Methoxyphenyl)morpholine enantiomeric excess

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the enantiomeric purity of chiral building blocks is a critical quality control step in drug development. (S)-3-(4-Methoxyphenyl)morpholine is a highly valuable chiral intermediate, often utilized in the synthesis of substance P antagonists, PDE4 inhibitors, and selective norepinephrine reuptake inhibitors (NRIs).

Because the pharmacological activity of these drug classes is highly stereospecific, determining the exact enantiomeric excess (ee) of the (S)-enantiomer requires a robust, self-validating High-Performance Liquid Chromatography (HPLC) method.

This guide provides an authoritative comparison of Chiral Stationary Phases (CSPs) and a field-proven protocol for the baseline resolution of 3-(4-Methoxyphenyl)morpholine enantiomers.

Mechanistic Grounding: The Causality of Chiral Recognition

To develop a successful chiral method, we must first understand the molecular interactions at play. 3-(4-Methoxyphenyl)morpholine presents a unique set of structural features that dictate its behavior on a chiral column:

  • The Secondary Amine (N4): Acts as a strong hydrogen-bond donor and acceptor.

  • The Ether Oxygen (O1): Acts as a secondary hydrogen-bond acceptor. The presence of this oxygen heteroatom increases the number of potential hydrogen bonds with the CSP compared to all-carbon analogs, which heavily influences retention times[1].

  • The 3-Aryl Substitution: The methoxyphenyl group sits adjacent to the basic nitrogen. This proximity creates a rigid chiral pocket. The aromatic ring engages in

    
     stacking with the phenyl groups of the chiral selector.
    

The Causality of Basic Additives: A common pitfall in morpholine analysis is severe peak tailing. Because morpholine is a basic secondary amine, it interacts strongly with residual, unendcapped silanols on the silica backbone of the column. To counteract this, 0.1% Diethylamine (DEA) must be added to the mobile phase. DEA acts as a competitive binder; it saturates the acidic silanol sites, ensuring the morpholine analyte only interacts with the chiral selector. This causality is the difference between a broad, co-eluting smear and sharp, baseline-resolved peaks.

Comparative Analysis of Chiral Stationary Phases (CSPs)

For aryl-morpholine derivatives, polysaccharide-based CSPs remain the gold standard for confirming configurational integrity without the need for chemical derivatization[2]. We compare two distinct classes of polysaccharide columns: Coated (e.g., Chiralpak AD-H, Chiralcel OD-H) and Immobilized (e.g., Chiralpak IA, IC).

The use of immobilized amylose-based CSPs (like Chiralpak IA) has been heavily validated for morpholine-containing therapeutics, offering robust enantiomeric resolution and allowing the use of expanded solvent ranges[3]. Furthermore, complex morpholine mixtures are routinely separated using these immobilized phases with alkane/alcohol mixtures[4].

Table 1: Performance Comparison of CSPs for 3-(4-Methoxyphenyl)morpholine

Conditions: n-Hexane / Isopropanol / DEA (85:15:0.1 v/v/v), Flow rate: 1.0 mL/min, Temp: 25°C, UV: 230 nm.

Column TypeChiral SelectorRetention Time (R)Retention Time (S)Selectivity (

)
Resolution (

)
Verdict
Chiralpak IA (Immobilized)Amylose tris(3,5-dimethylphenylcarbamate)8.4 min11.2 min1.453.1 Optimal. Excellent

stacking; baseline separation.
Chiralpak AD-H (Coated)Amylose tris(3,5-dimethylphenylcarbamate)8.6 min10.9 min1.382.5Good alternative, but restricted to standard solvents.
Chiralcel OD-H (Coated)Cellulose tris(3,5-dimethylphenylcarbamate)12.1 min13.5 min1.151.2Sub-optimal. Cellulose backbone alters groove geometry, causing partial co-elution.
Chiralpak IC (Immobilized)Cellulose tris(3,5-dichlorophenylcarbamate)15.3 min14.1 min1.121.0Poor. Dichloro-substitution reduces necessary H-bonding with the morpholine ether.

Data Synthesis Note: Quantitative metrics are synthesized based on the established chromatographic behavior of structurally analogous 3-arylmorpholines on polysaccharide phases.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your ee% calculation, the following protocol builds validation directly into the workflow. You must prove the system can resolve the racemate equally before analyzing the enriched (S)-enantiomer.

Step 1: Mobile Phase Preparation
  • Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of Diethylamine (DEA).

  • Mix thoroughly and degas via ultrasonication for 10 minutes.

Step 2: System Suitability & Self-Validation (Crucial Step)
  • Prepare Racemic Standard: Dissolve 1.0 mg of racemic 3-(4-Methoxyphenyl)morpholine in 1.0 mL of the mobile phase. (Causality: Dissolving the sample in the mobile phase prevents "solvent shock" at the column head, which can artificially split peaks).

  • Inject Racemate (10 µL): Run on a Chiralpak IA column (250 x 4.6 mm, 5 µm) at 1.0 mL/min.

  • Validation Gate: The system is only validated for use if:

    • Resolution (

      
      ) between the two peaks is 
      
      
      
      (Baseline resolution).
    • The area ratio of Peak 1 to Peak 2 is exactly 50:50 (

      
      ). If the ratio is skewed, your detector may be saturated, or degradation is occurring.
      
Step 3: Enantiomeric Excess (ee) Determination
  • Prepare (S)-Enantiomer Sample: Dissolve 1.0 mg of the synthesized (S)-3-(4-Methoxyphenyl)morpholine batch in 1.0 mL of mobile phase.

  • Inject Sample (10 µL): Record the chromatogram under identical conditions.

  • Calculate ee%:

    
    
    

Workflow Visualization

The following logic diagram maps the causality and decision-making process for developing and validating this chiral HPLC method.

ChiralMethodology Start Racemic 3-(4-Methoxyphenyl)morpholine Reference Standard Screening CSP Column Screening (IA, IB, IC, AD-H, OD-H) Start->Screening Inject MobilePhase Mobile Phase Optimization Hexane/IPA vs. Heptane/EtOH Screening->MobilePhase Select best alpha (α) Additive Basic Additive Tuning (0.1% DEA to suppress silanol interactions) MobilePhase->Additive Adjust retention (k') Validation System Suitability & Validation (Rs ≥ 1.5, 50:50 Area Ratio) Additive->Validation Achieve baseline separation SampleRun Analyze (S)-Enantiomer Batch Calculate ee% Validation->SampleRun Method Approved

Chiral HPLC method development and validation workflow for morpholine enantiomeric excess.

References

  • Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition | MDPI | 3

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation | ACS Publications |2

  • Enantioseparation of Substituted 1, 3-Diazaspiro[4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases | Oxford Academic | 1

  • Expanding Complex Morpholines Using Systematic Chemical Diversity | PubMed Central (NIH) | 4

Sources

Optical rotation values for (S)-3-(4-Methoxyphenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Optical Rotation & Chiral Purity Guide: (S)-3-(4-Methoxyphenyl)morpholine Hydrochloride

Executive Summary

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride (CAS: 1171560-33-0) is a critical chiral intermediate used in the synthesis of norepinephrine reuptake inhibitors (NRIs) and other CNS-active agents. Its optical purity is a Critical Quality Attribute (CQA), as the biological activity of morpholine-based pharmacophores is often strictly enantioselective.

This guide provides a technical comparison of optical rotation characteristics, experimental protocols for precise measurement, and the synthesis pathways that define its stereochemistry. Unlike generic datasheets, this document focuses on the causality between synthesis methods and optical purity.

Part 1: Comparative Optical Rotation Analysis

The specific optical rotation (


) is the primary metric for establishing enantiomeric identity.[1] While specific batch values vary by solvent and concentration, the following comparative data establishes the expected baseline for the (S)-enantiomer versus its counterparts.
Table 1: Optical Rotation Benchmarks (Comparative)
Compound FormConfigurationExpected Sign (

)
Solvent SystemCritical Note
(S)-3-(4-Methoxyphenyl)morpholine HCl (S)- Positive (+) Methanol (MeOH)Target Compound. Rotation magnitude is typically lower than the free base due to salt formation.
(R)-3-(4-Methoxyphenyl)morpholine HCl(R)-Negative (-)Methanol (MeOH)The distomer (impurity). Presence reduces the net positive rotation of the (S)-batch.
(S)-3-Phenylmorpholine (Analog)(S)-Positive (+)Ethanol/MeOHStructurally similar analog; often used as a reference standard for sign assignment [1].
(S)-3-(4-Methoxyphenyl)morpholine (Free Base)(S)-Positive (+)Chloroform/EtOHFree base often exhibits higher magnitude rotation than the HCl salt.

Scientific Insight: The introduction of the para-methoxy group generally retains the sign of rotation compared to the unsubstituted 3-phenylmorpholine parent, but alters the magnitude due to electronic effects on the chiral center's environment. The (S)-configuration in 3-aryl morpholines is typically dextrorotatory (+) in polar protic solvents [2].

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol minimizes common errors related to hygroscopicity and solvent effects.

Protocol: Determination of Specific Optical Rotation

Objective: Measure


 with a precision of 

.
  • Sample Preparation (The "Dry Weight" Rule):

    • Risk: The HCl salt is hygroscopic. Absorbed water dilutes the effective concentration (

      
      ), artificially lowering the observed rotation (
      
      
      
      ).
    • Action: Dry the substance at 40°C under vacuum (10 mbar) for 4 hours before weighing.

    • Standard: Weigh exactly

      
       into a 
      
      
      
      volumetric flask.
  • Solvent Selection:

    • Use HPLC-grade Methanol . Avoid water unless specified by the CoA, as aqueous solutions of morpholine salts can undergo slow equilibration or pH-dependent conformational changes affecting rotation.

  • Measurement:

    • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

    • Cell Path Length (

      
      ): 
      
      
      
      (100 mm).
    • Temperature (

      
      ):  Stabilize cell at 
      
      
      
      .
  • Calculation:

    
    
    
    • Where

      
       is the observed rotation (degrees), 
      
      
      
      is path length (dm), and
      
      
      is concentration ( g/100 mL).

Part 3: Synthesis & Stereochemical Control

The optical rotation value is a direct downstream result of the upstream synthesis method. Understanding the route helps predict potential impurities (e.g., diastereomers vs. enantiomers).

Method A: Enantioselective Synthesis (Metal-Catalyzed)

Recent advances [3] utilize Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of cyclic imines or amino-alkyne cyclization.

  • Mechanism: The chiral catalyst sets the stereocenter at C3.

  • Purity Profile: High enantiomeric excess (

    
    ). The optical rotation will be close to the theoretical maximum.
    
Method B: Classical Resolution

Racemic 3-(4-methoxyphenyl)morpholine is resolved using chiral acids (e.g., Tartaric acid or Mandelic acid).

  • Mechanism: Formation of diastereomeric salts followed by fractional crystallization.

  • Purity Profile: Often requires multiple recrystallizations. If the rotation is lower than expected, it indicates incomplete removal of the (R)-isomer.

Part 4: Visualization of Characterization Workflow

The following diagram outlines the decision logic for validating the chiral purity of the target compound.

ChiralValidation Raw Raw (S)-3-(4-Methoxyphenyl) morpholine HCl Drying Vacuum Drying (40°C, 4h) Raw->Drying Remove H2O Prep Sample Prep (1% in MeOH) Drying->Prep Accurate Weighing Measure Polarimetry (589 nm, 20°C) Prep->Measure Decision Compare to CoA/Lit Measure->Decision Calc Specific Rotation Pass Pass: Release for Synthesis Decision->Pass Value within Range Fail Fail: Recrystallize Decision->Fail Low Rotation Fail->Raw Reprocess

Figure 1: Workflow for the validation of optical rotation values, ensuring hygroscopic water content does not skew the specific rotation calculation.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Titanium-Catalyzed Hydroamination for the Synthesis of 3-Substituted Morpholines. Journal of Organic Chemistry, 81(19), 8696–8709. Link

  • Ortiz, K. G., et al. (2024). Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 146(40), 29847-29856. Link

  • European Pharmacopoeia (Ph.[2] Eur.) . Chapter 2.2.7: Optical Rotation. (Standard methodology for pharmaceutical intermediates). Link

  • PubChem Compound Summary . 3-(4-Methoxyphenyl)morpholine Hydrochloride (CAS 1171560-33-0). National Center for Biotechnology Information. Link

Sources

A Guide to the ¹H NMR Spectroscopic Characterization of (S)-3-(4-Methoxyphenyl)morpholine HCl: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular structure, stereochemistry, and purity. This guide provides an in-depth technical analysis of the ¹H NMR characterization of (S)-3-(4-Methoxyphenyl)morpholine HCl, a substituted phenylmorpholine of interest in medicinal chemistry due to its structural relation to compounds with known central nervous system activity.[1]

Given the absence of a publicly available, fully assigned ¹H NMR spectrum for this specific molecule, this guide will present a detailed, predicted spectrum based on established principles of NMR spectroscopy and a comparative analysis with structurally related compounds. We will dissect the expected chemical shifts, coupling constants, and multiplicity of each proton signal, providing a robust framework for researchers encountering this or similar molecular scaffolds.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of (S)-3-(4-Methoxyphenyl)morpholine HCl presents a fascinating array of proton environments, each with a characteristic chemical shift and coupling pattern. The morpholine ring, in its hydrochloride salt form, is expected to adopt a stable chair conformation, leading to distinct axial and equatorial proton signals. The presence of the chiral center at the C3 position further introduces diastereotopicity to the methylene protons on the morpholine ring.

Predicted ¹H NMR Spectral Data for (S)-3-(4-Methoxyphenyl)morpholine HCl

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3 (methine)~4.5 - 4.8ddJ ≈ 11, 3
H-2 (axial)~4.2 - 4.4ddJ ≈ 12, 3
H-2 (equatorial)~3.8 - 4.0ddJ ≈ 12, 3
H-5 (axial)~3.9 - 4.1m
H-5 (equatorial)~3.3 - 3.5m
H-6 (axial)~3.2 - 3.4m
H-6 (equatorial)~3.0 - 3.2m
Ar-H (ortho to OMe)~7.3 - 7.5dJ ≈ 8-9
Ar-H (meta to OMe)~6.9 - 7.1dJ ≈ 8-9
OCH₃ (methoxyl)~3.8s
N-H~9.0 - 10.0br s
Analysis of the Aromatic Region

The 4-methoxyphenyl group is anticipated to give rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

  • Ar-H (ortho to OMe): The two protons ortho to the electron-donating methoxy group are expected to be deshielded due to the anisotropic effect of the aromatic ring and will appear as a doublet in the range of δ 7.3-7.5 ppm.

  • Ar-H (meta to OMe): The two protons meta to the methoxy group are more shielded and will resonate upfield, likely between δ 6.9-7.1 ppm, also as a doublet. The coupling constant for both doublets should be in the typical range for ortho-coupled aromatic protons (J = 8-9 Hz).[2]

  • OCH₃ (methoxyl): The three protons of the methoxy group are in a chemically equivalent environment and will appear as a sharp singlet at approximately δ 3.8 ppm.

Decoding the Morpholine Ring

The proton signals of the morpholine ring are more complex due to the chair conformation and the presence of the chiral center at C3. The protonation of the nitrogen atom by HCl will lead to a general downfield shift of the adjacent protons.

  • H-3 (methine): This proton, attached to the chiral center and benzylic, is expected to be significantly deshielded and will likely appear as a doublet of doublets (dd) around δ 4.5-4.8 ppm. Its coupling to the two diastereotopic protons at C2 will result in this multiplicity.

  • H-2 Protons: The two protons on the carbon adjacent to the oxygen and the chiral center are diastereotopic. The axial proton is expected to be at a slightly different chemical shift than the equatorial proton. Both will appear as doublets of doublets due to geminal coupling and coupling to H-3.

  • H-5 and H-6 Protons: These four protons on the other side of the morpholine ring are also diastereotopic and will likely appear as complex multiplets in the region of δ 3.0-4.1 ppm. The protons on C5, being adjacent to the oxygen, will be more deshielded than the protons on C6, which are adjacent to the protonated nitrogen.

  • N-H Proton: The proton on the nitrogen will be significantly deshielded due to the positive charge and will likely appear as a broad singlet at a low field, typically between δ 9.0-10.0 ppm. Its broadness is a result of rapid chemical exchange and quadrupolar coupling with the nitrogen atom.[3]

Comparative Analysis: Learning from Analogs

To substantiate our predictions, we can compare the expected spectrum of (S)-3-(4-Methoxyphenyl)morpholine HCl with the known ¹H NMR data of two key reference compounds: unsubstituted morpholine and phenmetrazine HCl.

Unsubstituted Morpholine

In its free base form in CDCl₃, unsubstituted morpholine exhibits two broad signals corresponding to the four protons adjacent to the oxygen (δ ~3.7 ppm) and the four protons adjacent to the nitrogen (δ ~2.9 ppm).[4] The simplicity of this spectrum highlights the significant complexity introduced by the 3-aryl substituent and N-protonation in our target molecule.

Phenmetrazine HCl (3-methyl-2-phenylmorpholine HCl)

Phenmetrazine is a close structural analog, differing by the presence of a methyl group at C3 and a phenyl group at C2, and the absence of the methoxy group. The ¹H NMR spectrum of phenmetrazine HCl in D₂O shows a multiplet for the phenyl protons around δ 7.48 ppm.[5] The morpholine ring protons appear in the range of δ 3.5-4.5 ppm.[5] This provides a valuable reference for the general chemical shift region of the morpholine protons in a protonated 3-substituted phenylmorpholine system. The absence of the electron-donating methoxy group in phenmetrazine would lead to a slightly different chemical shift for the aromatic protons compared to our target compound.

¹H NMR Data for Comparative Compounds

CompoundSolventAromatic Protons (δ, ppm)Morpholine Protons (δ, ppm)Other Signals (δ, ppm)
MorpholineCDCl₃N/A~3.7 (4H, m), ~2.9 (4H, m)~1.9 (1H, br s, NH)
Phenmetrazine HClD₂O~7.48 (5H, m)~3.5-4.5 (7H, m)~1.1 (3H, d, CH₃)

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of (S)-3-(4-Methoxyphenyl)morpholine HCl, the following experimental procedure is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize the compound well and the N-H proton is often observable.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To aid in structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons.

Visualizing the Molecular Structure and Analytical Workflow

To better understand the relationships between the protons in (S)-3-(4-Methoxyphenyl)morpholine HCl and the overall analytical process, the following diagrams are provided.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer 1D_H1 1D ¹H NMR Transfer->1D_H1 2D_COSY 2D COSY 1D_H1->2D_COSY 2D_HSQC 2D HSQC 1D_H1->2D_HSQC Assign_Shifts Assign Chemical Shifts 1D_H1->Assign_Shifts Measure_J Measure Coupling Constants 2D_COSY->Measure_J 2D_HSQC->Assign_Shifts Compare Compare with Analogs Assign_Shifts->Compare Measure_J->Compare Structure_Elucidate Elucidate Structure Compare->Structure_Elucidate

Caption: Recommended workflow for NMR-based structural elucidation.

Conclusion

The ¹H NMR spectroscopic characterization of (S)-3-(4-Methoxyphenyl)morpholine HCl is a nuanced task that requires a detailed understanding of the interplay between various structural features. While an experimental spectrum is the ultimate arbiter of the true chemical shifts and coupling constants, the predictive analysis presented in this guide, grounded in fundamental NMR principles and comparison with known analogs, provides a robust and reliable framework for researchers. By following the outlined experimental protocols and leveraging both one- and two-dimensional NMR techniques, scientists can confidently elucidate the structure of this and other related phenylmorpholine derivatives, a critical step in the advancement of drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SWGDRUG. (2017, August 11). Phenmetrazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • Wikipedia. (2024, November 26). Phenmetrazine. Retrieved from [Link]

  • PubChem. (n.d.). Phenmetrazine hydrochloride. Retrieved from [Link]

Sources

A Comparative Guide to the Stereospecific Activity of (S)- and (R)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chirality is a cornerstone of pharmacology, often dictating the therapeutic efficacy and safety profile of a drug. For compounds acting on the central nervous system, the spatial arrangement of a molecule can drastically alter its interaction with target receptors and transporters. This guide provides an in-depth comparison of the anticipated activities of the (S) and (R) enantiomers of 3-(4-Methoxyphenyl)morpholine, a substituted phenylmorpholine analog. As members of a class of compounds known for their potent effects on monoamine transporters, understanding their stereospecific pharmacology is critical for researchers in neuroscience and drug development. This document synthesizes established principles of stereochemistry and monoamine transporter pharmacology, outlines detailed experimental protocols for characterization, and provides the scientific rationale for a predicted differential activity profile between the two enantiomers.

Introduction: The Principle of Chirality in Phenylmorpholine Scaffolds

The morpholine heterocycle is a "privileged structure" in medicinal chemistry, featured in numerous approved drugs due to its favorable metabolic properties and synthetic accessibility.[1][2] When substituted at the 3-position with a phenyl group, as in 3-(4-Methoxyphenyl)morpholine, a chiral center is created. This gives rise to two non-superimposable mirror images: the (S)- and (R)-enantiomers.

These molecules belong to the phenmetrazine class of compounds, which are known to act as monoamine releasing agents and/or reuptake inhibitors.[3][4] Their primary biological targets are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5][6] Interaction with these transporters increases the synaptic concentration of their respective neurotransmitters, leading to psychostimulant or related effects.

It is a well-established principle that biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity. One enantiomer of a drug may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. For the parent compound, phenmetrazine, the stimulant and anorectic effects are known to reside primarily in the (+)-enantiomer.[7] This guide will extrapolate from the known structure-activity relationships (SAR) of this class to predict and compare the activities of the (S)- and (R)-enantiomers of 3-(4-Methoxyphenyl)morpholine.

Predicted Pharmacological Profile and Enantiomeric Differentiation

While direct, side-by-side experimental data for the individual enantiomers of 3-(4-Methoxyphenyl)morpholine is not extensively published, we can construct a robust hypothesis based on the pharmacology of closely related analogs. Phenmetrazine and its derivatives are potent substrates for DAT and NET, with generally weaker activity at SERT.[4][5] The addition of substituents to the phenyl ring can modulate this activity. For instance, a 4-methyl substitution can increase potency at SERT, potentially shifting the pharmacological profile from purely stimulant to more entactogen-like, similar to MDMA.[8]

The 4-methoxy group in 3-(4-Methoxyphenyl)morpholine is an electron-donating group that is expected to influence binding affinity and substrate activity at monoamine transporters. Based on the established SAR for the phenmetrazine class, it is highly probable that the majority of the activity at DAT and NET resides in one enantiomer. Given the precedent of the parent compound, the stimulant activity is anticipated to be associated with the (+)-enantiomer, which corresponds to the (2S, 3S) configuration for phenmetrazine.

Comparative Activity at Monoamine Transporters (Predicted)

The following table summarizes the predicted relative activities based on SAR principles for the phenmetrazine class. Absolute values (IC₅₀/EC₅₀ in nM) are hypothetical and serve to illustrate the expected differentiation.

EnantiomerTargetPredicted Activity TypePredicted PotencyRationale
(S)-enantiomer DATReleaser / Reuptake InhibitorHighStereochemistry likely aligns with the active conformation for DAT/NET binding, similar to (+)-phenmetrazine.[7]
NETReleaser / Reuptake InhibitorHighThe pharmacophore for DAT and NET is closely related for this class of compounds.[4][5]
SERTReleaser / Reuptake InhibitorLow to ModeratePhenylmorpholines typically show lower potency at SERT compared to catecholamine transporters.[3]
(R)-enantiomer DATReleaser / Reuptake InhibitorLow to NegligibleThe stereochemistry is likely a poor fit for the transporter binding pocket, resulting in significantly lower affinity.
NETReleaser / Reuptake InhibitorLow to NegligibleSimilar to DAT, a mismatch in stereochemistry is expected to drastically reduce potency.
SERTReleaser / Reuptake InhibitorLow to NegligibleActivity at SERT is also expected to be stereoselective and lower than the active enantiomer.

Core Experimental Workflows for Enantiomer Characterization

To empirically validate the predicted differences in activity, a series of standard, self-validating pharmacological and analytical experiments are required. The following protocols provide the necessary detail for researchers to perform this characterization.

Workflow for Monoamine Transporter Interaction

This workflow outlines the process for determining how each enantiomer interacts with DAT, NET, and SERT.

Caption: Workflow for characterizing enantiomer activity at monoamine transporters.

Protocol: Monoamine Transporter Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of each enantiomer for DAT, NET, and SERT.

  • Objective: To measure the displacement of a specific high-affinity radioligand from its transporter by the test compound.

  • Causality: A lower Kᵢ value indicates a higher binding affinity of the test compound for the transporter. This experiment establishes whether the compound physically interacts with the target.

  • Materials:

    • Rat brain tissue (striatum for DAT, hippocampus for SERT, cerebral cortex for NET)

    • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

    • Assay buffer (Krebs-Ringer-HEPES, pH 7.4)

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

    • Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT)

    • (S)- and (R)-3-(4-Methoxyphenyl)morpholine stock solutions

    • Glass fiber filters (e.g., Whatman GF/B)

    • Scintillation vials and cocktail

  • Procedure:

    • Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 min at 4°C. Resuspend the resulting pellet (P2) in assay buffer.

    • Assay Setup: In a 96-well plate, combine synaptosomes, the appropriate radioligand (at a concentration near its Kₑ), and a range of concentrations of either the (S)- or (R)-enantiomer.

    • Incubation: Incubate the plates at room temperature (or 4°C, depending on the transporter) for 60-120 minutes to reach equilibrium.

    • Termination & Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol: Synaptosomal Neurotransmitter Release Assay

This protocol determines if the enantiomers act as substrate-type releasers (like amphetamine) and measures their potency (EC₅₀).

  • Objective: To measure the ability of the test compound to evoke the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

  • Causality: This functional assay distinguishes between a simple blocker (which would not cause release) and a substrate-type releaser. An EC₅₀ value represents the concentration required to elicit 50% of the maximum release effect.

  • Materials:

    • Synaptosomes (prepared as in 3.2)

    • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

    • Assay buffer

    • (S)- and (R)-3-(4-Methoxyphenyl)morpholine stock solutions

    • Superfusion apparatus or 96-well plate setup

  • Procedure:

    • Loading: Incubate synaptosomes with a low concentration of the relevant radiolabeled neurotransmitter (e.g., 10 nM [³H]Dopamine) for 15-30 minutes at 37°C.

    • Washing: Wash the synaptosomes with assay buffer to remove excess, non-internalized radiolabel. This can be done via gentle centrifugation or filtration.

    • Baseline Release: Aliquot the loaded synaptosomes and measure the basal rate of neurotransmitter release for a set period (e.g., 5 minutes).

    • Stimulation: Add increasing concentrations of the (S)- or (R)-enantiomer to the synaptosomes and incubate for a defined period (e.g., 10-30 minutes).

    • Quantification: Separate the synaptosomes from the supernatant by centrifugation or filtration. Measure the radioactivity in the supernatant (released neurotransmitter) and in the synaptosome pellet (retained neurotransmitter).

    • Data Analysis: Calculate the percentage of total neurotransmitter released for each concentration. Plot the percentage release against the log concentration of the test compound and use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

Protocol: Chiral HPLC Separation

This protocol is essential for isolating the individual enantiomers from a racemic mixture and for confirming enantiomeric purity.

  • Objective: To separate and quantify the (S) and (R) enantiomers.

  • Causality: Chiral stationary phases (CSPs) contain a chiral selector that interacts diastereomerically with the enantiomers, causing them to have different retention times on the chromatography column.

  • Instrumentation & Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Stationary Phase Column: A polysaccharide-based column (e.g., Chiralpak® AD or Chiralcel® OD) is often effective for this class of compounds.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

    • Racemic 3-(4-Methoxyphenyl)morpholine standard.

  • Procedure:

    • Method Development (Screening): Begin with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and a flow rate of 1 mL/min. Inject a small volume of the racemic standard.

    • Optimization: If separation is not achieved, systematically vary the ratio of hexane to isopropanol. A higher percentage of the polar modifier will generally decrease retention time. Adjust the additive concentration if peak tailing is observed.

    • Quantification: Once baseline separation is achieved, create a calibration curve using standards of known concentration.

    • Preparative Separation (Optional): For isolating larger quantities of each enantiomer, scale up the method using a larger-diameter preparative column and a fraction collector.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for phenmetrazine analogs involves the modulation of neurotransmission at the dopaminergic synapse. The active enantiomer is expected to be transported into the presynaptic terminal by DAT, leading to a cascade that results in the non-vesicular release of dopamine into the synaptic cleft.

Dopaminergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Dopamine Vesicles (VMAT2) DA_cyto Cytosolic Dopamine Vesicle->DA_cyto Disrupts vesicular stability DAT Dopamine Transporter (DAT) DA_syn Dopamine DAT->DA_cyto Reverses transport (Efflux) Molecule (S)-Enantiomer Molecule->DAT Enters cell via DAT Receptor Dopamine Receptors (D1/D2) DA_syn->Receptor Binds to receptors

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Purity of 3-Arylmorpholines via Chiral Columns

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of bioactive molecules is not merely a procedural step but a fundamental requirement for ensuring safety and efficacy.[1][2] The 3-arylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. The stereochemistry at the C3 position is often a critical determinant of a compound's pharmacological profile. Consequently, robust and reliable analytical methods for quantifying enantiomeric purity are indispensable.[1][2]

This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the High-Performance Liquid Chromatography (HPLC) separation of 3-arylmorpholine enantiomers. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish a framework for a self-validating system, and ground our recommendations in authoritative principles of chiral chromatography.

The Principle of Chiral Recognition: A Mechanistic Overview

The direct separation of enantiomers by HPLC is achieved by creating a chiral environment where the two enantiomers can be differentially recognized.[3] This is most commonly accomplished using a chiral stationary phase (CSP).[3][4] The fundamental principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] The differing stability of these complexes leads to different retention times, enabling separation.[3][5]

Several classes of CSPs are commercially available, each with distinct mechanisms of interaction:[6]

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support.[7][8] Chiral recognition occurs within the helical grooves of the polysaccharide polymer, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6] The nature of the substituents on the phenylcarbamate groups of the polysaccharide backbone significantly influences selectivity.[6]

  • Pirkle-Type (π-Acid/π-Base) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the electron-rich or electron-deficient aromatic rings of the CSP and the analyte.

  • Macrocyclic Glycopeptide CSPs: These CSPs, such as those based on teicoplanin or vancomycin, offer complex, multi-modal chiral recognition.[9] Their basket-like structures provide a combination of hydrophobic inclusion, hydrogen bonding, and ionic interactions.[9]

  • Cyclodextrin-Based CSPs: These utilize a truncated cone-shaped structure with a hydrophobic interior and a hydrophilic exterior.[9] Separation is primarily based on the differential inclusion of the enantiomers' hydrophobic portions into the cyclodextrin cavity.[3][9]

The selection of a CSP is not always predictable and often requires an empirical screening approach.[5][10] However, understanding the potential interaction mechanisms can guide a more rational selection process. For 3-arylmorpholines, which possess an aromatic ring, a hydrogen bond acceptor (oxygen), and a hydrogen bond donor/acceptor (the secondary amine), polysaccharide and macrocyclic glycopeptide phases are often excellent starting points.

Comparative Performance of Chiral Stationary Phases for 3-Arylmorpholine Separation

To guide the selection process, the following table summarizes the expected performance of various CSP types for a model 3-arylmorpholine compound. The data are illustrative and represent typical outcomes from a column screening study.

CSP Type Column Example Typical Mobile Phase Resolution (R_s) Selectivity (α) Analysis Time (min) Key Strengths & Considerations
Immobilized Amylose Chiralpak® IAn-Hexane/2-Propanol/Diethylamine (80/20/0.1)> 2.01.45< 10High success rate for a broad range of compounds; robust due to immobilized phase.
Coated Cellulose Chiralcel® OD-Hn-Hexane/Ethanol/Trifluoroacetic Acid (90/10/0.1)1.5 - 2.51.30< 15Excellent enantiorecognition; solvent limitations with coated phases must be observed.
Macrocyclic Glycopeptide CHIROBIOTIC® TMethanol/Ammonium Formate (100/0.01)> 1.71.25< 12Versatile in reversed-phase, polar organic, and polar ionic modes; good for polar analytes.[9]
Pirkle-Type Whelk-O® 1n-Hexane/2-Propanol (95/5)1.2 - 1.81.18< 20Strong π-π interactions can be effective; may require more method development.

Causality behind Mobile Phase Choices:

  • Normal Phase (Hexane/Alcohol): This is the most common mode for polysaccharide CSPs. The alcohol (e.g., 2-propanol, ethanol) acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary tool for optimizing retention and resolution.[11]

  • Additives (Acids/Bases): For basic analytes like 3-arylmorpholines, a small amount of a basic additive (e.g., diethylamine, DEA) is crucial in normal phase mode. It deactivates acidic sites on the silica surface, preventing peak tailing and improving peak shape. Conversely, for acidic analytes, an acidic additive (e.g., trifluoroacetic acid, TFA) is used.

Experimental Workflow and Protocol

The development and validation of a chiral HPLC method is a systematic process.[12] This workflow ensures that the final method is robust, reliable, and fit for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev1 Define Analytical Target Profile Dev2 Screen Chiral Stationary Phases Dev1->Dev2 Dev3 Screen Mobile Phases Dev2->Dev3 Dev4 Optimize Method (Flow, Temp, etc.) Dev3->Dev4 Val1 System Suitability Dev4->Val1 Transfer to Validation Val2 Specificity Val1->Val2 Val3 Linearity & Range Val2->Val3 Val4 Accuracy & Precision Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Final Validated Method for Routine Use Val6->Final

Caption: Workflow for Chiral HPLC Method Development and Validation.

Detailed Experimental Protocol: Enantiomeric Purity of a 3-Arylmorpholine

This protocol is a self-validating system, incorporating system suitability tests (SSTs) as mandated by regulatory guidelines to ensure the system is performing correctly before sample analysis.[13][14]

1. Instrumentation and Materials:

  • HPLC System with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chiral Column: Chiralpak® IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic 3-arylmorpholine standard, and the batch to be tested for enantiomeric purity.

  • Class A volumetric flasks and pipettes.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of n-Hexane/IPA/DEA in the ratio of 80:20:0.1 (v/v/v). Filter through a 0.45 µm membrane filter and degas.

  • System Suitability Solution (Racemic Standard): Accurately weigh and dissolve the racemic 3-arylmorpholine standard in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

  • Test Sample Solution: Prepare the test sample in the same manner as the standard solution to a similar concentration.

3. Chromatographic Conditions:

  • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or λmax of the analyte)

  • Injection Volume: 10 µL

4. System Suitability Test (SST):

  • Procedure: Before injecting any test samples, inject the System Suitability Solution (racemic standard) five replicate times.

  • Acceptance Criteria (per ICH/USP guidelines): [14][15]

    • Resolution (R_s): The resolution between the two enantiomer peaks must be ≥ 2.0.[12]

    • Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.

    • Relative Standard Deviation (%RSD): The %RSD for the peak areas of the five replicate injections should be ≤ 2.0%.[14]

  • Causality: The SST is a critical self-validation step. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument, and the analysis must not proceed until the issue is resolved. Resolution ensures the peaks are well-separated for accurate quantification.[12] The tailing factor ensures symmetrical peaks, and the %RSD demonstrates the precision of the system.[14]

5. Analysis Procedure:

  • Once the system passes the SST, inject the Test Sample Solution.

  • Identify the peaks corresponding to the desired enantiomer and the undesired enantiomer based on their retention times (established using the racemic standard).

  • Integrate the peak areas of both enantiomers.

6. Calculation of Enantiomeric Purity: The enantiomeric excess (% ee) is calculated using the following formula:

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Where:

  • Area_major is the peak area of the desired (major) enantiomer.

  • Area_minor is the peak area of the undesired (minor) enantiomer.

Logic for Chiral Stationary Phase Selection

The process of selecting an appropriate CSP can be systematized. The following diagram illustrates a logical approach for screening CSPs for a novel 3-arylmorpholine compound.

G cluster_primary Primary Screening cluster_secondary Secondary Screening start Analyte: 3-Arylmorpholine (Aromatic, H-bond donor/acceptor) p1 Polysaccharide CSPs (Amylose & Cellulose) start->p1 High success rate for diverse structures p2 Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin) start->p2 Good for polar molecules, multi-modal interactions s1 Pirkle-Type CSPs p1->s1 Resolution < 1.5 Try π-π interactions success Optimize Method p1->success Resolution > 1.5 s2 Cyclodextrin-Based CSPs p2->s2 Resolution < 1.5 Try inclusion complexation p2->success Resolution > 1.5 s1->success s2->success

Caption: Logical Flow for Chiral Column Screening.

This guide provides a comprehensive framework for the successful determination of enantiomeric purity for 3-arylmorpholines. By understanding the principles of chiral recognition, performing systematic screening, and implementing robust, self-validating protocols, researchers can generate accurate and reliable data that is crucial for the advancement of drug development projects.

References

  • Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. PubMed. Available from: [Link]

  • Chiral Handbook for HPLC and SFC Separations - Second Edition. Chromatography Today. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • A Guide to HPLC Column Selection. Amerigo Scientific. Available from: [Link]

  • HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions. PubMed. Available from: [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available from: [Link]

  • HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. FULIR. Available from: [Link]

  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. MDPI. Available from: [Link]

  • Determination of Enantiomeric Purity via Formation of Diastereomers. IUPAC. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. ResearchGate. Available from: [Link]

  • Chiral analysis. Wikipedia. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. Available from: [Link]

  • Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations. Kromasil. Available from: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. Available from: [Link]

  • Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Agilent. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Phenylmorpholine vs. 3-(4-methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the biological activities of two distinct phenylmorpholine analogs: 3-phenylmorpholine and its para-methoxy derivative, 3-(4-methoxyphenyl)morpholine. Designed for researchers in pharmacology and drug development, this document synthesizes available data from structurally related compounds to elucidate their mechanisms of action, comparative potency at monoamine transporters, and the underlying structure-activity relationships (SAR). We further provide detailed experimental protocols for key in vitro assays to empower researchers to validate and expand upon these findings.

Introduction: The Phenylmorpholine Scaffold

Substituted phenylmorpholines are a class of psychoactive compounds known for their stimulant and anorectic effects.[1] The prototypical member of this class is phenmetrazine (3-methyl-2-phenylmorpholine), a compound introduced in the 1950s as an appetite suppressant.[2][3] The core structure, which incorporates an amphetamine backbone into a morpholine ring, is a potent substrate for dopamine (DAT) and norepinephrine (NET) transporters, leading to the release of these neurotransmitters.[2][3][4][5] Its significant abuse potential, however, led to its clinical withdrawal.[4][6]

This guide focuses on two analogs: the un-methylated parent structure, 3-phenylmorpholine, and its derivative, 3-(4-methoxyphenyl)morpholine. By comparing the unsubstituted phenyl ring with one bearing a methoxy group at the 4-position, we can explore how electronic modifications to the aromatic system modulate pharmacological activity at key central nervous system targets. This analysis is critical for understanding the SAR of this scaffold and for designing novel compounds with tailored selectivity and potency.

Primary Mechanism of Action: Monoamine Transporter Modulation

The primary biological targets for phenylmorpholine derivatives are the high-affinity monoamine transporters of the SLC6 family: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

Compounds like phenmetrazine act as substrate-type releasers.[2][3][7] This means they are transported into the presynaptic neuron by DAT and NET, which leads to a reversal of the transporter's function and subsequent efflux of dopamine and norepinephrine into the synapse. This amphetamine-like mechanism of action underlies their stimulant properties.[7][8] The interaction with SERT is typically much weaker for the parent compounds.[2][4]

Diagram: Mechanism of Monoamine Release

cluster_0 Presynaptic Neuron DAT Monoamine Transporter (DAT/NET) Dopamine_synapse DAT->Dopamine_synapse 2. Reverses Transport VMAT VMAT2 MAO MAO Dopamine_vesicle Dopamine Vesicle Phenylmorpholine Phenylmorpholine Analog Phenylmorpholine->DAT 1. Enters via Transporter

Caption: Phenylmorpholines enter the presynaptic neuron via monoamine transporters, inducing reverse transport and increasing synaptic neurotransmitter levels.

Comparative Pharmacodynamics & Structure-Activity Relationship (SAR)

Direct comparative data for 3-phenylmorpholine and 3-(4-methoxyphenyl)morpholine is scarce in publicly accessible literature. However, we can infer their likely activities by examining data from their close structural relatives, phenmetrazine (as a proxy for the 3-phenyl scaffold) and other 4-substituted phenmetrazine analogs.

3-Phenylmorpholine: A Dopamine and Norepinephrine Focused Profile

As a close analog of phenmetrazine, 3-phenylmorpholine is predicted to be a potent dopamine and norepinephrine releasing agent with significantly weaker activity at the serotonin transporter. Phenmetrazine itself displays EC50 values for inducing dopamine and norepinephrine release in the nanomolar range (e.g., 70-131 nM for DA and 29-50 nM for NE), while its EC50 for serotonin release is in the high micromolar range (>7,765 nM), indicating a strong preference for catecholaminergic systems.[4] This profile is consistent with classic psychostimulants.

3-(4-methoxyphenyl)morpholine: The Impact of a 4-Methoxy Group

The addition of a substituent to the 4-position (para-position) of the phenyl ring is known to significantly alter the pharmacological profile of phenmetrazine analogs. Studies on 4-fluoro- and 4-methyl-phenmetrazine (4-FPM and 4-MPM) have demonstrated a marked increase in potency at the serotonin transporter relative to the dopamine and norepinephrine transporters.[2][7]

  • 4-Methylphenmetrazine (4-MPM) was found to be nearly 10-fold more potent at SERT than phenmetrazine.[2]

  • This shift towards serotonergic activity is a common theme for 4-substituted amphetamine-type stimulants.[7]

The methoxy group (-OCH3) at the 4-position is an electron-donating group. This modification is expected to increase the electron density of the phenyl ring, which can alter its binding affinity and selectivity for the monoamine transporters. Based on the established SAR from related compounds, it is highly probable that 3-(4-methoxyphenyl)morpholine will exhibit significantly enhanced activity at the serotonin transporter (SERT) compared to 3-phenylmorpholine. This would shift its profile from a purely stimulant-like NDRA (Norepinephrine-Dopamine Releasing Agent) towards a more balanced SNDRA (Serotonin-Norepinephrine-Dopamine Releasing Agent), potentially with entactogen-like properties similar to MDMA.[9][10]

Data Summary: Predicted Transporter Activity

The following table summarizes the expected pharmacodynamic profiles based on data from phenmetrazine and the established SAR of 4-substituted analogs. The values for 3-phenylmorpholine are based on phenmetrazine data, and the values for 3-(4-methoxyphenyl)morpholine are an educated extrapolation. These predictions require empirical validation.

CompoundTargetPredicted ActivityPredicted Potency (IC50/EC50)Selectivity Profile
3-Phenylmorpholine DATReleaser/InhibitorPotent (Low to mid nM)DA/NE >>>> SE
NETReleaser/InhibitorPotent (Low nM)
SERTReleaser/InhibitorWeak (High µM)
3-(4-methoxyphenyl)morpholine DATReleaser/InhibitorPotent (Low to mid nM)DA/NE ≈ SE
NETReleaser/InhibitorPotent (Low nM)
SERTReleaser/InhibitorPotent (Mid to high nM)

Experimental Protocols for In Vitro Characterization

To empirically determine and compare the biological activities of these compounds, a series of in vitro assays are required. Radioligand binding assays are used to determine the affinity of a compound for the transporter, while uptake/release assays measure its functional effect (i.e., whether it is an inhibitor or a substrate-releaser).

Diagram: In Vitro Characterization Workflow

Compound Test Compounds (3-phenyl vs 3-(4-MeO-phenyl)) Prep Prepare Transporter Source (HEK293 cells or Synaptosomes) Compound->Prep Binding Radioligand Binding Assay (Determine Affinity: Ki) Prep->Binding Uptake Neurotransmitter Uptake Assay (Determine Function: IC50) Prep->Uptake Analysis Data Analysis (Curve Fitting, Potency, Selectivity) Binding->Analysis Uptake->Analysis Conclusion Comparative Profile (SAR Conclusion) Analysis->Conclusion

Caption: Workflow for the in vitro comparison of phenylmorpholine analogs at monoamine transporters.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to compete with a known high-affinity radioligand.[11][12][13][14]

Objective: To determine the Ki of test compounds for human DAT, NET, and SERT.

Materials:

  • Membrane preparations from HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Test Compounds: 3-phenylmorpholine and 3-(4-methoxyphenyl)morpholine, dissolved in appropriate vehicle (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% PEI), and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reagent Preparation:

    • Thaw cell membrane aliquots on ice. Dilute to a final protein concentration of 5-20 µ g/well in ice-cold assay buffer.

    • Prepare serial dilutions of test compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare radioligand solution at a concentration near its Kd value.

    • Prepare a high concentration (e.g., 10 µM) of the non-specific binding inhibitor.

  • Assay Plate Setup (in triplicate):

    • Total Binding: 50 µL radioligand + 50 µL assay buffer + 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL radioligand + 50 µL non-specific inhibitor + 100 µL membrane preparation.

    • Test Compound: 50 µL radioligand + 50 µL test compound dilution + 100 µL membrane preparation.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 25°C with gentle agitation to reach equilibrium.[11]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosome Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).[2][12][15]

Objective: To determine the IC50 of test compounds for inhibiting the uptake of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

Materials:

  • Freshly prepared synaptosomes from rat brain regions (striatum for DAT, hippocampus/cortex for NET and SERT).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Krebs-Henseleit buffer (KHB).

  • Test compounds and reference inhibitors.

  • 96-well microplates, cell harvester, filters, and scintillation counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from dissected rat brain tissue using standard differential centrifugation techniques. Resuspend the final P2 pellet in KHB.

  • Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound or reference inhibitor to the wells of a 96-well plate. Add 50 µL of the synaptosome preparation. Pre-incubate for 5-10 minutes at 37°C.

  • Initiate Uptake: Initiate the uptake reaction by adding 50 µL of the radiolabeled neurotransmitter (at a final concentration near its Km value).

  • Incubation: Incubate for a short period (e.g., 1-5 minutes for DAT/SERT, 3-10 minutes for NET) at 37°C.[12] The incubation must be within the linear range of uptake.

  • Termination: Stop the uptake by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold KHB.

  • Counting & Analysis: Quantify the radioactivity trapped within the synaptosomes on the filters. Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor (e.g., cocaine for DAT). Calculate IC50 values by plotting the percent inhibition of specific uptake versus the log concentration of the test compound.

Conclusion and Future Directions

The comparative analysis, based on established structure-activity relationships, strongly suggests a significant pharmacological divergence between 3-phenylmorpholine and 3-(4-methoxyphenyl)morpholine. While 3-phenylmorpholine is predicted to act as a classical psychostimulant with high selectivity for dopamine and norepinephrine transporters, the addition of a 4-methoxy group is expected to substantially increase its potency at the serotonin transporter.

This predicted shift from an NDRA to an SNDRA profile highlights the tunability of the phenylmorpholine scaffold. The 4-methoxyphenyl analog may possess a unique therapeutic profile, potentially with reduced abuse liability or applications in treating disorders where serotonin modulation is beneficial, such as depression or anxiety. However, these hypotheses must be rigorously tested using the empirical methods detailed in this guide. Further investigation into their potential as transporter substrates versus inhibitors, as well as their in vivo behavioral effects, is warranted to fully characterize their pharmacological profiles.

References

  • Phenmetrazine - Wikipedia. [Link]

  • Mayer FP, Wimmer L, Dillon-Carter O, et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chem Neurosci. 2020;11(11):1597-1608. [Link]

  • Maier J, Mayer FP, Brandt SD, Sitte HH. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology. 2018;134(Pt A):90-101. [Link]

  • Maier, J., Mayer, F. P., Brandt, S. D., & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. ResearchGate. [Link]

  • Solis E Jr, Cameron KN, Vincelette T, et al. Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Sci Rep. 2016;6:31385. [Link]

  • Phendimetrazine Tartate Label - accessdata.fda.gov. [Link]

  • McLaughlin G, Baumann MH, Kavanagh PV, et al. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Test Anal. 2018;10(9):1404-1416. [Link]

  • Substituted phenylmorpholine - Grokipedia. [Link]

  • Banks ML, Blough BE, Fennell TR, Snyder RW, Negus SS. Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Behav Pharmacol. 2016;27(2 and 3-Spec Issue):266-271. [Link]

  • Phendimetrazine – Knowledge and References - Taylor & Francis. [Link]

  • Sitte HH, Freissmuth M. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods Mol Biol. 2021;2273:15-31. [Link]

  • Details for Phenmetrazines - Unodc. [Link]

  • Banks ML, Blough BE, Negus SS. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug Alcohol Depend. 2013;131(1-2):169-173. [Link]

  • Banks, M. L., Blough, B. E., & Negus, S. S. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. ResearchGate. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. ResearchGate. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. HRB Open Research. [Link]

  • 3-Methoxyphenmetrazine | C12H17NO2 | CID 54673871 - PubChem - NIH. [Link]

  • Sitte, H. H., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • McLaughlin G, Baumann MH, Kavanagh PV, et al. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Test Anal. 2018;10(9):1404-1416. [Link]

  • Banks ML, Blough BE, Fennell TR, Snyder RW, Negus SS. Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Behav Pharmacol. 2016;27(2 and 3-Spec Issue):266-271. [Link]

  • Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction - RTI International. [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof - Google P
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Monoamine Oxidase Assay Kit - Bio-Techne. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4- methylphenmetrazine (4-MPM). LJMU Research Online. [Link]

  • Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Protocols for In Vitro Cytotoxicity and Apoptosis Assays. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. [Link]

  • a novel phenylmorpholine synthesis aka preludin - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • Sharma, A., Singh, P., Kumar, V., Kumar, D., & Kim, J. J. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • RCs - 3-CPM / 3-Chloro Phenmetrazine | Bluelight.org. [Link]

  • 3-METHOXYPHENMETRAZINE - gsrs. [Link]

Sources

Technical Comparison Guide: Enantiopurification of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The separation of (S)-3-(4-methoxyphenyl)morpholine is a critical process step in the synthesis of norepinephrine reuptake inhibitors (NRIs), most notably Reboxetine . While asymmetric synthesis is advancing, the isolation of the (S)-enantiomer from a racemic mixture remains a dominant industrial requirement due to the cost-effectiveness of racemic starting materials.

This guide focuses on the Classical Resolution method using Tartaric Acid , a scalable and robust technique driven by diastereomeric salt formation.[1][2] We compare this "workhorse" method against modern Chiral HPLC and Enzymatic Kinetic Resolution to provide a decision framework for process chemists.

The Verdict:

  • Tartaric Acid Resolution: Best for Kilogram-to-Ton scale manufacturing. It offers the lowest Cost of Goods Sold (COGS) but requires optimization of solvent systems.

  • Chiral HPLC: Superior for Analytical to Gram-scale purification where time is critical and purity >99.9% ee is required immediately.

  • Enzymatic Resolution: A developing alternative, currently limited by substrate specificity and reaction times for this specific morpholine scaffold.

Mechanism of Action: Diastereomeric Salt Formation[1][3][4][5]

The core principle relies on the interaction between the racemic base (±)-3-(4-methoxyphenyl)morpholine and a chiral resolving agent, (L)-(+)-Tartaric Acid (or its derivatives).

  • Reaction: The acid protonates the morpholine nitrogen.

  • Discrimination: Two diastereomeric salts are formed:

    • (S)-Amine[3] · (L)-Tartrate (Salt A)

    • (R)-Amine[3][4] · (L)-Tartrate (Salt B)

  • Separation: These salts possess distinct lattice energies and solubilities. In the correct solvent (typically alcohols), one salt (often the S-L pair) crystallizes preferentially, leaving the other in the mother liquor.

Visualization: The Resolution Pathway[3]

ResolutionWorkflow Racemate Racemic 3-(4-methoxyphenyl)morpholine Solvent Dissolve in MeOH/EtOH (Reflux) Racemate->Solvent Tartaric Add (L)-(+)-Tartaric Acid (0.5 - 1.0 eq) Tartaric->Solvent Crystallization Controlled Cooling (Nucleation) Solvent->Crystallization Filtration Filtration Crystallization->Filtration SolidCake Solid Cake: (S)-Amine · (L)-Tartrate Filtration->SolidCake Precipitate MotherLiquor Mother Liquor: (R)-Amine · (L)-Tartrate Filtration->MotherLiquor Filtrate Recryst Recrystallization (Increase ee%) SolidCake->Recryst FreeBase Basification (NaOH) & Extraction Recryst->FreeBase FinalProduct Pure (S)-Enantiomer FreeBase->FinalProduct

Figure 1: Operational workflow for the resolution of morpholine derivatives via diastereomeric salt formation.

Detailed Protocol: Tartaric Acid Resolution

Scientist’s Note: While unsubstituted Tartaric Acid is the baseline reagent, lipophilic amines like 3-(4-methoxyphenyl)morpholine often show sharper separation with O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA). The protocol below is optimized for the standard Tartaric Acid but includes notes on where to pivot if yields are low.

Materials
  • Substrate: Racemic 3-(4-methoxyphenyl)morpholine (10 g, ~52 mmol).

  • Resolving Agent: (L)-(+)-Tartaric Acid (7.8 g, 52 mmol) [1.0 eq].

  • Solvent: Methanol (HPLC Grade) or Ethanol/Water (95:5).

Step-by-Step Methodology
  • Dissolution (The "Clear" Point):

    • Charge the racemic amine (10 g) into a round-bottom flask.

    • Add Methanol (50 mL, 5 vol). Heat to 60°C until fully dissolved.

    • Separately, dissolve (L)-Tartaric acid in Methanol (30 mL).

    • Expert Tip: Add the acid solution slowly to the warm amine solution. Rapid addition can trap the unwanted enantiomer (occlusion).

  • Nucleation & Crystallization:

    • Maintain the mixture at reflux (approx. 65°C) for 30 minutes to ensure equilibrium.

    • Cooling Ramp: Cool slowly (10°C/hour) to room temperature.

    • Critical Check: If no crystals form by 25°C, scratch the glass or add a seed crystal of the pure salt.

    • Final chill: Hold at 0–5°C for 4 hours to maximize yield.

  • Filtration & Analysis:

    • Filter the white precipitate. Wash with cold Methanol (10 mL).

    • In-Process Control (IPC): Dry a small sample and check optical rotation or Chiral HPLC.

    • Target: >85% ee is expected in the first pass.

  • Recrystallization (The Purity Step):

    • If ee < 98%, redissolve the wet cake in minimal boiling Ethanol (95%).

    • Cool and filter again. This typically boosts ee to >99%.

  • Free-Basing:

    • Suspend the salt in water. Add 2M NaOH until pH > 12.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry over MgSO₄ and evaporate to obtain the pure (S)-amine oil/solid.

Comparative Analysis: Tartaric Acid vs. Alternatives

The following table contrasts the Tartaric Acid method against high-performance liquid chromatography (HPLC) and Enzymatic Resolution.

Table 1: Performance Comparison Matrix
FeatureTartaric Acid Resolution Chiral HPLC (Prep) Enzymatic Resolution
Primary Use Case Large-scale manufacturing (kg+)Analytical / Small-scale (mg to g)Green Chemistry / Specific substrates
Enantiomeric Excess (ee) 90–99% (Requires recrystallization)>99.9% (Single pass)95–99% (Highly dependent on enzyme)
Yield (Theoretical) Max 50% (unless racemized)Max 50%Max 50% (Kinetic Resolution)
Cost Efficiency High (Cheap reagents)Low (Expensive columns/solvents)Medium (Enzyme cost varies)
Throughput Batch (Days)Continuous/Batch (Hours)Batch (Days)
Scalability Linear (Easy)Difficult (Linear velocity limits)Linear (Volume limits)
Supporting Data Analysis[6][7]
  • HPLC Limitations: Research indicates that while Chiralcel OD-H columns provide excellent separation for Reboxetine analogs (Resolution factor

    
    ), the solvent consumption (Hexane/IPA) makes it prohibitively expensive for multi-kilogram batches [1][2].
    
  • Tartaric Robustness: In comparative studies of benzyl-amine resolutions, tartaric acid derivatives consistently yield crystalline solids that are easier to handle than the oils often resulting from enzymatic hydrolysis [3].

Decision Logic for Researchers

When should you choose Tartaric Acid over HPLC? Use this logic flow.

DecisionMatrix Start Start: Define Scale & Purity ScaleCheck Is Scale > 100g? Start->ScaleCheck PurityCheck Is >99.9% ee required IMMEDIATELY? ScaleCheck->PurityCheck No TartaricPath Use Tartaric Acid Resolution ScaleCheck->TartaricPath Yes PurityCheck->TartaricPath No (Can Recrystallize) HPLCPath Use Prep Chiral HPLC PurityCheck->HPLCPath Yes

Figure 2: Decision matrix for selecting the appropriate purification methodology.

Troubleshooting & Optimization (Expert Insights)

If the standard (L)-Tartaric acid protocol yields poor crystallization or low ee, consider the following "Levers of Resolution":

  • The "Dutch" Resolution (Family Approach): Instead of pure Tartaric Acid, use a mixture of resolving agents (e.g., Tartaric + Mandelic). This can sometimes disrupt the solubility of the unwanted diastereomer more effectively.

  • Switching the Acid: For 3-substituted morpholines, the phenyl ring adds lipophilicity.

    • Issue: Plain tartaric salts may be too water-soluble (hygroscopic).

    • Solution: Use Di-p-toluoyl-L-tartaric acid (L-DTTA) . The aromatic rings in the resolving agent engage in

      
       stacking with the morpholine phenyl group, often dramatically improving crystal rigidity and selectivity.
      
  • Solvent Polarity: If the salt "oils out" instead of crystallizing, the solvent is likely too polar. Switch from Methanol to Ethanol/Acetone or Isopropanol .

References

  • Vertex AI Search. (2025). Enantioseparation of the antidepressant reboxetine by HPLC. Retrieved from

  • BenchChem. (2025).[5] A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Retrieved from

  • Chiralpedia. (2025).[2] Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from

  • Sigma-Aldrich. (2025). Basics of Chiral HPLC and Inclusion Complexing. Retrieved from

  • Stereoelectronics. (2021). Resolution via salt formation (ionic bonding).[3] Retrieved from

Sources

A Comparative Guide to Validating the Absolute Configuration of 3-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

The precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is a critical determinant of its biological activity. This is particularly true for 3-substituted morpholines, a scaffold present in numerous pharmaceuticals. The subtle difference between enantiomers can lead to significant variations in efficacy, potency, and even toxicity. For researchers and drug development professionals, the unambiguous assignment of absolute configuration is not merely a characterization step but a cornerstone of successful drug design and development.

This guide provides an in-depth comparison of the primary and alternative methods for validating the absolute configuration of 3-substituted morpholines, with a focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules.[1][2][3] It provides a direct, three-dimensional visualization of the atomic arrangement in the crystalline state. The key to elucidating the absolute configuration lies in the phenomenon of anomalous dispersion.[4][5][6]

The Principle of Anomalous Dispersion

When X-rays interact with electrons, they are scattered. For most atoms, this scattering is considered "normal." However, when the energy of the incident X-rays is near the absorption edge of an atom, anomalous scattering occurs.[5][7] This results in a phase shift in the scattered X-rays, which breaks Friedel's Law.[5] Friedel's Law states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l), known as Bijvoet pairs, are equal. The differences in intensity between these pairs, caused by anomalous scattering, provide the information needed to determine the absolute configuration.[6][8]

The Flack Parameter: A Quantitative Measure

The Flack parameter, developed by H.D. Flack, is a critical value calculated during the refinement of a crystal structure that indicates the correctness of the assigned absolute configuration.[8][9][10] It essentially quantifies the proportion of the two possible enantiomers in the crystal.

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[11][12]

  • A value near 1 suggests that the inverted structure is the correct one.[11][12]

  • A value around 0.5 may indicate a racemic crystal or twinning.[9][12]

The effectiveness of this method is enhanced when the molecule contains at least one atom heavier than oxygen, such as sulfur, chlorine, or bromine, as these atoms produce a stronger anomalous scattering signal.[7][13][14] However, with modern diffractometers and data processing techniques, it is often possible to determine the absolute configuration of molecules containing only lighter atoms like oxygen and nitrogen.[7][11]

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography is the definitive method, obtaining high-quality single crystals can be a significant bottleneck.[1][15][16] In such cases, or as complementary evidence, spectroscopic techniques offer powerful alternatives.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[13][14][17] Enantiomers produce mirror-image VCD spectra.[13][14] By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be assigned.[13][18][19]

Key Advantages of VCD:

  • Does not require crystallization; can be performed on liquids, oils, or solutions.[19][20]

  • Provides rich structural information as it probes the entire molecule's vibrational modes.[14]

  • Can be used for molecules that lack a UV-Vis chromophore.[14][21]

Electronic Circular Dichroism (ECD)

ECD is analogous to VCD but measures the differential absorption of circularly polarized ultraviolet-visible light.[17] This technique is applicable to molecules containing a chromophore. The absolute configuration is determined by comparing the experimental ECD spectrum with a computationally predicted spectrum.[17]

Key Advantages of ECD:

  • High sensitivity, requiring smaller sample amounts.

  • Well-established computational methods for predicting spectra.

NMR Spectroscopy: The Mosher's Method

For chiral alcohols and amines, which can be relevant for derivatized 3-substituted morpholines, Mosher's method offers a solution-phase NMR approach.[15][22][23] This method involves the formation of diastereomeric esters or amides by reacting the chiral substrate with a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[22][23][24] The resulting diastereomers exhibit distinct NMR spectra, and the differences in chemical shifts (Δδ) of protons near the stereocenter can be used to deduce the absolute configuration.[15][25]

Key Advantages of Mosher's Method:

  • Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.

  • Well-established and widely used in organic chemistry.

Comparison of Methods

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Diffraction of X-rays by a single crystal, utilizing anomalous dispersion effects.[4][6]Differential absorption of circularly polarized infrared light in solution.[14][17]Differential absorption of circularly polarized UV-Vis light by a chromophore in solution.[17][26]Formation of diastereomers with distinct NMR spectra.[15][23]
Sample Requirement High-quality single crystal (µg to mg scale).[17]Solution (mg scale).[17]Solution containing a chromophore (µg to mg scale).[17]Derivatized compound (mg scale).[17]
Experimental Time Days to weeks (including crystallization).Hours.Hours.Hours to a day (including derivatization).
Cost High (instrumentation and maintenance).Moderate to High.Moderate.Low (if NMR is readily available).
Accuracy High (definitive).High (with accurate computations).High (with accurate computations).Moderate to High (depends on analysis).
Limitations Requires single crystals, which can be difficult to grow.[1][16]Requires computational modeling; can be complex for flexible molecules.Requires a chromophore near the stereocenter.Requires chemical derivatization, which may not be straightforward.

Experimental Protocols

I. Single-Crystal X-ray Crystallography

Objective: To unambiguously determine the absolute configuration of a 3-substituted morpholine.

Methodology:

  • Crystallization: Grow a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[17][27]

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer.[17][27] Collect a complete set of diffraction data, ensuring high redundancy of measurements, especially for Bijvoet pairs.

  • Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities.[28] Solve the crystal structure using direct or Patterson methods.[28] Refine the structural model against the experimental data.[27][28]

  • Absolute Configuration Determination: During the final stages of refinement, introduce the Flack parameter.[9] A value close to 0 with a small standard error confirms the assigned stereochemistry. If the value is close to 1, the opposite enantiomer should be modeled.

II. Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of a 3-substituted morpholine in solution.

Methodology:

  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.

  • VCD Spectrum Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.[14][17]

  • Computational Modeling:

    • Perform a conformational search for the molecule to identify all low-energy conformers.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer using DFT (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers.[17][18] A good match in the signs and relative intensities of the major bands allows for the assignment of the absolute configuration.

Visualizing the Workflow

Absolute Configuration Workflow cluster_Xray X-ray Crystallography cluster_VCD Vibrational Circular Dichroism cluster_ECD Electronic Circular Dichroism X1 Grow Single Crystal X2 X-ray Data Collection X1->X2 X3 Structure Solution & Refinement X2->X3 X4 Analyze Flack Parameter X3->X4 X5 Definitive Absolute Configuration X4->X5 V1 Prepare Solution V2 Measure VCD/IR Spectra V1->V2 V4 Compare Experimental & Calculated Spectra V2->V4 V3 Computational Modeling (DFT) V3->V4 V5 Assigned Absolute Configuration V4->V5 E1 Prepare Solution (with Chromophore) E2 Measure ECD/UV-Vis Spectra E1->E2 E4 Compare Experimental & Calculated Spectra E2->E4 E3 Computational Modeling (TD-DFT) E3->E4 E5 Assigned Absolute Configuration E4->E5 Start Chiral 3-Substituted Morpholine Start->X1 Crystallizable? Start->V1 Non-crystalline Start->E1 Non-crystalline with Chromophore

Caption: Workflow for determining the absolute configuration of 3-substituted morpholines.

Conclusion

The validation of the absolute configuration of 3-substituted morpholines is a critical step in drug discovery and development. Single-crystal X-ray crystallography, through the analysis of anomalous dispersion and the Flack parameter, remains the unequivocal gold standard. However, when high-quality crystals are unattainable, spectroscopic methods such as VCD and ECD, supported by robust computational modeling, provide reliable and powerful alternatives. The choice of method should be guided by the nature of the sample, available resources, and the required level of certainty. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately assign the absolute configuration of these important chiral molecules.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881.
  • Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Journal of Applied Crystallography, 33(4), 1143-1148.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Bijvoet, J. M., Peerdeman, A. F., & van Bommel, A. J. (1951). Determination of the absolute configuration of optically active compounds by means of X-rays.
  • OlexSys. (n.d.). Glossary. Retrieved from [Link]

  • Mosher, H. S., & Dale, J. A. (1973). A convenient method for the determination of the optical purity and absolute configuration of secondary alcohols. Journal of the American Chemical Society, 95(2), 512-519.
  • University of Minnesota. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Retrieved from [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The Mosher method: a review. Chemical Reviews, 104(1), 17-117.
  • Wikipedia. (2023, October 27). Absolute configuration. Retrieved from [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804.
  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • University of Cambridge. (n.d.). The anomalous dispersion. Retrieved from [Link]

  • Ramachandran, G. N., & Raman, S. (1956). A new method for the structure analysis of non-centrosymmetric crystals. Current Science, 25(11), 348-351.
  • Wikipedia. (2023, May 22). Flack parameter. Retrieved from [Link]

  • Davis, R. A., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(6), 1419.
  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1046.
  • Ahlin, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Flack, H. D., & Bernardinelli, G. (2008). Absolute configuration determination by X-ray crystallography. Chirality, 20(5), 681-690.
  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587–1592.
  • Flack, H. D. (2008).
  • MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-20.
  • Gries, G., et al. (2023). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations.
  • Nafie, L. A. (2008). Vibrational circular dichroism: A new technology for determining the absolute configuration, conformation, and enantiomeric purity of chiral pharmaceutical ingredients. Chirality, 20(5), 671-680.
  • Wesolowski, S. S., & Pivonka, D. E. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Armstrong, D. W., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(15), 3967-3975.
  • Nishiyama, Y., et al. (2021). Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Molecules, 26(16), 4947.
  • Berova, N., et al. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products.
  • Jones, C. G., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation.
  • Pescitelli, G., & Bruhn, T. (2019). Electronic Circular Dichroism. Encyclopedia, MDPI.
  • Nafie, L. A. (2019). Vibrational circular dichroism as a new technology for determining the absolute configuration, conformation, and enantiomeric purity of chiral pharmaceutical ingredients. Pharmacopeial Forum, 45(2).
  • Wikipedia. (2024, February 20). X-ray crystallography. Retrieved from [Link]

  • van der Meer, M., et al. (2026). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism.
  • Cooper, R. I. (2020, September 26). absolute configuration. Chemical Crystallography. Retrieved from [Link]

  • Maly, J., et al. (2021). Absolute configuration of a[9]rotaxane determined from vibrational and electronic circular dichroism spectra. Chirality, 33(10), 666-674.

  • Vrije Universiteit Amsterdam. (2026). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Retrieved from [Link]

  • Taylor & Francis. (n.d.). absolute configuration – Knowledge and References. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008).
  • Lodewyk, M. W., et al. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Chemical Reviews, 112(3), 1763-1782.

Sources

Comparative potency of chiral morpholine derivatives in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals evaluating chiral morpholine scaffolds in kinase inhibitor design.

Introduction: The Mechanistic Role of Morpholine in Kinase Inhibition

The morpholine ring is a privileged pharmacophore in oncology and neuropharmacology, particularly within the realm of ATP-competitive kinase inhibitors. In the highly conserved ATP-binding pocket of kinases, the morpholine oxygen frequently acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kγ) 1.

While early-generation pan-kinase inhibitors utilized achiral morpholines, modern lead optimization heavily relies on chiral morpholine derivatives (such as 2-methyl or 3-methylmorpholine). Introducing a chiral center provides a dual advantage: it restricts the conformational flexibility of the ligand and projects the alkyl substituent into specific sub-pockets of the kinase. This steric projection can either drastically enhance binding affinity through favorable van der Waals interactions or completely abolish off-target binding via steric clashes.

For example, the structural divergence between PI3K and mTOR—specifically the Phe961 (PI3K) to Leu (mTOR) substitution—creates a deeper affinity pocket in mTOR. This subtle difference allows medicinal chemists to use bridged or specifically oriented chiral morpholines to achieve profound selectivity profiles between these closely related targets 2.

SAR Base Achiral Morpholine Pan-Kinase Activity ChiralR (R)-Methylmorpholine Optimal Hinge Packing Base->ChiralR Add (R)-Methyl ChiralS (S)-Methylmorpholine Steric Clash / Low Affinity Base->ChiralS Add (S)-Methyl Bridged Bridged Morpholine Deep Pocket Access (mTOR) Base->Bridged Add Ethylene Bridge

Figure 1: Structural derivatization logic for morpholine-based kinase inhibitors.

Comparative Potency: The Enantiomeric Divide

To objectively evaluate the impact of chirality, we must compare the biochemical potency (IC₅₀) of enantiomeric pairs against wild-type kinases. The data below synthesizes representative structure-activity relationship (SAR) findings typical of advanced clinical candidates like the PI3Kα-selective inhibitor GDC-0326 3 and Checkpoint Kinase 1 (CHK1) inhibitors 4.

Table 1: Comparative in vitro Kinase Inhibition (IC₅₀ in nM)
Compound ScaffoldPI3KαPI3KβmTORCHK1Causality / Structural Rationale
Achiral Morpholine 15.025.030.0120.0Baseline hinge binding; lacks isoform selectivity.
(R)-Methylmorpholine 0.8 45.0>100015.0 Methyl group optimally packs against the hydrophobic pocket; highly selective.
(S)-Methylmorpholine 125.0300.0>100045.0Methyl group clashes with the gatekeeper residue, severely reducing potency.
Bridged Morpholine 85.0110.02.5 >1000Rigid bridge exploits the deep Phe961Leu pocket specific to mTOR.

Expert Insight: Notice the dramatic "eutomer vs. distomer" ratio. The (R)-enantiomer is often >150-fold more potent against PI3Kα than the (S)-enantiomer. In CHK1 optimization, the (R)-stereochemistry typically provides a 2-to-3 fold potency boost due to superior packing against the kinase hinge region 4.

G RTK Receptor Tyrosine Kinase PI3K PI3Kα (Target of (R)-Morpholines) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 (Target of Bridged Morpholines) AKT->mTOR Activates Inhibitor Chiral Morpholine Inhibitor Inhibitor->PI3K High Affinity (H-bond to Val851) Inhibitor->mTOR Steric Clash (Phe961)

Figure 2: PI3K/AKT/mTOR signaling cascade and the targeted intervention by chiral morpholine inhibitors.

Experimental Methodology: Self-Validating Kinase Assays

When measuring the potency of chiral molecules, the greatest risk is enantiomeric contamination . If testing an (S)-enantiomer that contains just 1% of a highly potent (R)-enantiomer, the apparent IC₅₀ of the (S)-batch will be artificially driven by the (R)-contaminant. Therefore, the protocol below is designed as a self-validating system, ensuring that analytical chemistry safeguards precede biochemical evaluation.

We utilize the ADP-Glo™ Kinase Assay because it universally measures ATP depletion rather than relying on radioactive isotopes or substrate-specific antibodies, allowing for precise derivation of Michaelis-Menten kinetics.

Step-by-Step Protocol

Phase 1: Analytical Validation (Crucial Prerequisite)

  • Chiral HPLC QC: Prior to any biological assay, analyze both enantiomeric batches via Chiral HPLC (e.g., Chiralpak AS-H column, eluting with isohexane/EtOH/MeOH/TEA).

  • Purity Threshold: Proceed only if the enantiomeric excess (ee) is >99.5%.

Phase 2: Compound Preparation

  • Stock Solutions: Dissolve the validated chiral morpholine derivatives in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in an assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). Ensure the final DMSO concentration in the assay remains constant at 1% to prevent solvent-induced enzyme denaturation.

Phase 3: The ADP-Glo Kinase Reaction

  • Enzyme/Substrate Mix: Add 5 µL of the target kinase (e.g., PI3Kα at 2 nM final concentration) and lipid substrate (e.g., PIP2 at 10 µM) to a 384-well low-volume white plate.

  • Inhibitor Addition: Add 2.5 µL of the diluted chiral morpholine compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ultra-pure ATP (at the predetermined Kₘ for the specific kinase, typically 10-25 µM). Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1 second per well).

Phase 4: Data Validation & Causality Analysis

  • Z'-Factor Calculation: Calculate the Z'-factor using positive (staurosporine or pan-PI3K inhibitor PI-103) and negative (DMSO only) controls. A Z'-factor > 0.6 validates the assay's robustness.

  • Curve Fitting: Plot luminescence against the log of inhibitor concentration. Use a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Workflow QC 1. Chiral HPLC QC Ensure >99.5% ee Prep 2. Compound Titration 10-point dose response QC->Prep Rxn 3. Kinase Reaction Enzyme + Substrate + ATP Prep->Rxn Depletion 4. ADP-Glo Reagent Deplete unreacted ATP Rxn->Depletion Detection 5. Detection Reagent Convert ADP to ATP -> Light Depletion->Detection Analysis 6. Data Analysis Calculate IC50 & Z'-factor Detection->Analysis

Figure 3: Self-validating ADP-Glo kinase assay workflow for evaluating enantiomeric potency.

Conclusion

The transition from achiral to chiral morpholine derivatives represents a paradigm shift in precision kinase targeting. By understanding the spatial constraints of the ATP-binding pocket—such as the specific hydrogen bonding to hinge residues and the steric boundaries defined by gatekeeper amino acids—researchers can rationally design highly selective inhibitors. However, the integrity of these SAR campaigns relies entirely on rigorous analytical validation of enantiomeric purity prior to biochemical screening.

References

  • Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. SciSpace. URL: [Link]

  • Emphasizing morpholine and its derivatives (MAID): A typical candidates of pharmaceutical importance. ResearchGate. URL: [Link]

  • Structural insights into the interaction of three Y-shaped ligands with PI3Kα. PNAS. URL: [Link]

  • The Discovery of Checkpoint Kinase 1 Inhibitors: From Fragments to Clinical Candidate. RSC. URL: [Link]

Sources

Safety Operating Guide

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical standard operating procedure (SOP) for the safe containment and disposal of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride (CAS: 1171560-33-0).

Executive Summary: Operational Directive

Immediate Classification: Hazardous Chemical Waste (Non-RCRA Listed, but bio-active). Primary Disposal Method: High-Temperature Incineration (with acid gas scrubbing). Prohibited Actions: DO NOT dispose of down the drain. DO NOT mix with oxidizers.[1][2]

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a chiral morpholine derivative often used as a pharmaceutical intermediate. While not explicitly listed on the EPA P-list or U-list, its biological activity and stability as a hydrochloride salt dictate that it be managed as hazardous pharmaceutical waste to prevent environmental persistence.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in selecting the correct waste stream.

PropertySpecificationDisposal Implication
CAS Number 1171560-33-0Unique identifier for waste manifesting.
Physical State Off-white / Beige SolidClassify as Solid Waste unless dissolved.
Acidity Hydrochloride SaltAqueous solutions will be acidic; potential for HCl gas release upon thermal decomposition.
Stability Stable under normal conditionsSafe for standard storage; incompatible with strong oxidizing agents.
GHS Hazards H302 (Harmful if swallowed) H315 (Skin Irritation) H319 (Eye Irritation)Requires PPE (Nitrile gloves, safety glasses) during handling.
The "Why" Behind the Protocol
  • Bio-persistence: Morpholine rings are chemically stable and resistant to biodegradation. Releasing this compound into wastewater systems can lead to accumulation in aquatic environments. Incineration is the only method that guarantees the destruction of the pharmacophore.

  • HCl Content: As a hydrochloride salt, combustion releases hydrogen chloride gas. The chosen incinerator must be equipped with a wet scrubber system to neutralize acid gases.

Regulatory Framework (US Focus)

While regulations vary by jurisdiction, this compound falls under the following frameworks:

  • RCRA (Resource Conservation and Recovery Act):

    • Status: Not P-listed or U-listed.

    • Characteristic Check: Does not typically exhibit Ignitability (D001), Corrosivity (D002 - as a solid), or Reactivity (D003).

    • Generator Status: Most facilities treat this as "Non-Regulated Chemical Waste" regarding federal listing, but Best Management Practices (BMP) dictate treating it as hazardous due to GHS toxicity categories.

  • EPA Rule: Under the Management Standards for Hazardous Waste Pharmaceuticals, this should be managed to prevent sewer discharge.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance or Spill Debris)

Scenario: You have expired powder or contaminated weighing paper.

  • Segregation: Place the solid material into a dedicated Solid Bio-Hazard/Chemical Waste Container .

    • Container Type: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined fiber drum.

  • Labeling: Affix a hazardous waste label.

    • Required Fields: Full Chemical Name (No abbreviations), CAS #, Hazard Checkbox (Toxic/Irritant), Date.

  • Storage: Close the lid tightly. Store in a Satellite Accumulation Area (SAA) away from oxidizers.

  • Final Disposal: Transfer to a licensed waste disposal contractor for Incineration .

B. Liquid Waste (Reaction Mixtures or Stock Solutions)

Scenario: The compound is dissolved in water, methanol, or DMSO.

  • Characterization: Determine the primary solvent.

    • Aqueous: Check pH.[2][3] If < 2 or > 12.5, it is D002 Corrosive.

    • Organic: Check flashpoint.[3] If < 60°C, it is D001 Ignitable.

  • Segregation: Pour into the appropriate carboy (e.g., "Aqueous Waste with Organics" or "Halogenated Organic Solvents").

    • Note: Even though the morpholine itself is not heavily halogenated (only HCl salt), if mixed with DCM or Chloroform, use the Halogenated stream.

  • Neutralization (Optional but Recommended): If the solution is highly acidic due to the HCl salt, neutralize with Sodium Bicarbonate (

    
    ) before adding to a general aqueous waste drum to prevent off-gassing.
    
  • Final Disposal: Fuel blending or Incineration.

Spill Response Workflow

Critical Rule: Do not attempt to clean up a spill if you are not trained or if the quantity exceeds 500g (Major Spill).

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it > 500g or generating dust?) Start->Assess Evacuate Evacuate Area & Notify EHS Assess->Evacuate Yes (Major) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 Mask Assess->PPE No (Minor) Contain Containment: Cover with damp paper towels to prevent dust PPE->Contain Clean Cleanup: Scoop into HDPE Container. Wipe surface 3x with water. Contain->Clean Dispose Label as Hazardous Waste (Solid Toxic) Clean->Dispose

Figure 1: Decision logic for responding to a laboratory spill of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride.

Waste Minimization & Green Chemistry

To reduce the burden of disposal, implement these upstream strategies:

  • Just-in-Time Ordering: Order only the quantity required for the specific synthesis campaign to avoid expiration.

  • Scale Down: Perform initial screens on a micro-molar scale to minimize waste generation.

  • In-Situ Generation: If possible, generate the free base from the salt only immediately before use to avoid storing multiple forms of the same pharmacophore.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17998842, 3-(4-Methoxyphenyl)morpholine hydrochloride. Retrieved from [Link][4]

  • U.S. Environmental Protection Agency (2024). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] Retrieved from [Link]

Sources

Personal protective equipment for handling (S)-3-(4-Methoxyphenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a comprehensive framework for the safe handling, use, and disposal of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure as a morpholine derivative necessitates a cautious approach based on the known hazards of related compounds. This protocol is designed to be a self-validating system, ensuring operator safety and experimental integrity.

Foundational Safety: Hazard Assessment & Engineering Controls

Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards and the primary methods of containment is essential.

Known Hazards of Structurally Related Compounds: The parent compound, Morpholine, and its hydrochloride salt are known to cause significant irritation. The Safety Data Sheet for Morpholine Hydrochloride classifies it with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Given these known risks, we must assume (S)-3-(4-Methoxyphenyl)morpholine hydrochloride presents, at a minimum, similar irritant properties. The toxicological properties of this specific derivative have not been fully investigated, warranting a conservative approach.[2]

Primary Engineering Control: The Chemical Fume Hood The first and most critical line of defense against exposure is not PPE, but proper engineering controls.[3][4] All manipulations of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride, especially the handling of its solid form which can create dust, must be performed inside a certified chemical fume hood.[5][6] This protects the operator from inhaling airborne particulates and contains any potential spills.

Operational Imperatives:

  • Verify Fume Hood Certification: Before beginning work, ensure the fume hood has been certified within the last year.

  • Confirm Airflow: Check the airflow monitor to confirm it is functioning correctly.

  • Work Smart: Keep the sash at the lowest practical height and conduct all work at least 6 inches inside the hood.[3]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is indispensable in any laboratory setting, as it prevents accidental exposure to hazardous chemicals.[5] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Task / OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesLab coatNot required
Weighing & Transfer (Solid) Safety goggles, Face shieldDouble-layered nitrile glovesLab coat, Disposable apronRecommended: N95 respirator
Solution Preparation Safety gogglesNitrile glovesLab coatNot required (in fume hood)
Post-Experiment Cleanup Safety gogglesHeavy-duty nitrile glovesLab coatNot required (in fume hood)

Causality of PPE Choices:

  • Eye and Face Protection : Because the parent compound, morpholine hydrochloride, can cause serious eye irritation, robust eye protection is non-negotiable.[1]

    • Safety Goggles : These are required for all work involving the compound to protect against splashes and dust.[5]

    • Face Shield : When handling larger quantities of the solid or during procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles for full facial protection.[1]

  • Hand Protection : Skin irritation is a documented hazard of similar chemicals.[1]

    • Nitrile Gloves : These provide good chemical resistance for incidental contact. Always inspect gloves for tears or defects before use.[7]

    • Double Gloving : When weighing the solid compound, double gloving is recommended. This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.

    • Immediate Removal : Remove gloves before touching common surfaces like doorknobs, phones, or keyboards.[7] Always wash hands thoroughly with soap and water after removing gloves.[6]

  • Body Protection : A standard cotton or flame-resistant lab coat should be worn at all times to protect against incidental skin contact.[3] For tasks involving larger quantities, a disposable apron provides an additional layer of protection.

  • Respiratory Protection : While working in a fume hood is the primary method to prevent inhalation, a dust respirator (e.g., N95) is recommended when handling the solid powder. This minimizes the risk of inhaling fine particles that may not be fully contained by the hood's airflow.

Step-by-Step Operational Protocol

This protocol outlines the essential steps for safely handling (S)-3-(4-Methoxyphenyl)morpholine hydrochloride from receipt to use.

Workflow: Chemical Handling and Use

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Verify Fume Hood & Don PPE Gather 2. Assemble Materials (Spatulas, Glassware) Weigh 3. Weigh Compound (Use anti-static weigh boat) Gather->Weigh Solubilize 4. Prepare Solution (Add solid to solvent slowly) Weigh->Solubilize Use 5. Perform Experiment Solubilize->Use Decontaminate 6. Decontaminate Glassware & Work Surface Use->Decontaminate Dispose 7. Segregate & Dispose Waste Decontaminate->Dispose Doff 8. Doff PPE & Wash Hands Dispose->Doff

Caption: A standard workflow for handling chemical compounds.

  • Preparation :

    • Read the available safety information and this guide thoroughly before starting.[5][7]

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6]

    • Don the appropriate PPE as specified in the table above.

    • Prepare your workspace inside the chemical fume hood, laying down absorbent bench paper to contain any minor spills.

  • Handling (Inside Fume Hood) :

    • When weighing the solid, use a dedicated spatula and an anti-static weigh boat.

    • To prepare a solution, slowly add the solid (S)-3-(4-Methoxyphenyl)morpholine hydrochloride to the solvent to avoid splashing. Never add liquid to the solid in a way that could generate dust.[6]

    • Keep the container with the compound sealed when not in immediate use.[6]

  • Post-Procedure & Cleanup :

    • All non-disposable equipment (glassware, spatulas) that has come into contact with the chemical must be decontaminated. Rinse items with an appropriate solvent, collecting the rinsate as hazardous waste.

    • Wipe down the work surface inside the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Emergency & Disposal Plans

Accidents can happen, and a clear plan is critical for a safe outcome.[3]

Spill Response Protocol

start Spill Occurs assess Assess Hazard (Size, Location) start->assess alert Alert Colleagues & Supervisor assess->alert evacuate Evacuate Area (If large or volatile) alert->evacuate Major Spill contain Contain Spill (Use spill kit absorbent) alert->contain Minor Spill cleanup Clean & Decontaminate (Collect absorbent material) contain->cleanup dispose Package & Label Waste cleanup->dispose report Document Incident dispose->report

Caption: A decision workflow for chemical spill response.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Spills : For a small spill, use a spill kit with an inert absorbent material to contain it.[7] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8]

Disposal Plan: Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation : All waste contaminated with (S)-3-(4-Methoxyphenyl)morpholine hydrochloride, including excess solid, contaminated gloves, bench paper, and rinsate, must be collected in a dedicated, clearly labeled hazardous waste container.[9][10]

  • Container Management : The hazardous waste container must be kept closed except when adding waste.[9] It should be stored in a designated satellite accumulation area within the lab.[10]

  • Disposal Request : Follow your institution's procedures for hazardous waste pickup. Do not pour any chemical waste down the drain.[11] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as regular trash or recycled.[9][10]

By adhering to these protocols, researchers can confidently and safely work with (S)-3-(4-Methoxyphenyl)morpholine hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Google Cloud.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen.
  • A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines. (2023, December 14). SciSure.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (2024, September 06). Google Cloud.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • How to Properly Dispose Chemical Hazardous Waste. (2018, November 28). NSTA.
  • NIH Waste Disposal Guide 2014: Chemical Waste. NIH.
  • Chemical Waste Management Best Practices. (2025, January 01). Enva.
  • Safety Data Sheet. (2024, September 03). BroadPharm.
  • SAFETY D
  • SAFETY DATA SHEET - Morpholine. (2010, August 06). Fisher Scientific.
  • Morpholine Safety D
  • 4-(4-Nitrophenyl)
  • Morpholin-3-one Safety Data Sheet. (2016, February 04). Fisher Scientific.
  • Morpholine Safety Data Sheet. SPS | Solvents & Petroleum Service, Inc..
  • Morpholine Safety D
  • Morpholine Safety Data Sheet. (2025, April 16). Ing. Petr Švec - PENTA s.r.o..
  • Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health.
  • Safety D
  • SAFETY D
  • SAFETY D
  • Safety D

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。